molecular formula C11H11NO B562212 2-(7-Isoquinolinyl)ethanol CAS No. 1076198-33-8

2-(7-Isoquinolinyl)ethanol

Cat. No.: B562212
CAS No.: 1076198-33-8
M. Wt: 173.215
InChI Key: CCJUXJIFTBESER-UHFFFAOYSA-N
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Description

2-(7-Isoquinolinyl)ethanol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isoquinolin-7-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-6-4-9-1-2-10-3-5-12-8-11(10)7-9/h1-3,5,7-8,13H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJUXJIFTBESER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652618
Record name 2-(Isoquinolin-7-yl)ethan-1-ol
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-33-8
Record name 7-Isoquinolineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Isoquinolin-7-yl)ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID90652618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(7-Isoquinolinyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Professionals in Drug Development and Organic Synthesis.

Abstract

This technical guide provides an in-depth, experience-driven methodology for the synthesis and characterization of 2-(7-Isoquinolinyl)ethanol, a valuable heterocyclic building block. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and presents a self-validating workflow from starting material to analytically pure product. We detail a robust two-step synthetic sequence beginning with 7-bromoisoquinoline, followed by a comprehensive characterization protocol employing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to empower researchers to confidently replicate and adapt these methods for their specific discovery programs.

Introduction and Strategic Overview

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The title compound, this compound, serves as a key intermediate, offering a reactive hydroxyl group for further elaboration into more complex molecules, such as esters, ethers, and amines, which are crucial for probing structure-activity relationships (SAR) in drug discovery.

The synthetic strategy outlined herein was chosen for its reliability, scalability, and the commercial availability of the starting material, 7-bromoisoquinoline. The core transformation involves the formation of a new carbon-carbon bond at the C-7 position, followed by a functional group interconversion. We will proceed via a robust two-step sequence:

  • Palladium-Catalyzed Carboethoxylation: Conversion of the aryl bromide (7-bromoisoquinoline) to an ethyl ester (ethyl 7-isoquinolinecarboxylate). This reaction is a cornerstone of modern organic synthesis, offering high yields and functional group tolerance.

  • Chemoselective Ester Reduction: Reduction of the ethyl ester to the corresponding primary alcohol, this compound, using a powerful hydride reducing agent.

This approach is designed to be a self-validating system; successful synthesis of the intermediate ester provides a clear checkpoint before proceeding to the final reduction.

Synthesis of this compound: A Validated Protocol

This section details the experimental protocol for the synthesis, emphasizing the rationale behind the chosen conditions and reagents.

Step 1: Palladium-Catalyzed Carboethoxylation of 7-Bromoisoquinoline

The introduction of the carboethoxy group is achieved via a palladium-catalyzed carbonylation reaction. This reaction class is highly efficient for converting aryl halides to esters.

Reaction Scheme: 7-Bromoisoquinoline → Ethyl 7-isoquinolinecarboxylate

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) catalyst, such as Pd(OAc)₂, in combination with a phosphine ligand (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene), is employed. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, CO insertion, and reductive elimination).

  • Carbon Monoxide (CO) Source: The reaction is conducted under an atmosphere of carbon monoxide. CO serves as the one-carbon source for the ester functionality.

  • Solvent and Base: A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction. A mild base, such as triethylamine (Et₃N), is included to neutralize the HBr generated during the catalytic cycle, preventing catalyst deactivation.

  • Ethanol: Ethanol acts as the nucleophile that traps the acyl-palladium intermediate, forming the desired ethyl ester.

Detailed Experimental Protocol:

  • To a dry, oven-baked Schlenk flask, add 7-bromoisoquinoline (1.0 eq), palladium(II) acetate (0.03 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.06 eq).

  • Seal the flask with a septum, and purge with nitrogen gas for 10 minutes.

  • Add anhydrous dimethylformamide (DMF) and absolute ethanol (EtOH) in a 2:1 ratio by volume, followed by triethylamine (Et₃N) (2.5 eq).

  • Purge the reaction mixture with carbon monoxide (CO) gas from a balloon for 5 minutes, then leave the flask under a positive pressure of CO (balloon).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 7-isoquinolinecarboxylate.

Step 2: Reduction of Ethyl 7-isoquinolinecarboxylate

The reduction of the ester to the primary alcohol is a standard transformation achieved with a powerful hydride reagent.

Reaction Scheme: Ethyl 7-isoquinolinecarboxylate → this compound

Causality Behind Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols.[1][2] It is chosen over milder reagents like sodium borohydride (NaBH₄), which are generally unreactive towards esters.

  • Solvent: An anhydrous aprotic ether solvent, such as tetrahydrofuran (THF), is essential. LiAlH₄ reacts violently with protic solvents like water or alcohols.[2]

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the ester to the LiAlH₄ suspension.

  • Workup Procedure: A careful, sequential addition of water and then a sodium hydroxide solution (Fieser workup) is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, which can then be easily filtered off.

Detailed Experimental Protocol:

  • Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 7-isoquinolinecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully and sequentially quench the reaction by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular white precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite.

  • Wash the filter cake thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography on silica gel.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthetic procedure.

Synthesis_Workflow cluster_step1 Step 1: Carboethoxylation cluster_step2 Step 2: Reduction Start 7-Bromoisoquinoline Reaction1 Pd(OAc)2, dppf, CO (g) EtOH, Et3N, DMF, 80 °C Start->Reaction1 Purification1 Aqueous Workup & Column Chromatography Reaction1->Purification1 Intermediate Ethyl 7-isoquinolinecarboxylate Purification1->Intermediate Reaction2 1. LiAlH4, THF, 0 °C to RT 2. Fieser Workup Intermediate->Reaction2 Purification2 Filtration & Purification (Chromatography/Recrystallization) Reaction2->Purification2 End This compound Purification2->End

Caption: Synthetic workflow for this compound.

Characterization of this compound

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are NMR spectroscopy and mass spectrometry.

Analytical Techniques and Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

      • Protocol: Dissolve a ~5-10 mg sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or higher field spectrometer.

    • ¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms in the molecule.

      • Protocol: Use a more concentrated sample (~20-30 mg) in the same deuterated solvent. Record the spectrum with proton decoupling.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules. It typically yields the protonated molecular ion [M+H]⁺.

    • Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI-MS instrument.

Expected Analytical Data

The following table summarizes the expected quantitative data for the final product, this compound (C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol ).

Analysis Type Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ) - Aromaticδ 9.0-9.2 (s, 1H, H-1), δ 8.3-8.5 (d, 1H, H-3), δ 7.5-8.0 (m, 4H, other aromatic H) ppm. The exact shifts and coupling constants will depend on the substitution pattern.[3]
Chemical Shift (δ) - Ethyl Chainδ 4.0-4.2 (t, 2H, -CH₂-OH), δ 3.0-3.2 (t, 2H, Ar-CH₂-), δ 1.5-2.5 (t, 1H, -OH, broad singlet, exchangeable with D₂O) ppm.
¹³C NMR Chemical Shift (δ)Aromatic carbons in the δ 120-155 ppm range. Aliphatic carbons: ~62 ppm (-CH₂OH) and ~40 ppm (Ar-CH₂).
Mass Spec (ESI) [M+H]⁺m/z = 174.09 (Calculated for C₁₁H₁₂NO⁺).
FragmentationPotential loss of water (-18 Da) to give m/z = 156. Potential loss of the ethanol side chain (-45 Da) to give the isoquinoline core fragment at m/z = 129.[4][5]
Physical AppearancePale yellow solid.
Melting Point90-93 °C.
Characterization Workflow Visualization

The following diagram outlines the logical progression of analytical steps to confirm the final product's identity and purity.

Characterization_Workflow Start Purified Solid Product TLC TLC Analysis (Single Spot Verification) Start->TLC MS Mass Spectrometry (ESI) Confirm Molecular Weight ([M+H]+) TLC->MS NMR NMR Spectroscopy (1H and 13C) Confirm Structure & Purity TLC->NMR Data_Analysis Data Analysis & Comparison with Expected Values MS->Data_Analysis NMR->Data_Analysis Final Structurally Confirmed This compound Data_Analysis->Final

Caption: Analytical workflow for product characterization.

Conclusion

This guide has presented a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By explaining the causality behind the experimental design and providing a clear, step-by-step workflow, we aim to equip researchers with the necessary knowledge to successfully prepare this versatile chemical intermediate. The described methods are robust, reproducible, and built upon fundamental principles of modern organic synthesis and analytical chemistry. Adherence to these protocols will ensure the reliable production of high-purity material suitable for advanced applications in drug discovery and development.

References

  • Qing, Z., Xu, Y., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

  • PubMed Central (PMC). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health. [Link]

  • Doubtnut. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Doubtnut.com. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Wikipedia. (2024). Lithium aluminium hydride. Wikipedia, The Free Encyclopedia. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-(7-Isoquinolinyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(7-Isoquinolinyl)ethanol (CAS No: 1076198-33-8).[1][2] Isoquinoline alkaloids and their derivatives are a significant class of compounds in medicinal chemistry and drug development, known for a wide range of biological activities.[3] A thorough understanding of the physicochemical properties of novel derivatives like this compound is fundamental for researchers in drug discovery, enabling prediction of pharmacokinetic behavior, formulation development, and synthetic strategy. This document synthesizes available data on the compound's identity, physical and chemical properties, and spectroscopic characteristics. It further provides validated experimental protocols for determining key parameters such as solubility and lipophilicity, grounding theoretical knowledge in practical application for research scientists.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This section details the fundamental identifiers for this compound.

1.1 Nomenclature and Identifiers
  • Chemical Name: this compound[1][2]

  • Synonym: 7-Isoquinolineethanol[1]

  • CAS Number: 1076198-33-8[1][2]

  • Molecular Formula: C₁₁H₁₁NO[1][2]

  • Molecular Weight: 173.21 g/mol [1][2]

  • Appearance: Pale Yellow Solid[1][2]

1.2 Chemical Structure

The structure comprises a bicyclic isoquinoline ring system with an ethanol substituent at the 7-position. The presence of the aromatic nitrogen atom and the hydroxyl group are key determinants of its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

The interplay of a molecule's physical and chemical properties governs its behavior from the benchtop to biological systems. These parameters are critical for anticipating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Melting Point 90-93 °C[1]
Boiling Point 353.3 ± 17.0 °C (Predicted)[1]
Density 1.177 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.76 ± 0.10 (Predicted, Alcoholic Proton)[1]
Solubility Soluble in Chloroform, Methanol[1]
2.1 Physical Properties
  • Melting Point: The melting point of 90-93 °C indicates that this compound is a solid at room temperature.[1] This relatively sharp range suggests a good degree of purity. This property is crucial for handling, storage, and certain formulation strategies, such as solid dosage forms.

  • Boiling Point: The predicted boiling point is high, as expected for a molecule with this molecular weight and polar functional groups capable of hydrogen bonding.[1] This suggests low volatility under standard conditions.

  • Density: The predicted density is greater than that of water.[1]

2.2 Solubility Characteristics

Solubility is a cornerstone of drug development, directly impacting bioavailability. The reported solubility in organic solvents like chloroform and methanol is characteristic of molecules with both polar (hydroxyl) and non-polar (aromatic ring) features.[1]

  • Field Insight: While solubility in organic solvents is useful for synthesis and purification, aqueous solubility at physiological pH is paramount for drug absorption. The presence of the basic nitrogen on the isoquinoline ring suggests that the compound's aqueous solubility will be pH-dependent, increasing at lower pH values due to protonation. Conversely, the hydroxyl group's acidity is very low, so it will remain protonated under physiological conditions.[1]

2.3 Acidity and Basicity (pKa)

The pKa values of a molecule are critical for predicting its charge state in different biological compartments, which in turn affects its ability to cross cell membranes.

  • Alcoholic Proton: The predicted pKa of the ethanol hydroxyl group is approximately 14.76.[1] This is a very weak acid, similar to other alcohols, and it will be fully protonated and neutral at any physiological pH.[4]

  • Isoquinoline Nitrogen: While a specific pKa for the isoquinoline nitrogen in this molecule is not reported, the pKa of isoquinoline itself is 5.4. This basic nitrogen is the most physiologically relevant ionizable center. It will be significantly protonated in the acidic environment of the stomach (pH 1-3) and partially protonated in the upper small intestine (pH 6-7), enhancing aqueous solubility in these regions.

2.4 Lipophilicity (LogP)

The partition coefficient (LogP) measures a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase, serving as a key indicator of its lipophilicity. LogP is critical for predicting membrane permeability and oral absorption. While an experimental LogP is not available, its structure suggests a balance between hydrophilic (hydroxyl, nitrogen) and lipophilic (isoquinoline core) character. An experimental determination is essential for a full ADME profile.

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation and is indispensable for quality control. The following sections describe the expected spectroscopic features of this compound based on its constituent functional groups.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring, typically in the 7.5-8.5 ppm range. The two methylene groups (-CH₂-CH₂-OH) would likely appear as two triplets in the 3.0-4.5 ppm region, a result of spin-spin coupling.[5] The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is concentration and solvent-dependent.[5][6]

  • ¹³C NMR: The carbon NMR would show signals for the 9 unique carbons of the isoquinoline ring in the aromatic region (approx. 120-150 ppm) and two signals in the aliphatic region for the ethanol side chain carbons (approx. 60-70 ppm).

3.2 Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands confirming the key functional groups:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group's stretching vibration, broadened by hydrogen bonding.[5]

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region for the C-O single bond stretch of the primary alcohol.[5]

  • Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretches: A series of sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.

3.3 Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 173. The fragmentation pattern would be influenced by the stability of the isoquinoline ring and the alcohol side chain.

  • Alpha-Cleavage: A prominent fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen.[7] This would result in the loss of a CH₂OH radical, leading to a stable isoquinolinyl-methyl cation.

  • Benzylic Cleavage: The most likely fragmentation would be cleavage of the bond between the two methylene carbons, resulting in a highly stable isoquinolinyl-methyl cation (m/z 144), which would likely be the base peak.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections describe robust, self-validating methods for determining solubility and LogP.

4.1 Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, a gold standard for assessing a compound's intrinsic solubility.

Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, pH 6.5, pH 7.4).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. The excess solid is critical to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling & Analysis: Carefully extract an aliquot from the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Caption: Workflow for Shake-Flask Solubility Determination.

4.2 Protocol for Partition Coefficient (LogP) Determination

This method directly measures the partitioning of the compound between n-octanol and water.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or buffer, typically pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution. Seal the container and shake vigorously for several hours to facilitate partitioning.

  • Equilibration & Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

  • Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Caption: Workflow for Shake-Flask LogP Determination.

Stability and Storage

Based on its chemical structure, this compound is expected to be stable under normal laboratory conditions.[8]

  • Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.[1][2]

  • Potential Liabilities: The primary alcohol is susceptible to oxidation to an aldehyde and then a carboxylic acid over time, especially if exposed to air, light, or catalytic impurities. The isoquinoline ring is generally stable but can be reactive under harsh acidic or oxidizing conditions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on compounds with similar structures and functionalities.

  • General Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9] Avoid formation of dust and aerosols.[10]

  • Hazards: May cause skin, eye, and respiratory tract irritation.[9][11] The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed or inhaled.

Conclusion

This compound is a solid compound with a well-defined molecular structure. Its key physicochemical features are dictated by the interplay between the lipophilic isoquinoline core and the hydrophilic ethanol sidechain. The predicted properties, such as its melting point, boiling point, and pKa, provide a solid foundation for its use in research.[1] However, experimental determination of aqueous solubility and LogP, as outlined in this guide, is a critical next step for any drug development program to fully characterize its potential as a bioactive agent.

References
  • PubChem. (n.d.). 2-Quinolineethanol. Retrieved from [Link]

  • Acmec Synthesis. (n.d.). 2-(2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

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An In-Depth Technical Guide to Lorlatinib: A Third-Generation ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.

Introduction: Clarifying CAS Number 1076198-33-8 and Introducing Lorlatinib

While the query specified CAS number 1076198-33-8, a review of chemical databases and scientific literature indicates this number is most frequently associated with the chemical intermediate 2-(Isoquinolin-7-yl)ethanol[1][2][3][4]. The prominent therapeutic agent, widely known in the field of oncology and relevant to drug development professionals, is Lorlatinib , which is officially assigned CAS Number 1454846-35-5 [5][6][7]. Given the context of this guide, we will focus exclusively on Lorlatinib (CAS No. 1454846-35-5), a pivotal third-generation tyrosine kinase inhibitor (TKI).

Lorlatinib (brand names Lorbrena and Lorviqua) is a potent, orally administered, ATP-competitive small molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1)[8][9]. Developed by Pfizer, it represents a significant advancement in the treatment of specific subsets of non-small cell lung cancer (NSCLC)[8]. Its macrocyclic chemical structure was specifically engineered to achieve two critical objectives: high potency against a wide array of acquired resistance mutations that render earlier-generation ALK inhibitors ineffective, and the ability to penetrate the blood-brain barrier (BBB) to treat and prevent central nervous system (CNS) metastases[10][11][12].

This guide provides a comprehensive technical overview of Lorlatinib, covering its chemical properties, mechanism of action, synthesis, clinical applications, and safety protocols, tailored for professionals in the field of drug discovery and development.

Part 1: Physicochemical and Pharmacokinetic Properties

Lorlatinib is a white to off-white powder characterized by its macrocyclic structure, which contributes to its unique pharmacological profile[5]. Its solubility is pH-dependent, showing higher solubility in acidic conditions and very low solubility at a pH above 4.5[5][13].

Table 1: Key Properties of Lorlatinib
PropertyValueSource(s)
CAS Number 1454846-35-5[5][6]
Molecular Formula C₂₁H₁₉FN₆O₂[5][14]
Molecular Weight 406.42 g/mol [5][14]
IUPAC Name (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h][15][16][17]benzoxadiazacyclotetradecine-3-carbonitrile[5]
Appearance White to off-white powder[5]
pKa 4.92 (weak base)
LogP 2.45
Solubility High in 0.1 M HCl; decreases significantly from pH 2.55 to 8.02[5][13]
Bioavailability ~81%[5]
Protein Binding 66%[5]
Metabolism Primarily via CYP3A4 and UGT1A4[5]
Elimination Half-Life ~24 hours (single dose)[5]
Excretion 48% urine, 41% feces[5]
Pharmacokinetics and Blood-Brain Barrier Penetrance

A defining feature of Lorlatinib is its exceptional ability to cross the blood-brain barrier[16][17]. This was a deliberate design consideration to address the high incidence of brain metastases in ALK-positive NSCLC patients[18]. Preclinical positron emission tomography (PET) studies in nonhuman primates confirmed high brain permeability[17][18]. Clinical data further substantiated this, with studies showing that concentrations of Lorlatinib in the cerebrospinal fluid can reach 75% of the plasma concentrations, confirming excellent bioavailability in the CNS[18]. This attribute underpins its robust intracranial activity observed in clinical trials[10][11][19].

Part 2: Mechanism of Action and Resistance

Dual Inhibition of ALK and ROS1 Kinases

Lorlatinib functions as a reversible, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases[9][20]. In certain forms of NSCLC, chromosomal rearrangements lead to the creation of fusion genes (e.g., EML4-ALK or CD74-ROS1). These fusion genes produce chimeric proteins with constitutively active kinase domains, which drive oncogenic signaling through downstream pathways like RAS-MAPK and PI3K-AKT, promoting cell proliferation and survival[16][21].

Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinases, preventing the phosphorylation of downstream substrates and effectively shutting down these aberrant signaling cascades, leading to tumor cell apoptosis[8][16].

Lorlatinib_MoA cluster_membrane Cell Membrane ALK_ROS1 ALK / ROS1 Fusion Protein RAS_MAPK RAS-MAPK Pathway ALK_ROS1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK_ROS1->PI3K_AKT Proliferation Tumor Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1 Inhibition Lorlatinib_Synthesis FragA Aminopyrazole Fragment Coupling Suzuki-Miyaura Coupling FragA->Coupling FragB Pyridine Ether Fragment FragB->Coupling Intermediate Linear Precursor Coupling->Intermediate Macro Macrolactamization (HATU) Intermediate->Macro Lorlatinib Lorlatinib Macro->Lorlatinib

Caption: High-level workflow for the synthesis of Lorlatinib.

Part 4: Clinical Efficacy and Applications

Lorlatinib has demonstrated robust systemic and intracranial efficacy in both treatment-naïve and previously treated patients with ALK-positive advanced NSCLC.[22][23]

The CROWN Study

The pivotal Phase III CROWN trial (NCT03052608) compared Lorlatinib to the first-generation inhibitor Crizotinib as a first-line treatment for advanced ALK-positive NSCLC.[24][25]

  • Progression-Free Survival (PFS): Lorlatinib showed a statistically significant and clinically meaningful improvement in PFS. After a 5-year follow-up, the median PFS was not yet reached with Lorlatinib, and the 5-year PFS rate was 60%, compared to a median PFS of 9.3 months for Crizotinib.[25][26]

  • Intracranial Response: Lorlatinib demonstrated superior intracranial activity. In patients with baseline brain metastases, the intracranial response rate was 66% with Lorlatinib versus 20% with Crizotinib.[19] The risk of intracranial progression was significantly lower with Lorlatinib.[26]

Table 2: Summary of Efficacy in Key Clinical Trials
Trial CohortPrior TreatmentOverall Response Rate (ORR)Intracranial ORR (Patients with baseline CNS mets)Source(s)
CROWN (Phase III) None (First-Line)76%66%[8][19]
Phase II (EXP2-3A) Crizotinib only69%68%[10]
Phase II (EXP3B-5) ≥1 Second-Gen TKI39%48%[10]

These results establish Lorlatinib as a highly effective treatment option across different lines of therapy for ALK-positive NSCLC, particularly for controlling and preventing brain metastases.[11][27]

Part 5: Safety, Handling, and Suppliers

Safety Profile and Adverse Events

The safety profile of Lorlatinib is distinct from other ALK inhibitors. The most common adverse reactions include:

  • Metabolic Effects: Hypercholesterolemia and hypertriglyceridemia are very common and require monitoring and management.

  • Central Nervous System (CNS) Effects: Cognitive effects (memory impairment, mood effects, speech difficulties) and peripheral neuropathy are notable side effects.[23]

  • Other common effects: Edema, weight gain, and diarrhea are also frequently reported.[23]

Most adverse events are manageable with dose modifications or supportive care.[23]

Laboratory Handling Protocol

As a potent cytotoxic agent, Lorlatinib must be handled with appropriate precautions in a laboratory setting..[6][28][29]

Hazard Identification (GHS Classification):

  • H341: Suspected of causing genetic defects.[28][29]

  • H361d: Suspected of damaging the unborn child.[28]

  • H373: May cause damage to organs through prolonged or repeated exposure.[28][29]

  • H410: Very toxic to aquatic life with long-lasting effects.[28]

Step-by-Step Handling Procedure:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood or ventilated balance enclosure to avoid inhalation of dust.[6][29]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[6][30]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[6]

    • Body Protection: Wear a lab coat. For handling larger quantities, consider additional protective clothing.[30]

  • Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Prevent electrostatic discharge.[29] Do not eat, drink, or smoke in the handling area.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[6][29]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[6][28]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[29]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]

    • Inhalation: Move person to fresh air. Seek medical attention if breathing is difficult.[28]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[28]

Table 3: Research-Grade Lorlatinib Suppliers
SupplierNote
Selleck ChemicalsFor Research Use Only [31]
MedChemExpressFor Research Use Only [6]
Cayman ChemicalFor Research Use Only [32]
InvivoChemFor Research Use Only [33]
Sigma-Aldrich (Merck)For Research Use Only [34]
Cambridge Bioscience (LKT Labs)For Research Use Only [35]

References

  • PubChem. (n.d.). Lorlatinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Drugs: Lorlatinib. (2021, November 27). YouTube. Retrieved from [Link]

  • Solomon, B. J., Besse, B., Bauer, T. M., et al. (2020). Brain Penetration of Lorlatinib: Cumulative Incidences of CNS and Non-CNS Progression with Lorlatinib in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer. Targeted Oncology, 15(1), 55–65.
  • McCoach, C. E., Le, A. T., Gowan, K., et al. (2018). Resistance mechanisms to targeted therapies in ROS1+ and ALK+ non-small cell lung cancer. Clinical Cancer Research, 24(14), 3334-3347.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lorlatinib? Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Lorlatinib. Retrieved from [Link]

  • Collier, T. L., Smith, M., & Scott, P. J. H. (2017). Brain Penetration of the ROS1/ALK Inhibitor Lorlatinib Confirmed by PET. Molecular Imaging, 16.
  • Grokipedia. (n.d.). Lorlatinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Lorlatinib. Retrieved from [Link]

  • Pfizer. (n.d.). Clinical Trial Results | Lorbrena® (lorlatinib) | Safety Info. Retrieved from [Link]

  • Collier, T. L., et al. (2017). Brain Penetration of the ROS1/ALK Inhibitor Lorlatinib Confirmed by PET. ACS Chemical Neuroscience, 8(11), 2354-2358.
  • Li, B., Barnhart, R. W., Hoffman, J. E., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(8), 1289–1293.
  • Bauer, T. M., et al. (2020). Brain Penetration of Lorlatinib: Cumulative Incidences of CNS and Non-CNS Progression with Lorlatinib in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer. Targeted Oncology, 15(1), 55-65.
  • Piotrowska, Z., et al. (2021). Molecular Resistance Mechanisms to EGFR, ALK, and ROS1 TKIs. JCO Oncology Practice, 17(7), 393-402.
  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet - Lorlatinib. Retrieved from [Link]

  • McCoach, C. E., et al. (2016). Resistance mechanisms to targeted therapies in ROS1+ and ALK+ non-small cell lung cancer. Journal of Clinical Oncology, 34(15_suppl), 9062-9062.
  • Ou, S. H. I., et al. (2020). The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. Frontiers in Oncology, 10, 598539.
  • Johnson, T. W., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(8), 1289-1293.
  • Davare, M. A., et al. (2015). Crizotinib-Resistant ROS1 Mutations Reveal a Predictive Kinase Inhibitor Sensitivity Model for ROS1- and ALK-Rearranged Lung Cancers. Cancer Research, 75(18), 3998-4009.
  • Dagogo-Jack, I., & Shaw, A. T. (2020). Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer. Expert Opinion on Drug Metabolism & Toxicology, 16(7), 549-556.
  • Addeo, A., et al. (2021). From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). Cancers, 13(16), 4124.
  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h]b[15][16][17]enzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744.

  • Nagasaka, M., & Ou, S. H. I. (2021). Targeting lung cancer brain metastases: a narrative review of emerging insights for anaplastic lymphoma kinase (ALK)-positive disease. Translational Lung Cancer Research, 10(3), 1474-1492.
  • PubChem. (n.d.). Lorlatinib (PF-06463922). National Center for Biotechnology Information. Retrieved from [Link]

  • ClinicalTrials.gov. (2025, November 25). A Study Of Lorlatinib Versus Crizotinib In First Line Treatment Of Patients With ALK-Positive NSCLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, December 5). NDA 210868 Multi-disciplinary Review. Retrieved from [Link]

  • Solomon, B. J., et al. (2024). Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non–Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study. Journal of Clinical Oncology.
  • Nagasaka, M., & Lim, S. M. (2025, January 30). CROWN Trial 5-Year Update: Lorlatinib Is the Frontrunner in the Frontline Setting. ASCO Daily News.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lorlatinib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 10). Pharmacology Review(s) - NDA 210868. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). LORLATINIB | PZ0039-5MG | SIGMA-ALDRICH. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). Lorlatinib. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : Spironolactone-d7 (Major). Retrieved from [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of 2-(7-Isoquinolinyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening a Novel Isoquinoline Derivative

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Naturally occurring and synthetic isoquinoline derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antioxidant, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Prominent alkaloids like morphine and codeine, as well as synthetic drugs, feature this privileged structure, underscoring its significance in drug design.[2]

The compound 2-(7-Isoquinolinyl)ethanol is a synthetic derivative of this important scaffold. While the parent isoquinoline ring is a well-established pharmacophore, the biological potential of this specific structural iteration remains to be characterized. Preliminary biological screening is therefore a critical first step in the drug discovery process. It serves as a cost-effective, high-throughput method to identify potential "hit" compounds and guide further investigation.[6]

This technical guide outlines a logical, multi-pronged approach for the initial in vitro biological evaluation of this compound. We will focus on three key areas of high therapeutic relevance for isoquinoline compounds: anticancer, antimicrobial, and antioxidant activities. The methodologies described are selected for their reliability, reproducibility, and widespread adoption in the field, providing a robust foundation for assessing the compound's pharmacological potential.

Part 1: Anticancer Activity Screening via Cell Viability Assay

Expertise & Causality: The decision to screen for anticancer activity is directly informed by the extensive documentation of isoquinoline derivatives demonstrating potent cytotoxic effects against various human cancer cell lines.[3][7] These compounds can trigger antiproliferative effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like kinases.[3][5][8] A primary screen for general cytotoxicity is the most logical starting point to determine if this compound has any effect on cancer cell viability before investing in more complex mechanistic studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the chosen method. It is a highly reliable, colorimetric-based assay widely used for initial anticancer screening.[7][8] Its trustworthiness stems from its principle: it measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into a purple formazan product, a quantifiable color change that indicates cell viability.[9]

Experimental Workflow: MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture Cancer Cell Line (e.g., HeLa, MCF-7) a1 Seed Cells into 96-Well Plate p1->a1 p2 Prepare Serial Dilutions of This compound a2 Treat Cells with Compound (and Controls) p2->a2 a1->a2 a3 Incubate for 48-72 hours a2->a3 a4 Add MTT Reagent a3->a4 a5 Incubate for 2-4 hours a4->a5 a6 Solubilize Formazan Crystals (Add DMSO) a5->a6 d1 Read Absorbance at ~570 nm a6->d1 d2 Calculate % Cell Viability d1->d2 d3 Determine IC50 Value d2->d3

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Assay
  • Cell Culture: Culture a human cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compound. Include wells for:

    • Negative Control: Cells treated with media containing DMSO only (vehicle control).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Media only (no cells).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anticancer Screening
Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
Vehicle Control (0)1.254100.0%
0.11.23198.2%
1.01.15091.7%
10.00.68954.9%
50.00.21317.0%
100.00.0887.0%
Calculated IC₅₀ 12.5 µM

Part 2: Antimicrobial Activity Screening

Expertise & Causality: The structural similarity of isoquinolines to natural alkaloids with known antimicrobial properties provides a strong rationale for this screening arm.[2] The nitrogen-containing heterocyclic ring is a common feature in many antimicrobial agents. To obtain a quantitative measure of efficacy, the Broth Microdilution method is superior to diffusion-based assays for a preliminary screen.[10] It directly determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This provides a precise and comparable endpoint.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture Microbes (e.g., S. aureus, E. coli) p3 Adjust Inoculum to 0.5 McFarland Standard p1->p3 p2 Prepare 2-fold Serial Dilutions of Compound in Broth a1 Add Compound Dilutions to 96-Well Plate p2->a1 a2 Inoculate Wells with Standardized Microbe Suspension p3->a2 a1->a2 a3 Include Sterility and Growth Controls a2->a3 a4 Incubate for 18-24 hours a3->a4 d1 Visually Inspect for Turbidity a4->d1 d2 Determine MIC: Lowest Concentration with No Visible Growth d1->d2 DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare DPPH Solution in Methanol a1 Mix Compound Dilution with DPPH Solution p1->a1 p2 Prepare Serial Dilutions of Test Compound & Standard p2->a1 a2 Incubate in Dark (30 minutes) a1->a2 d1 Read Absorbance at ~517 nm a2->d1 d2 Calculate % Scavenging Activity d1->d2 d3 Determine IC50 Value d2->d3

Caption: Workflow for the DPPH antioxidant assay.

Protocol: DPPH Assay
  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

    • Test Compound: Prepare serial dilutions of this compound in methanol (e.g., from 10 to 500 µg/mL).

    • Standard: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate or individual test tubes, add 100 µL of each compound/standard dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well/tube.

    • Control: Mix 100 µL of methanol with 100 µL of the DPPH solution (A_control).

    • Blank: Mix 100 µL of methanol with 100 µL of the compound dilution (to correct for any color from the sample).

  • Incubation: Mix well and incubate the plate/tubes in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of all samples at 517 nm.

  • Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_sample is the absorbance of the DPPH solution with the test compound, corrected for the blank).

    • Plot the % Scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation: Antioxidant Screening
Concentration (µg/mL)% DPPH Scavenging Activity
108.5%
5025.1%
10048.9%
25075.4%
50091.2%
Calculated IC₅₀ 102.3 µg/mL
Ascorbic Acid IC₅₀ 8.7 µg/mL

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological screening of this compound. The described in vitro assays for anticancer, antimicrobial, and antioxidant activities serve as a robust, evidence-based starting point to profile the compound's bioactivity.

It is imperative to recognize that these are primary screens. [11]A positive result, or "hit," in any of these assays is not an endpoint but a critical signpost for further research. For example, a low IC₅₀ value in the MTT assay would warrant follow-up studies to elucidate the mechanism of cell death, such as apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis. [9][11]Similarly, significant antimicrobial activity would lead to time-kill kinetic studies and testing against a broader panel of clinical isolates. [12] By systematically applying these validated protocols, researchers can efficiently and reliably assess the therapeutic potential of novel isoquinoline derivatives, paving the way for the development of next-generation pharmacological agents.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • Bhuvaneswari, S., et al. (2014). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Das, A., & Roychoudhury, A. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.
  • Doughari, J. H. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
  • Da Silva, J. K., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Brazilian Journal of Pharmaceutical Sciences.
  • Singh, R., et al. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Unpublished. (2024). Isoquinoline derivatives and its medicinal activity. Heliyon.
  • Jan, B., et al. (2023).
  • BenchChem. (2025). A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols. BenchChem.
  • Request PDF. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.
  • Noble Life Sciences. (n.d.).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review.
  • Kumar, A., et al. (2021). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review.
  • Gaba, M., et al. (2025).

Sources

Technical Guide: Toxicology and Safety Profile of 2-(7-Isoquinolinyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on Approach

This document addresses the toxicological and safety profile of 2-(7-Isoquinolinyl)ethanol. A thorough review of publicly available scientific literature and safety databases reveals a critical gap: there is no specific toxicological data for this compound. Therefore, this guide adopts a predictive and methodological framework. Instead of presenting non-existent data, we will:

  • Deconstruct the Molecule: Analyze the toxicological potential of its core components—the isoquinoline ring system and the ethanol side chain.

  • Infer Potential Hazards: Extrapolate potential risks based on the known pharmacology and toxicology of structurally related isoquinoline derivatives and primary alcohols.

  • Propose a Rigorous Evaluation Strategy: Outline the essential, state-of-the-art experimental workflows required to definitively establish the safety profile of this novel chemical entity.

This approach provides a scientifically grounded roadmap for any research or development program involving this compound, ensuring that safety and due diligence are paramount.

Part 1: Chemical Identity and Physicochemical Properties

This compound (CAS: 1076198-33-8) is a heterocyclic aromatic compound.[1] It is characterized by an isoquinoline nucleus substituted at the 7-position with an ethanol group. This structure suggests its utility as a synthetic intermediate or building block in medicinal chemistry, likely for the development of more complex molecules targeting a range of biological pathways.[1][2] Isoquinoline alkaloids, as a class, exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroactive properties.[2][3][4]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1076198-33-8 [1]
Molecular Formula C₁₁H₁₁NO Derived
Appearance Pale Yellow Solid [1]
Melting Point 90-93°C [1]
Boiling Point (Predicted) 353.3 ± 17.0 °C [1]
Density (Predicted) 1.177 ± 0.06 g/cm³ [1]
pKa (Predicted) 14.76 ± 0.10 [1]

| Solubility | Chloroform, Methanol |[1] |

Part 2: Predictive Toxicology and Risk Assessment

The toxicological profile of this compound is inferred by examining its two key structural motifs: the isoquinoline core and the ethanol functional group.

The Isoquinoline Core: A Double-Edged Sword

The isoquinoline scaffold is a privileged structure in pharmacology, forming the backbone of numerous approved drugs like the analgesic morphine and the antibacterial berberine.[3][4] However, this biological activity also warrants caution.

Key Concern: Potential for Neurotoxicity The most significant concern arising from the isoquinoline core is the potential for neurotoxicity. Certain tetrahydroisoquinoline derivatives are structurally related to the potent dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to induce parkinsonism.[5][6] These compounds can act as precursors to active neurotoxins that destroy dopaminergic neurons.[6] While some isoquinoline derivatives show relatively weak toxicity to dopamine-containing cells compared to MPTP, they are known to inhibit mitochondrial complex I (NADH ubiquinone reductase), a key mechanism in MPTP-induced neurodegeneration.[5]

This structural alert mandates a thorough neurotoxicity assessment early in the development lifecycle of this compound.

The Ethanol Side Chain: Local Irritation and Metabolic Liabilities

The 2-ethanol side chain introduces hazards associated with primary alcohols.

Key Concerns:

  • Irritation: Ethanol is a known irritant, particularly to the eyes.[7][8][9] Direct contact with this compound may therefore cause irritation to the skin, eyes, and respiratory tract.[7][10]

  • Metabolic Activation: Primary alcohols are metabolized in the liver, primarily by alcohol dehydrogenase (ADH), to form aldehydes.[8][11] The metabolism of the ethanol side chain would produce 2-(7-isoquinolinyl)acetaldehyde. Acetaldehyde itself is a highly reactive and toxic metabolite, implicated in DNA damage and carcinogenicity.[11][12] Further oxidation by aldehyde dehydrogenase (ALDH) would yield the corresponding carboxylic acid, which is typically less toxic.[11]

The potential for forming a reactive aldehyde metabolite is a critical toxicological endpoint to investigate.

Part 3: Proposed Toxicological Evaluation Strategy

A tiered, systematic approach is required to build a comprehensive safety profile. This strategy progresses from computational and in vitro models to targeted in vivo studies, adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Systemic Toxicity cluster_2 Tier 3: Specialized Investigations qsar QSAR Modeling (Genotoxicity, Carcinogenicity, Skin Sensitization) ames Bacterial Reverse Mutation Assay (Ames Test) qsar->ames Guides initial hazard ID mla In Vitro Mammalian Cell Micronucleus Test ames->mla Assesses mutagenicity hep Hepatotoxicity Assay (e.g., HepG2 cells) mla->hep Assesses genotoxicity neuro Neuronal Cell Viability Assay (e.g., SH-SY5Y cells) hep->neuro Assesses organ- specific toxicity acute Acute Oral Toxicity Study (e.g., OECD 423) neuro->acute repeat 28-Day Repeated Dose Oral Toxicity Study (e.g., OECD 407) acute->repeat Determines dose range neuro_vivo In Vivo Neurotoxicity Screen (Functional Observation Battery) repeat->neuro_vivo If neuro signs or structural alerts repeat->neuro_vivo derek Developmental & Reproductive Toxicity (DART) Screen repeat->derek If systemic toxicity is observed start Test Compound: This compound start->qsar

Caption: A tiered workflow for toxicological evaluation.

Tier 1: In Vitro Genotoxicity and Cytotoxicity

Objective: To assess the compound's potential to cause genetic mutations and direct cell toxicity.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to determine if metabolites are genotoxic.

  • Procedure:

    • Prepare a range of concentrations of this compound.

    • In triplicate, combine the test compound, the bacterial culture, and either S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated back to a prototrophic state). A significant, dose-dependent increase in revertant colonies compared to the vehicle control (e.g., DMSO) indicates mutagenic potential.

  • Controls:

    • Negative Control: Vehicle only.

    • Positive Controls: Known mutagens specific to each strain, both with and without S9 activation (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9).

Causality: The Ames test is a foundational screen for carcinogenicity. A positive result suggests the compound or its metabolites can directly damage DNA, a primary mechanism of cancer initiation. The inclusion of the S9 mix mimics liver metabolism, directly testing the hypothesis that metabolites (like the potential aldehyde) are the active mutagens.

Tier 2: In Vivo Acute and Systemic Toxicity

Objective: To determine the short-term toxicity profile and identify target organs.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (Rodent - OECD 407)

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats), with both male and female groups.

  • Dose Groups: Based on an acute toxicity study (e.g., OECD 423), establish at least three dose levels (low, mid, high) and a concurrent vehicle control group.

  • Administration: Administer the compound daily via oral gavage for 28 consecutive days.

  • Monitoring:

    • Daily: Clinical observations for signs of toxicity (changes in skin, fur, eyes, behavior, etc.).

    • Weekly: Detailed body weight measurements and food consumption.

    • End of Study: Collect blood for hematology and clinical chemistry analysis. Perform a full necropsy, record organ weights, and preserve tissues for histopathological examination.

  • Analysis: Compare all parameters between treated and control groups. Statistically significant changes in organ weights, blood parameters, or histopathological findings identify target organs of toxicity.

Causality: This study provides a comprehensive look at the potential systemic effects of repeated exposure. It can reveal subtle toxicities not apparent in acute tests and is crucial for determining a No-Observed-Adverse-Effect Level (NOAEL), which is fundamental for setting safe exposure limits in humans. The histopathology of the brain and liver would be of particular interest due to the neurotoxic potential of the isoquinoline core and the expected metabolism in the liver.

Part 4: Metabolic Considerations

Understanding the metabolic fate of this compound is critical to understanding its toxicity profile.

G cluster_sidechain Side-Chain Oxidation cluster_ring Ring Metabolism parent This compound aldehyde 2-(7-Isoquinolinyl)acetaldehyde (Reactive Intermediate) parent->aldehyde Alcohol Dehydrogenase (ADH) hydrox Hydroxylated Metabolites parent->hydrox CYP450 Enzymes acid 2-(7-Isoquinolinyl)acetic acid aldehyde->acid Aldehyde Dehydrogenase (ALDH) conjugate Glucuronide/Sulfate Conjugates acid->conjugate hydrox->conjugate Phase II Enzymes (UGTs, SULTs) excretion Excretion conjugate->excretion

Caption: Potential metabolic pathways of this compound.

Phase I Metabolism:

  • Oxidation of Ethanol Side Chain: The primary alcohol will likely be oxidized by ADH to the corresponding aldehyde, and then by ALDH to the carboxylic acid.[8][11] The intermediate aldehyde is a potential source of toxicity.

  • Ring Hydroxylation: The isoquinoline ring system is susceptible to aromatic hydroxylation by Cytochrome P450 (CYP) enzymes in the liver.[5]

Phase II Metabolism:

  • The hydroxylated metabolites and the carboxylic acid can be conjugated with glucuronic acid or sulfate by Phase II enzymes, increasing their water solubility and facilitating renal excretion.

Part 5: Safety, Handling, and Exposure Control

Given the absence of specific data, this compound must be handled as a compound of unknown toxicity. Standard prudent laboratory practices for handling novel chemical entities are mandatory.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7][9]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[13]

    • Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames, as fine organic dusts can pose an explosion hazard.[10][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][13]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14]

Part 6: Conclusion

While this compound is a potentially valuable synthetic intermediate, it is currently a toxicological unknown. The structural alerts within the molecule—specifically the neurotoxic potential of the isoquinoline core and the metabolic liabilities of the ethanol side chain—mandate a cautious and systematic approach. The true safety profile can only be established through the rigorous empirical testing outlined in this guide. All personnel should handle this compound with the assumption that it is hazardous until proven otherwise.

References

  • Nagatsu, T. (n.d.). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. PubMed.
  • Wikipedia. (n.d.). Isoquinoline.
  • Zhang, G. S., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry.
  • ChemicalBook. (n.d.). This compound | 1076198-33-8.
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  • Farzin, D., et al. (2023). Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective. Phytotherapy Research.
  • Wang, X., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.
  • D'Souza, D. H., et al. (2004). Occupational exposure limits in the context of solvent mixtures, consumption of ethanol, and target tissue dose. Toxicology and Industrial Health.
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Sources

"solubility of 2-(7-Isoquinolinyl)ethanol in common lab solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(7-Isoquinolinyl)ethanol for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly impacting drug discovery and development. Poor solubility can lead to unreliable in vitro assay results, challenging formulation development, and inadequate bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in various synthetic processes. We delve into the theoretical principles governing its solubility, present detailed, field-proven protocols for its experimental determination, and offer a predictive analysis of its behavior in common laboratory solvents. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Critical Role of Solubility

In the landscape of drug development, solubility is a cornerstone property that influences a compound's journey from initial screening to clinical application. It affects everything from absorption and distribution in the body to the feasibility of creating stable, effective formulations.[1][2] An early and accurate understanding of a compound's solubility profile is therefore not just beneficial, but essential for mitigating risks and making informed decisions in the development pipeline.

1.1. Spotlight on this compound

This compound is a heterocyclic compound featuring an isoquinoline core linked to an ethanol group. This structure presents an interesting solubility profile, with the aromatic, nitrogen-containing isoquinoline ring contributing to its polarity and potential for hydrogen bonding, while the ethanol side-chain further enhances its hydrophilic character. Understanding how this molecule interacts with various solvents is key to its application in synthesis, purification, and formulation.

This guide serves as a detailed resource for professionals, providing both the theoretical framework and the practical tools to assess and understand the solubility of this compound.

Physicochemical Profile of this compound

A molecule's inherent properties are the primary determinants of its solubility. For this compound, the key characteristics are:

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol

  • Appearance: Pale Yellow Solid[3]

  • Melting Point: 90-93°C[3]

  • Predicted pKa: 14.76 ± 0.10[3]

  • Structure: The molecule contains both a hydrogen bond acceptor (the nitrogen in the isoquinoline ring) and a hydrogen bond donor/acceptor (the hydroxyl group), suggesting potential for interaction with protic solvents.

Caption: Chemical structure of this compound.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[4][5]

  • Polarity: Solvents are broadly classified as polar or non-polar.[6] Polar solvents have large dielectric constants and contain bonds between atoms with different electronegativities. Non-polar solvents have low dielectric constants.[6] this compound, with its nitrogen and oxygen atoms, is a polar molecule and is expected to be more soluble in polar solvents.

  • Protic vs. Aprotic Solvents: Polar solvents can be further divided into protic and aprotic.[7]

    • Polar Protic Solvents (e.g., water, ethanol, methanol) contain an -OH or -NH group and can donate hydrogen bonds. These are excellent solvents for compounds that can participate in hydrogen bonding, such as this compound.[6][7]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack an O-H or N-H bond but still have a significant dipole moment. They can accept hydrogen bonds but cannot donate them.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the crystal lattice forces of the solute and the intermolecular forces of the solvent.[6]

  • pH: For ionizable compounds, pH is a critical factor.[8] The isoquinoline nitrogen can be protonated under acidic conditions, forming a more soluble salt.

Experimental Determination of Solubility

Two primary methods are used to determine solubility in a laboratory setting: equilibrium solubility and kinetic solubility.[1][9]

4.1. Equilibrium (Thermodynamic) Solubility

This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form. It is considered the "gold standard" for solubility measurement.[9][10] The shake-flask method is the most common approach.[9]

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Shake-Flask Method for Equilibrium Solubility [9][11][12]

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure equilibrium with the solid phase is achieved.[12]

  • Equilibration: Place the vial in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[12][13] The concentration of the dissolved compound should plateau over time.[14]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is commonly done by centrifugation or filtration.[12] Care must be taken to avoid adsorption of the solute onto the filter material.[12]

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12]

  • Calculation: Determine the solubility from the measured concentration, taking into account any dilution factors.

4.2. Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to rapidly assess solubility.[1][15] It measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[16][17]

Protocol: Nephelometric Assay for Kinetic Solubility [1][15]

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[15]

  • Plate Setup: In a microtiter plate, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into wells containing the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).[15]

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature for a short period, typically 1 to 2 hours.[15]

  • Measurement: Use a nephelometer to measure the light scattering in each well. The point at which a significant increase in light scattering is detected indicates the formation of a precipitate.[1]

  • Analysis: The concentration in the well just before precipitation is reported as the kinetic solubility.

It is important to note that kinetic solubility values can be higher than equilibrium solubility due to the formation of supersaturated solutions.[8]

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely available in public literature, a predictive analysis based on its structure and known qualitative data can be made.

Solvent ClassSolventDielectric Constant¹Expected SolubilityRationale
Polar Protic Water80.1Low to ModerateThe molecule has H-bond donors/acceptors, but the aromatic core is relatively large and hydrophobic.
Methanol32.7Soluble[3]The small alkyl chain and polar -OH group make it an excellent solvent for polar molecules.
Ethanol24.6[18]SolubleSimilar to methanol, ethanol is a good polar protic solvent capable of hydrogen bonding.[19][20]
Polar Aprotic DMSO47.0[18]HighA very strong polar aprotic solvent, effective at dissolving a wide range of organic compounds.
DMF38.3[18]HighSimilar to DMSO, it is a powerful polar aprotic solvent.
Acetonitrile36.6[18]ModerateLess polar than DMSO/DMF, but should still be an effective solvent.
Acetone21.0[18]ModerateA moderately polar solvent.
Non-Polar Chloroform4.8[18]Soluble[3]While less polar, chloroform is a good solvent for many alkaloids and nitrogen-containing heterocycles.
Dichloromethane8.9Moderate to HighOften a better solvent than chloroform for moderately polar compounds.
Toluene2.4LowThe non-polar nature of toluene makes it a poor solvent for this polar molecule.
Hexane1.9InsolubleVery non-polar; unlikely to dissolve the polar this compound.
Other Ethyl Acetate6.0[18]Low to ModerateHas both polar (ester) and non-polar (ethyl) character; may show some solubility.

¹Dielectric constants are approximate values at room temperature.

Analysis and Practical Recommendations

The structure of this compound suggests a clear preference for polar solvents, particularly those capable of hydrogen bonding.

Sources

Whitepaper: The Isoquinoline Ethanol Scaffold - A Privileged Substructure for Next-Generation Kinase and CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and clinically approved therapeutics.[1][2][3][4] This guide delves deeper, focusing on a specific, underexplored derivatization: the isoquinoline ethanol scaffold. We posit that the introduction of a 2-hydroxyethyl moiety at key positions on the isoquinoline ring represents a strategic design element for developing highly selective and potent modulators of challenging biological targets. This whitepaper will explore the synthetic accessibility of this scaffold, its potential applications in oncology and neurodegenerative disease, and provide detailed experimental frameworks for its investigation. We will bridge fundamental chemical principles with practical, field-proven insights to equip researchers with the knowledge to harness the potential of this promising chemical entity.

The Isoquinoline Core: A Foundation of Therapeutic Success

The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a quintessential "privileged structure" in drug discovery.[1][2][4] Nature has repeatedly utilized this motif in a vast array of alkaloids, which exhibit a wide spectrum of biological activities, including antitumor, neuroprotective, anti-inflammatory, and antimicrobial effects.[3][5][6] This success has inspired medicinal chemists to develop synthetic isoquinoline-based drugs targeting a range of diseases. Notable examples include the vasodilator papaverine, the anti-amoebic agent emetine, and the antiemetic palonosetron.[2]

The scaffold's utility lies in its rigid, planar structure, which provides a defined vector for substituent placement, and its nitrogen atom, which can act as a hydrogen bond acceptor or a basic center for salt formation, enhancing solubility.

Introducing the Ethanol Moiety: A Strategic Pharmacophore

This guide focuses on the isoquinoline ethanol scaffold, characterized by a -CH2CH2OH group. The strategic importance of this addition lies in the terminal hydroxyl (-OH) group. This small, uncharged, polar group can significantly influence a molecule's properties by:

  • Acting as a Hydrogen Bond Donor and Acceptor: The hydroxyl group can form crucial hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in enzyme active sites or receptor binding pockets. This is a cornerstone of molecular recognition and can dramatically enhance binding affinity and selectivity.

  • Improving Physicochemical Properties: The ethanol substituent can increase aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Providing a Vector for Further Derivatization: The hydroxyl group serves as a convenient chemical handle for further modification, such as etherification, esterification, or conjugation to other molecules, enabling rapid library synthesis and optimization.

The general structure provides a versatile template for exploration.

Caption: General structure of the isoquinoline ethanol scaffold.

Synthetic Strategies for Scaffold Construction

The synthesis of isoquinoline derivatives is well-established. Classic name reactions provide robust routes to the core, which can then be functionalized with the ethanol moiety.

  • Pomeranz-Fritsch Reaction: This method uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal, which react in an acid medium to form the isoquinoline.[2]

  • Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenylethylamine using a Lewis acid like phosphoryl chloride, followed by dehydrogenation to yield the aromatic isoquinoline.[2]

  • Pictet-Spengler Reaction: A reaction between a β-phenylethylamine and an aldehyde or ketone, followed by cyclization, produces a tetrahydroisoquinoline, which can be oxidized to the isoquinoline.[2]

Modern, greener alternatives utilizing microwave assistance, photoredox catalysis, and metal-free processes are also gaining prominence.[2]

Protocol: Synthesis of a 1-(2-Hydroxyethyl)isoquinoline Derivative

This protocol is a representative example of how an ethanol group can be introduced. It assumes the prior synthesis of a 1-methylisoquinoline derivative, a common intermediate.

Step 1: Lithiation of 1-Methylisoquinoline

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve 1-methylisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise via syringe.

  • Stir the resulting deep red solution at -78 °C for 1 hour. Causality: The acidic protons of the methyl group are abstracted by the strong base n-BuLi, generating a nucleophilic carbanion.

Step 2: Reaction with an Electrophile

  • To the carbanion solution, add a solution of ethylene oxide (1.5 eq) in anhydrous THF, pre-cooled to -78 °C. Alternative: Paraformaldehyde can be used, which after workup will yield the desired alcohol.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

Step 3: Quenching and Extraction

  • Cool the reaction mixture to 0 °C (ice bath) and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate to afford the pure 2-(isoquinolin-1-yl)ethanol.

Validation: The structure of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct regiochemistry and mass.

Application Focus 1: Oncology - Targeting Protein Kinases

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The ATP-binding pocket of many kinases contains a "hinge region" rich in hydrogen bond donors and acceptors. The ethanol moiety of the isoquinoline scaffold is perfectly suited to interact with this hinge, potentially conferring high affinity and selectivity.

Rationale: The Ethanol Group as a Hinge-Binding Element

Many successful kinase inhibitors (e.g., dasatinib, lapatinib) form a key hydrogen bond with the backbone amide of a hinge residue. We hypothesize that the hydroxyl group of an isoquinoline ethanol derivative can perform a similar function, anchoring the molecule in the active site. The isoquinoline core can then be decorated with other substituents to occupy adjacent hydrophobic pockets, further enhancing potency.

cluster_0 Kinase ATP Binding Site cluster_1 Isoquinoline Ethanol Inhibitor node_hinge Hinge Region (e.g., Met, Cys) node_hydrophobic1 Hydrophobic Pocket I node_hydrophobic2 Hydrophobic Pocket II node_solvent Solvent Exposed Region node_scaffold Isoquinoline Core node_scaffold->node_hydrophobic1 van der Waals node_ethanol Ethanol Moiety (-CH2CH2OH) node_ethanol->node_hinge H-Bond Interaction node_r_group R Group node_r_group->node_hydrophobic2 Hydrophobic Interaction

Caption: Hypothesized binding mode in a kinase active site.

Structure-Activity Relationship (SAR) Insights

While extensive SAR data for this specific scaffold is emerging, we can extrapolate from known isoquinoline kinase inhibitors.[7][8][9] A hypothetical SAR table for a new series targeting a kinase like Haspin or CLK1 is presented below.

Compound IDR1 (Position 4)R2 (Position 7)Ethanol PositionIC₅₀ (nM) vs. Target Kinase
ISO-ET-01 HOMeC1550
ISO-ET-02 ClOMeC1120
ISO-ET-03 HOMeC3>10,000
ISO-ET-04 ClNH₂C145
ISO-ET-05 ClOMeC1 (ketone)890

Interpretation:

  • Ethanol Position is Critical: Moving the ethanol group from C1 to C3 (ISO-ET-03) abolishes activity, suggesting the C1 position is optimal for hinge binding.

  • Hydrophobic Substitution is Favorable: Adding a chloro group at R1 (ISO-ET-02 vs. ISO-ET-01) improves potency, likely by engaging a hydrophobic pocket.

  • Hydrogen Bonding at R2: Switching the methoxy at R2 for an amine (ISO-ET-04) further enhances activity, possibly by forming an additional hydrogen bond.

  • Hydroxyl Group is Key: Oxidizing the alcohol to a ketone (ISO-ET-05) reduces potency, confirming the importance of the hydrogen bond-donating hydroxyl group.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to determine the IC₅₀ value of a test compound against a purified kinase.

Workflow Overview

start Prepare Reagents step1 Dispense Test Compound (Serial Dilution) start->step1 step2 Add Kinase & Substrate step1->step2 step3 Add ATP to Start Reaction Incubate step2->step3 step4 Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) step3->step4 step5 Add Kinase Detection Reagent (Luciferase/Luciferin) step4->step5 step6 Read Luminescence step5->step6 end Calculate IC50 step6->end

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Methodology:

  • Compound Plating: Serially dilute the isoquinoline ethanol test compounds in DMSO and dispense into a 384-well plate. Include controls: "no enzyme" (negative) and "DMSO vehicle" (positive).

  • Kinase Reaction: Add the purified kinase enzyme and its specific peptide substrate to each well.

  • Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour. Causality: The kinase transfers the gamma-phosphate from ATP to the substrate. The amount of ADP produced is proportional to kinase activity.

  • First Detection Step: Add ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add Kinase Detection Reagent. This contains luciferase and luciferin, which converts the ADP generated in step 3 into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Application Focus 2: Neurodegenerative Disease

Isoquinoline alkaloids have long been investigated for their neuroprotective properties.[3][10] The pathology of diseases like Alzheimer's is linked to protein misfolding (Aβ-amyloid), oxidative stress, and neuroinflammation. The isoquinoline ethanol scaffold offers a promising starting point for multi-target ligands.

Rationale: Modulating Protein Aggregation and Oxidative Stress

The planar isoquinoline ring can intercalate between β-sheets of amyloid peptides, disrupting aggregation. The ethanol moiety can enhance this interaction through hydrogen bonding. Furthermore, the phenolic-like nature of some hydroxylated isoquinolines can confer antioxidant properties, helping to neutralize reactive oxygen species (ROS) that contribute to neuronal damage.

Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay

This assay is used to screen for compounds that inhibit the formation of β-amyloid fibrils in vitro.

  • Preparation: Prepare a stock solution of Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in buffer to form oligomers.

  • Assay Setup: In a 96-well black plate, add the Aβ₁₋₄₂ preparation, Thioflavin T dye, and the test isoquinoline ethanol compound at various concentrations.

  • Incubation: Incubate the plate at 37 °C with gentle shaking to promote fibril formation.

  • Measurement: Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) at regular intervals over 24-48 hours. Causality: Thioflavin T dye intercalates into the β-sheet structure of amyloid fibrils, resulting in a significant increase in its fluorescence quantum yield.

  • Data Analysis: Plot fluorescence intensity versus time. A successful inhibitor will show a reduced fluorescence signal or a longer lag phase compared to the vehicle control.

Conclusion and Future Perspectives

The isoquinoline ethanol scaffold, while not yet a mainstream pharmacophore, holds significant untapped potential. Its synthetic tractability, combined with the strategic placement of a key hydrogen-bonding moiety, makes it an attractive platform for designing novel, selective inhibitors. The primary opportunities lie in the fields of oncology, particularly in the development of kinase inhibitors, and in neurodegenerative diseases as multi-target agents against protein aggregation and oxidative stress.

Future research should focus on:

  • Library Synthesis: Creating diverse libraries by varying substituents on the isoquinoline core to build robust SAR models.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target proteins to validate binding modes and guide rational design.

  • In Vivo Evaluation: Advancing promising candidates into cellular and animal models to assess efficacy, pharmacokinetics, and safety.

By applying the principles and protocols outlined in this guide, researchers can effectively explore the chemical space around the isoquinoline ethanol scaffold and unlock its potential for discovering the next generation of therapeutics.

References

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  • Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. (2024). ACS Publications. [Link]

  • Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. (1989). PubMed. [Link]

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  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025). ResearchGate. [Link]

  • Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. (n.d.). OUCI. [Link]

  • Hao YIN | vistiting scholar. (n.d.). ResearchGate. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). MDPI. [Link]

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Literature Review of 7-Substituted Isoquinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3] Substitution at the C-7 position of the isoquinoline ring has emerged as a critical determinant of biological activity, offering a strategic handle for modulating pharmacological properties. This technical guide provides a comprehensive review of 7-substituted isoquinoline derivatives, synthesizing literature on their synthetic methodologies, diverse biological activities, and structure-activity relationships (SAR). We delve into both classical and modern synthetic strategies, including foundational cyclization reactions and advanced transition-metal-catalyzed C-H functionalization. The guide critically examines the wide spectrum of pharmacological effects exhibited by these compounds, such as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[4][5][6][7] Detailed SAR studies are analyzed to elucidate the influence of various substituents at the 7-position on potency and selectivity. Furthermore, this review includes detailed experimental protocols and conceptual diagrams to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this privileged scaffold in modern drug discovery.

Introduction: The Significance of the Isoquinoline Core and the C-7 Position

Isoquinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug design.[1][5][8] Its derivatives are abundant in nature, particularly as alkaloids in the plant kingdom, and have been utilized in traditional medicine for centuries for their analgesic, antimicrobial, and anti-inflammatory properties.[9][10] The isoquinoline framework's unique electronic and steric properties make it an ideal template for interacting with a wide array of biological targets.[5]

While substitutions at various positions on the isoquinoline ring can influence its pharmacological profile, the 7-position has garnered significant interest. The electronic nature and size of the substituent at this position can profoundly impact the molecule's interaction with target proteins, affecting binding affinity, selectivity, and pharmacokinetic properties. For instance, studies have shown that introducing specific functionalities at C-7 can enhance antitumor cytotoxicity, modulate enzyme inhibition, and confer selective receptor antagonism.[1][11] This guide will explore the chemical strategies used to access these valuable compounds and the biological consequences of C-7 functionalization.

Synthetic Methodologies for 7-Substituted Isoquinolines

The construction of the isoquinoline core and the introduction of substituents at the 7-position have been achieved through a variety of synthetic strategies, ranging from classical name reactions to modern catalytic methods.

Classical Cyclization Strategies

These methods typically involve the construction of the heterocyclic ring from acyclic precursors and have been foundational in isoquinoline chemistry.

  • Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed intramolecular cyclization of N-acylated β-phenylethylamines, followed by dehydrogenation to yield the aromatic isoquinoline.[12][13][14] The starting phenylethylamine must bear the desired C-7 substituent precursor on its aromatic ring. The presence of electron-donating groups on the phenyl ring facilitates the electrophilic aromatic substitution step.[12][13]

  • Pictet-Spengler Reaction: This method produces tetrahydroisoquinolines through the reaction of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2][12][13] Subsequent oxidation is required to generate the fully aromatic isoquinoline ring system. Like the Bischler-Napieralski reaction, this approach is dependent on appropriately substituted starting materials.

Modern Transition-Metal-Catalyzed Methods

Recent advances have focused on transition-metal-catalyzed reactions, particularly C-H activation, which allow for the direct functionalization of the isoquinoline core, offering greater efficiency and atom economy.[15]

  • Palladium and Rhodium-Catalyzed C-H Activation/Annulation: These powerful methods enable the construction of substituted isoquinolones and isoquinolines from simple benzamides and alkynes.[1][3][16] For instance, Rh(III)-catalyzed [4+2] annulation of N-(pivaloyloxy) aryl amides with internal alkynes provides a regioselective route to highly functionalized isoquinolones, which can then be converted to the corresponding 1-substituted isoquinolines.[16] These methods are highly versatile and tolerate a wide range of functional groups, allowing for late-stage diversification.[15]

Below is a generalized workflow for the synthesis of functionalized isoquinolines via modern C-H activation strategies.

G start Substituted Benzamide cyclization C-H Activation & [4+2] Annulation start->cyclization alkyne Alkyne Partner alkyne->cyclization catalyst Transition Metal Catalyst (e.g., Rh(III), Pd(II)) catalyst->cyclization intermediate Substituted Isoquinolone cyclization->intermediate aromatization Aromatization/ Further Functionalization intermediate->aromatization product 7-Substituted Isoquinoline Derivative aromatization->product

Caption: Generalized workflow for C-H activation synthesis.

Biological Activities and Pharmacological Properties

7-Substituted isoquinoline derivatives exhibit a remarkable diversity of biological activities, making them attractive scaffolds for drug development across multiple therapeutic areas.[5][8]

  • Anticancer Activity: Numerous 7-substituted isoquinolines have demonstrated potent cytotoxicity against various human cancer cell lines.[4][17] The mechanism often involves targeting fundamental cellular processes like DNA replication or tubulin polymerization.[5] For example, certain 3-biphenyl-N-methylisoquinolin-1-ones have shown significant anticancer activity.[4]

  • Anti-inflammatory Effects: Derivatives have been developed as inhibitors of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[6] However, SAR studies have shown that activity is highly sensitive to the nature of the ring substituents; while 6- and 7-aminoquinazoline derivatives were potent TNF-α inhibitors, other substituents like fluoro, bromo, or nitro on the isoquinoline ring led to a significant loss of activity.[6]

  • CNS Activity: The tetrahydroisoquinoline core is a well-known dopaminergic ligand. Studies on 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines have revealed compounds with high affinity for D2-like dopamine receptors, leading to antidepressant-like activity in animal models.[7]

  • Antimicrobial and Antiviral Potential: The isoquinoline scaffold is present in natural alkaloids like berberine, known for its antibacterial properties.[11] Synthetic derivatives have also been explored as antibacterial, antifungal, and antiviral agents, including against HIV.[9][18][19]

  • Enzyme Inhibition: Specific derivatives have been designed as potent enzyme inhibitors. For example, 7-fluoro and 6-chloro isoquinoline derivatives were found to be significant inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory pathways.[1]

  • Cardiovascular Effects: Novel 7-amino-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized as fibrinogen receptor antagonists, demonstrating potential as antiplatelet agents.[20]

The following diagram illustrates the central role of TNF-α in the inflammatory cascade, a key target for some 7-substituted isoquinoline derivatives.

Caption: Inhibition of the TNF-α inflammatory pathway.

Summary of Biological Activities
Class of 7-Substituted IsoquinolineSpecific Example(s)Biological ActivityPotency (IC₅₀/Kᵢ)Reference
7-Amino-THIQ DerivativesDerivatives of 7-amino-1,2,3,4-tetrahydroisoquinolineFibrinogen Receptor Antagonist-[20]
7-Chloro-THIQ Derivatives1-Butyl-7-chloro-6-hydroxy-THIQD₂-like Receptor Ligand (Antidepressant)Kᵢ = 66 nM[7]
7-Fluoro Derivatives7-fluoro isoquinoline derivativePDE4B Inhibitor (Anti-inflammatory)-[1]
7-Hydroxy Derivatives7-HydroxyisoquinolineChemical Intermediate, ESPT studies-[21]
7-Iodo Derivatives3-amino-4-fluoro-7-iodoisoquinolineSynthetic Intermediate-[22]
Isoquinolin-1-onesGeneral substituted isoquinolin-1-onesTNF-α Inhibition (Anti-inflammatory)~5 µM for related quinazolines[6]
Natural Product AnalogsPuniceusines with C-7 substitutionsAntibacterial, PTP CD45 inhibitionIC₅₀ = 5.6 µM (CD45)[11]

THIQ: Tetrahydroisoquinoline

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of 7-substituted isoquinolines and their biological activity is a critical aspect of their development as therapeutic agents.[4]

  • Impact of Electronic Properties: The electronic nature of the C-7 substituent plays a pivotal role. For dopaminergic ligands, specific patterns of electron-donating groups (e.g., hydroxy) and electron-withdrawing groups (e.g., chloro) at positions 6 and 7 are crucial for high affinity and selectivity towards D1-like or D2-like receptors.[7]

  • Steric and Lipophilic Factors: In the case of anti-inflammatory isoquinolin-1-ones, activity was found to be optimal with N-alkanoic acid esters of four carbons, indicating a specific lipophilicity requirement.[6] However, bulky ring substituents such as bromo, nitro, or acetyl on the isoquinoline ring resulted in a significant loss of TNF-α inhibitory activity, suggesting that steric hindrance can be detrimental.[6]

  • Positional Isomerism: The position of substitution is key. Studies on hexahydro-benz[h]isoquinolines as 5-HT₂C receptor antagonists showed that the influence of substituents in positions 7, 8, and 9 on affinity and selectivity was distinct, highlighting the unique contribution of the C-7 position.[23]

  • Bioisosterism: In the development of antitumor agents, substituted isoquinolin-1-ones were designed as potential bioisosteres of 2,3-dihydroimidazo[2,1-a]isoquinolines, demonstrating that core scaffold modifications, in conjunction with C-7 substitution, can lead to improved activity.[17]

Key Experimental Protocols

To provide a practical context, this section details representative protocols for the synthesis and biological evaluation of 7-substituted isoquinoline derivatives.

Protocol: Bischler-Napieralski Synthesis of a 6,7-Disubstituted-3,4-Dihydroisoquinoline

This protocol is a generalized procedure based on established methodologies for synthesizing the dihydroisoquinoline core, a common precursor to fully aromatic isoquinolines.[12][14]

Objective: To synthesize a 3,4-dihydroisoquinoline via intramolecular cyclization of an N-acylated β-phenylethylamine.

Materials:

  • N-acetyl-3,4-dimethoxyphenylethylamine (starting material)

  • Phosphorus oxychloride (POCl₃) (dehydrating/cyclizing agent)

  • Anhydrous toluene (solvent)

  • Sodium bicarbonate (NaHCO₃) solution (aqueous, saturated)

  • Dichloromethane (DCM) (extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) (drying agent)

  • Rotary evaporator, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-acetyl-3,4-dimethoxyphenylethylamine (1.0 eq) in anhydrous toluene (10 mL per gram of starting material).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the stirred solution at room temperature. Causality: POCl₃ acts as a powerful dehydrating agent and Lewis acid, activating the amide carbonyl for intramolecular electrophilic attack on the electron-rich aromatic ring.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice to quench the excess POCl₃. Trustworthiness: This step must be performed in a fume hood with caution as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Basification & Extraction: Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product (a 3,4-dihydroisoquinoline) by column chromatography on silica gel or recrystallization to yield the pure compound.

Protocol: In Vitro TNF-α Inhibition Assay

This protocol describes a method to evaluate the ability of test compounds to inhibit the production of TNF-α in stimulated human peripheral blood monocytes, as described in the literature.[6]

Objective: To quantify the inhibitory effect of 7-substituted isoquinoline derivatives on lipopolysaccharide (LPS)-induced TNF-α production.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds (7-substituted isoquinolines) dissolved in DMSO.

  • RPMI-1640 cell culture medium.

  • Fetal Bovine Serum (FBS).

  • Human TNF-α ELISA kit.

  • 96-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

Procedure:

  • Cell Plating: Seed human monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add the diluted compounds to the respective wells and pre-incubate for 1 hour at 37°C. Causality: Pre-incubation allows the compounds to enter the cells and interact with their potential intracellular targets before the inflammatory stimulus is applied.

  • Stimulation: Add LPS to all wells (except the negative control wells) to a final concentration of 100 ng/mL to stimulate TNF-α production.

  • Incubation: Incubate the plate for 18-24 hours in a CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control (0% inhibition) and the unstimulated control (100% inhibition). Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of TNF-α production). Trustworthiness: Including positive (e.g., a known TNF-α inhibitor) and negative (vehicle) controls is essential for validating the assay results.

Future Perspectives and Conclusion

The 7-substituted isoquinoline scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The research landscape is evolving with the advent of more sophisticated synthetic methods, such as photoredox catalysis and enzymatic synthesis, which promise to expand the accessible chemical space for these derivatives.[15] Future efforts will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Multi-Target Ligands: Leveraging the versatility of the isoquinoline core to design single molecules that can modulate multiple targets involved in complex diseases like cancer or neurodegeneration.[10]

  • Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the pharmacokinetic properties and bioavailability of potent 7-substituted isoquinoline leads.

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Sources

Harnessing the Versatility of the 2-Hydroxyethyl Group on the Isoquinoline Core: A Guide to Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic therapeutic agents.[1][2][3] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[4][5][6] A key strategy in the development of novel isoquinoline-based drugs involves the functionalization of the nitrogen atom. The introduction of a 2-hydroxyethyl group at this position provides a versatile and highly reactive handle, enabling a multitude of subsequent chemical modifications. This guide offers an in-depth exploration of the reactivity of this hydroxyl group, providing field-proven insights and detailed protocols for its transformation through oxidation, esterification, etherification, and cyclization reactions.

The Isoquinoline Core: A Privileged Scaffold

The isoquinoline motif, a fusion of a benzene and a pyridine ring, is a "privileged structure" in drug discovery.[1][5] Its rigid framework and the presence of a nitrogen atom allow for precise spatial orientation of substituents to interact with biological targets. Natural products like papaverine and berberine showcase the therapeutic potential embedded within this core.[7][8] Modern synthetic efforts focus on creating diverse libraries of isoquinoline derivatives to explore new pharmacological space.[9] The 2-hydroxyethyl substituent serves as an ideal starting point for such explorations due to the well-defined and versatile chemistry of the primary alcohol.

Synthesis of the Starting Material: 2-(2-Hydroxyethyl)isoquinolin-2-ium

The foundational step is the quaternization of the isoquinoline nitrogen via N-alkylation. This reaction introduces the 2-hydroxyethyl group, transforming the neutral isoquinoline into a positively charged isoquinolinium salt. This salt is the primary substrate for the reactions discussed herein.

Experimental Protocol: Synthesis of 2-(2-Hydroxyethyl)isoquinolin-2-ium Bromide
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isoquinoline (1.0 eq) and acetonitrile (10 mL per 1.0 g of isoquinoline).

  • Reagent Addition: Add 2-bromoethanol (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting isoquinoline.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials. Dry the resulting white to off-white solid under vacuum.

  • Characterization: The structure of 2-(2-hydroxyethyl)isoquinolin-2-ium bromide can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scientist's Note: The choice of a halide, such as 2-bromoethanol, provides a good leaving group (Br⁻) and results in a stable quaternary ammonium salt. Acetonitrile is a common polar aprotic solvent for N-alkylation reactions, effectively solvating the reactants.

Key Transformations of the 2-Hydroxyethyl Group

The primary alcohol of the 2-hydroxyethyl group is a gateway to diverse functionalization. The following sections detail the core reactions, providing both the "how" and the "why" for each methodological choice.

Oxidation: Accessing Aldehydes and Carboxylic Acids

Oxidation of the primary alcohol can yield either the corresponding aldehyde or the carboxylic acid, depending on the chosen oxidant. This transformation is fundamental for introducing carbonyl functionality, which can serve as an electrophilic site or a precursor for amides and other derivatives.

Table 1: Comparison of Oxidizing Agents for 2-(2-Hydroxyethyl)isoquinolin-2-ium

ReagentProductConditionsRationale & Considerations
Pyridinium chlorochromate (PCC)AldehydeAnhydrous CH₂Cl₂, Room TempMild oxidant that stops at the aldehyde stage. Stoichiometric and generates chromium waste.
Dess-Martin Periodinane (DMP)AldehydeAnhydrous CH₂Cl₂, Room TempMild and highly efficient. Avoids heavy metals. Can be sensitive to moisture.
Jones Reagent (CrO₃ in H₂SO₄/acetone)Carboxylic AcidAcetone, 0°C to Room TempStrong, classic oxidant that proceeds directly to the carboxylic acid. Harsh acidic conditions may not be suitable for all substrates.
Potassium Permanganate (KMnO₄)Carboxylic AcidAqueous NaOH, HeatPowerful and inexpensive oxidant. The reaction can be difficult to control and may cleave other sensitive functional groups.
Experimental Protocol: Mild Oxidation to 2-(2-Oxoethyl)isoquinolin-2-ium (Aldehyde)
  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-hydroxyethyl)isoquinolin-2-ium bromide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Preparation: In a separate flask, create a slurry of Dess-Martin Periodinane (DMP) (1.5 eq) in anhydrous CH₂Cl₂.

  • Reaction: Add the DMP slurry to the alcohol solution at room temperature. Stir vigorously. The reaction is typically complete within 1-3 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved via column chromatography.

Rationale: DMP is chosen for its mildness and high selectivity for primary alcohols, preventing over-oxidation to the carboxylic acid. Anhydrous conditions are critical to prevent reagent decomposition and ensure high yields.

Esterification & Etherification: Modulating Physicochemical Properties

Esterification and etherification are powerful tools for modifying the lipophilicity, polarity, and steric profile of the parent molecule, which are critical parameters in drug design.

Experimental Protocol: Fischer Esterification to 2-(2-Acetoxyethyl)isoquinolin-2-ium

This protocol is adapted from standard Fischer esterification procedures.[10][11]

  • Setup: Combine 2-(2-hydroxyethyl)isoquinolin-2-ium bromide (1.0 eq) and a large excess of acetic acid (which also acts as the solvent).

  • Catalyst: Add a catalytic amount (5-10 mol%) of concentrated sulfuric acid (H₂SO₄) to the mixture.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The reaction is reversible and driven to the product side by the large excess of the carboxylic acid.[11]

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker of ice water.

  • Neutralization: Slowly neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

Scientist's Note: For substrates sensitive to strong acid, milder esterification methods should be employed. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent alternative that proceeds at room temperature under neutral conditions.[12]

Experimental Protocol: Williamson Ether Synthesis of 2-(2-Methoxyethyl)isoquinolin-2-ium

This protocol is based on the principles of the Williamson ether synthesis.[13]

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-(2-hydroxyethyl)isoquinolin-2-ium bromide (1.0 eq) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq), portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the mixture back to 0°C and add the alkylating agent, methyl iodide (CH₃I) (1.2 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction & Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Causality: The use of a strong, non-nucleophilic base like NaH is crucial to quantitatively deprotonate the alcohol, forming the nucleophilic alkoxide. A polar aprotic solvent is used to solvate the cation without interfering with the nucleophile.

Diagram: Key Functionalization Pathways

Caption: General workflow for an intramolecular cyclization.

Conclusion

The 2-hydroxyethyl group on the isoquinoline core is not merely a simple substituent but a highly versatile synthetic handle. Its primary alcohol functionality provides reliable and predictable access to a wide array of other functional groups, including aldehydes, carboxylic acids, esters, and ethers. Furthermore, its ability to participate in complex intramolecular cyclizations allows for the rapid construction of novel, drug-like scaffolds. For researchers in drug development, mastering the reactivity of this group is a key step in leveraging the full potential of the privileged isoquinoline framework to create next-generation therapeutics.

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  • 2-(2-hydroxyethyl)quinoline (C11H11NO). PubChem.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.
  • Isoquinoline. Wikipedia.
  • meta‐Hydroxylation of Pyridines, Quinolines, and Isoquinolines Using Dearomatized Intermediates.
  • esterification - alcohols and carboxylic acids. Chemguide.
  • Acid to Ester - Common Conditions. Unknown Source.
  • Ether synthesis by etherification (alkyl
  • Ester synthesis by esterific
  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Unknown Source.
  • Dehydration of the Alcohol in the Etherification of Isoamylenes with Methanol and Ethanol. Unknown Source.
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.
  • Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor.
  • TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Unknown Source.
  • Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation.
  • 3-[(2-hydroxyethyl)imino]isoindolin-1-one.

Sources

Methodological & Application

Application Note & Protocols: Strategic Diversification of the Isoquinoline Scaffold Using 2-(7-Isoquinolinyl)ethanol in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent occurrence in biologically active compounds and approved pharmaceuticals.[1][2][3] This application note provides a comprehensive guide for leveraging 2-(7-Isoquinolinyl)ethanol as a versatile building block in parallel synthesis campaigns. We present detailed protocols for the rapid generation of diverse chemical libraries through esterification and etherification of the primary alcohol, targeting the discovery of novel therapeutic agents. The methodologies are designed for high-throughput synthesis, enabling efficient exploration of structure-activity relationships (SAR).

The Strategic Value of the Isoquinoline Core

Isoquinoline and its derivatives are integral components of numerous natural alkaloids and synthetic molecules, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties.[4][5][6][7] Their rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets, making them an attractive template for drug design.[2]

Parallel synthesis is a pivotal strategy in modern drug discovery, facilitating the rapid creation of large, focused libraries of compounds from a common intermediate.[8][9][10] This approach accelerates the hit-to-lead optimization process by systematically modifying a core structure to probe the chemical space around a biological target.

This compound is a particularly useful building block for such campaigns. It possesses two key features for diversification:

  • The Isoquinoline Core: A proven pharmacophore that can be further modified if desired.[11][12]

  • The Primary Alcohol Side Chain: A reactive handle for introducing a wide array of functional groups and building blocks via robust chemical transformations.[13][14]

This guide focuses on the strategic exploitation of the ethanol side chain to build libraries with diverse physicochemical properties.

Parallel Synthesis Workflow: A Conceptual Overview

The fundamental principle of the parallel synthesis workflow is to systematically combine a common core (A) with a set of diverse building blocks (B₁, B₂, B₃...Bₙ) in an array of separate but simultaneous reactions. This generates a library of related products (AB₁, AB₂, AB₃...ABₙ), which can then be purified and screened in parallel.

G cluster_0 cluster_1 cluster_2 Parallel Reaction Array cluster_3 Parallel Work-up & Purification cluster_4 Compound Library & Screening A Core Scaffold This compound R1 A->R1 B1 Reactant Library A (e.g., Carboxylic Acids) B2 Reactant Library B (e.g., Alkyl Halides) B1->R1 B_etc ... B2->R1 W1 R1->W1 R2 R3 R4 R5 R6 R7 R8 R9 R10 R11 R12 L1 W1->L1 W2 W3 W4 W5 W6 W7 W8 W9 W10 W11 W12 L2 L3 L4 L5 L6 L7 L8 L9 L10 L11 L12

Caption: Parallel esterification reaction scheme.

Step-by-Step Protocol

This protocol is designed for a 24-well plate format with a reaction volume of 2 mL per well.

Materials:

  • This compound (MW: 173.21 g/mol )

  • Library of diverse carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, for solubility)

  • 24-well reaction block with magnetic stirring capabilities [15]* Syringes or liquid handling robot for dispensing reagents

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.5 M stock solution of EDC in anhydrous DCM.

    • Prepare a 0.1 M stock solution of DMAP in anhydrous DCM.

  • Reactant Plating:

    • To each well of the 24-well reaction block, add 0.12 mmol (1.2 equivalents) of a unique carboxylic acid from your library. If the acids are solids, they can be pre-weighed into the wells.

  • Reagent Addition (Parallel):

    • To each well containing a carboxylic acid, add 1.0 mL of the 0.1 M this compound stock solution (0.1 mmol, 1.0 equivalent).

    • Add 0.5 mL of anhydrous DCM to each well. If any carboxylic acid has poor solubility, a small amount of DMF can be added, but ensure the final solvent is predominantly DCM.

    • Add 0.24 mL of the 0.5 M EDC stock solution (0.12 mmol, 1.2 equivalents) to each well.

    • Add 0.1 mL of the 0.1 M DMAP stock solution (0.01 mmol, 0.1 equivalents) to each well.

  • Reaction:

    • Seal the reaction block and stir the reactions at room temperature for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS on a few representative wells.

  • Parallel Work-up:

    • Quench the reactions by adding 0.5 mL of saturated aqueous sodium bicarbonate solution to each well.

    • Transfer the contents of each well to a separate tube and add 2 mL of DCM. Shake and separate the layers.

    • Collect the organic layer. A parallel liquid-liquid extraction plate can be used for this step.

    • Wash the organic layer with 2 mL of brine.

    • Dry the organic extracts by passing them through a phase separator plate or by adding anhydrous sodium sulfate.

  • Purification and Analysis:

    • Evaporate the solvent under reduced pressure using a centrifugal evaporator.

    • The crude products can be purified, if necessary, using parallel flash chromatography or preparative HPLC.

    • Analyze the final products for purity and identity confirmation via LC-MS and ¹H NMR.

Expected Data Summary
Carboxylic Acid ReactantStructureMWExpected Product MWYield (%)Purity (%)
Benzoic AcidPh-COOH122.12277.3285-95>95
Cyclohexanecarboxylic AcidcHex-COOH128.17283.3680-90>95
4-Fluorobenzoic Acid4-F-Ph-COOH140.11295.3182-92>95
Thiophene-2-carboxylic acidC₄H₃S-COOH128.15283.3475-85>90

Protocol II: Parallel Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. [16]It involves the deprotonation of an alcohol to form a nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide. This approach is ideal for introducing small alkyl chains or other functionalities via corresponding halides.

Scientific Rationale

The key to a successful Williamson synthesis is the choice of base. The base must be strong enough to quantitatively deprotonate the alcohol but should not promote elimination reactions of the alkyl halide. Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this purpose. [16]The reaction is typically run in an aprotic polar solvent like THF or DMF, which helps to solvate the alkoxide and facilitate the Sₙ2 reaction.

Caption: Parallel etherification reaction scheme.

Step-by-Step Protocol

Materials:

  • This compound

  • Library of diverse primary alkyl halides (bromides or iodides are preferred)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • 24-well reaction block with magnetic stirring and inert atmosphere capability

Procedure:

  • Preparation:

    • Under an inert atmosphere (N₂ or Ar), add 1.0 mL of a 0.1 M solution of this compound in anhydrous THF (0.1 mmol, 1.0 equivalent) to each well of a dry 24-well reaction block.

    • In a separate vial, weigh out NaH (60% dispersion, 5 mg, ~0.125 mmol, 1.25 equivalents) for each reaction. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Suspend the washed NaH in a small amount of anhydrous THF to create a slurry for easier dispensing.

  • Deprotonation:

    • Carefully add the NaH slurry to each well at 0 °C (ice bath).

    • Allow the reaction mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed. Ensure the reaction block is properly vented.

  • Alkyl Halide Addition:

    • Add 0.11 mmol (1.1 equivalents) of a unique alkyl halide from your library to each corresponding well.

    • Seal the reaction block and stir at room temperature or gently heat to 50 °C for 4-12 hours. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Parallel Work-up:

    • Carefully quench each reaction by slowly adding 0.5 mL of saturated aqueous ammonium chloride solution at 0 °C.

    • Add 2 mL of ethyl acetate to each well and transfer the contents to separate tubes for extraction.

    • Separate the layers and extract the aqueous phase with another 2 mL of ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or use a phase separator plate.

  • Purification and Analysis:

    • Evaporate the solvent under reduced pressure.

    • Purify the crude products via parallel flash chromatography.

    • Confirm the identity and purity of the final ether products by LC-MS and ¹H NMR.

Conclusion

This compound serves as an excellent starting point for the parallel synthesis of diverse chemical libraries. The protocols outlined for esterification and etherification are robust, scalable, and amenable to high-throughput automation, providing medicinal chemists with a powerful toolkit to rapidly explore SAR and accelerate the discovery of new drug candidates. The inherent biological relevance of the isoquinoline scaffold, combined with the chemical diversity introduced at the ethanol side chain, makes this a highly valuable strategy in modern drug development.

References

  • Title: Isoquinolines: Important Cores in Many Marketed and Clinical Drugs Source: PubMed Central (Anticancer Agents in Medicinal Chemistry) URL: [Link]

  • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI (Molecules) URL: [Link]

  • Title: Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: Royal Society of Chemistry URL: [Link]

  • Title: An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents Source: Bentham Science URL: [Link]

  • Title: Solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines Source: IRIS UNICAL URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Isoquinoline Source: Pharmaguideline URL: [Link]

  • Title: C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action Source: The Open Medicinal Chemistry Journal URL: [Link]

  • Title: Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL: [Link]

  • Title: Isoquinoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Isoquinoline synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction Source: The Royal Society of Chemistry URL: [Link]

  • Title: Building blocks used for the new isoquinoline synthesis. Source: ResearchGate URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines Source: PubMed URL: [Link]

  • Title: Solid-phase and Solution-Phase Parallel Synthesis of Tetrahydro-Isoquinolines via Pictet-Spengler Reaction Source: PubMed URL: [Link]

  • Title: (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification Source: ResearchGate URL: [Link]

  • Title: 18.2: Preparing Ethers Source: Chemistry LibreTexts URL: [Link]

  • Title: Solution-phase Parallel Synthesis of a Library of delta(2)-pyrazolines Source: PubMed URL: [Link]

  • Title: Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Source: MDPI (Molbank) URL: [Link]

  • Title: Ether synthesis by etherification (alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Parallel synthesis tools for small molecule drug discovery and medicinal chemistry Source: YouTube URL: [Link]

  • Title: Various ester derivatives from esterification reaction of secondary metabolite compounds: a review Source: MedCrave online URL: [Link]

  • Title: Esterification--Making Esters from Carboxylic Acids Source: YouTube URL: [Link]

  • Title: chemical properties of ethanol Source: YouTube URL: [Link]

Sources

"derivatization of 2-(7-Isoquinolinyl)ethanol for medicinal chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a core structural component in a vast array of natural products, particularly alkaloids like morphine, codeine, and berberine.[3][4] Its prevalence in biologically active molecules has established it as an invaluable template for the design of novel therapeutic agents. Isoquinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][5]

2-(7-Isoquinolinyl)ethanol is a particularly useful starting material for synthetic and medicinal chemists. Its structure combines the desirable isoquinoline core with a flexible ethyl alcohol side chain. This primary alcohol serves as a versatile chemical handle, allowing for straightforward derivatization to explore structure-activity relationships (SAR) and optimize the pharmacokinetic profile of lead compounds.

This guide provides a detailed technical overview and field-tested protocols for the derivatization of this compound. We will focus on two fundamental and high-yield transformations of the primary alcohol: esterification and etherification. The causality behind experimental choices, detailed step-by-step methodologies, and expected outcomes are presented to ensure scientific integrity and reproducibility.

The Rationale for Derivatization: A Gateway to Optimized Drug Properties

The process of derivatization is a cornerstone of hit-to-lead and lead optimization campaigns in drug discovery. For a molecule like this compound, modifying the terminal hydroxyl group can profoundly influence its biological and physicochemical properties.

  • Structure-Activity Relationship (SAR) Exploration: The primary goal is to understand how different functional groups at this position interact with a biological target. Introducing a library of esters and ethers allows chemists to probe the target's binding pocket for steric, electronic, and hydrophobic tolerance. For instance, a bulky ester might enhance binding by filling a hydrophobic pocket, while a smaller ether could be optimal for a sterically constrained site.[6]

  • Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and metabolic stability are critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

    • Esters: Can act as prodrugs, which are inactive until hydrolyzed in vivo by esterase enzymes to release the parent alcohol. This can improve bioavailability or mask a group that hinders cell permeability.

    • Ethers: Are generally more metabolically stable than esters. Converting the alcohol to an ether prevents oxidation and can increase lipophilicity, potentially enhancing membrane permeability.

  • Vectoring and Targeting: The derivative group can be used to introduce functionalities that direct the molecule to a specific tissue or cell type or to improve formulation characteristics.

Sources

Application Notes and Protocols: 2-(7-Isoquinolinyl)ethanol as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of isoquinoline have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-(7-Isoquinolinyl)ethanol as a key building block in the synthesis of novel bioactive molecules. We will explore its chemical properties, propose synthetic routes to potent kinase inhibitors, and provide detailed experimental protocols.

Physicochemical Properties and Reactivity of this compound

This compound is a solid at room temperature with a melting point of 90-93°C. Its structure features a reactive primary alcohol group, which is the key handle for synthetic elaboration. This hydroxyl group can readily undergo a variety of chemical transformations, making it an ideal starting point for the introduction of diverse functional groups and for building more complex molecular architectures.

PropertyValue
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Melting Point 90-93 °C
Boiling Point 353.3±17.0 °C (Predicted)
Solubility Soluble in Chloroform, Methanol

Table 1: Physicochemical properties of this compound.

The primary alcohol of this compound can be derivatized through several standard organic reactions, including:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Formation of ethers through reactions like the Williamson ether synthesis.

  • Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.

  • Conversion to a Leaving Group: Transformation into a tosylate or mesylate, facilitating nucleophilic substitution reactions.

Proposed Synthetic Application: Synthesis of a Novel Isoquinoline-Based Kinase Inhibitor

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The isoquinoline core has been identified as a valuable scaffold for the design of potent kinase inhibitors.[3][4] Here, we propose a synthetic route to a novel potential kinase inhibitor starting from this compound.

The proposed target molecule, 2-(7-Isoquinolinyl)ethyl 4-(phenylamino)benzoate , combines the 7-substituted isoquinoline moiety with a 4-(phenylamino)benzoic acid fragment, a known pharmacophore in some kinase inhibitors.

G start This compound intermediate1 2-(7-Isoquinolinyl)ethyl tosylate start->intermediate1 Tosylation final_product 2-(7-Isoquinolinyl)ethyl 4-(phenylamino)benzoate intermediate1->final_product Esterification (SN2) intermediate2 4-(Phenylamino)benzoic acid intermediate2->final_product

Figure 1: Proposed synthetic workflow for a novel kinase inhibitor.

Detailed Experimental Protocols

This section provides step-by-step protocols for the proposed synthesis. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 2-(7-Isoquinolinyl)ethyl Tosylate

This protocol describes the conversion of the hydroxyl group of this compound into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-(7-Isoquinolinyl)ethyl tosylate.

Protocol 2: Synthesis of 2-(7-Isoquinolinyl)ethyl 4-(phenylamino)benzoate

This protocol details the esterification of 4-(phenylamino)benzoic acid with the prepared 2-(7-Isoquinolinyl)ethyl tosylate via an S(_N)2 reaction.

Materials:

  • 2-(7-Isoquinolinyl)ethyl tosylate (from Protocol 1)

  • 4-(Phenylamino)benzoic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 4-(phenylamino)benzoic acid (1.2 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-(7-Isoquinolinyl)ethyl tosylate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product, 2-(7-Isoquinolinyl)ethyl 4-(phenylamino)benzoate.

Bioactivity and Mechanism of Action: A Perspective

The synthesized 2-(7-Isoquinolinyl)ethyl 4-(phenylamino)benzoate is a novel compound. Based on the known pharmacology of isoquinoline derivatives, it is hypothesized to exhibit inhibitory activity against one or more protein kinases.

Hypothetical Mechanism of Action:

Many kinase inhibitors function by competing with ATP for binding to the kinase's active site. The isoquinoline ring can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases. The 4-(phenylamino)benzoate moiety can further enhance binding affinity and selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Activation Target_Kinase Target Kinase Kinase_Cascade->Target_Kinase Downstream_Proteins Downstream Proteins Target_Kinase->Downstream_Proteins Phosphorylation Transcription_Factors Transcription Factors Downstream_Proteins->Transcription_Factors Inhibitor 2-(7-Isoquinolinyl)ethyl 4-(phenylamino)benzoate Inhibitor->Target_Kinase Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Figure 2: Hypothetical signaling pathway inhibited by the synthesized compound.

Further biological evaluation, including in vitro kinase assays and cell-based proliferation assays, would be necessary to confirm the bioactivity and elucidate the precise mechanism of action of this novel compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its readily derivatizable hydroxyl group allows for the facile introduction of various pharmacophoric motifs. The proposed synthetic route and protocols provide a clear pathway for the generation of a potential isoquinoline-based kinase inhibitor. This work underscores the potential of leveraging simple, functionalized heterocyclic starting materials in the discovery of new therapeutic agents.

References

  • Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). Bioorganic & Medicinal Chemistry, 16(8), 4715-4732. [Link]

  • Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2). Bioorganic & Medicinal Chemistry, 16(8), 4733-4749. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of isoquinolines. Tetrahedron, 62(45), 10479-10508.
  • Katritzky, A. R., et al. (2003). The diverse synthetic utility of the isoquinoline ring system. Chemical Reviews, 103(9), 3631-3734.

Sources

Synthetic Routes to Novel Compounds from 2-(7-Isoquinolinyl)ethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Among the myriad of isoquinoline building blocks, 2-(7-isoquinolinyl)ethanol presents itself as a particularly versatile starting material. Its structure incorporates a reactive primary alcohol on the ethyl side chain, amenable to a wide array of functional group interconversions, and a C7-substituted isoquinoline core that allows for diverse modifications of the heterocyclic ring system. This guide provides researchers, scientists, and drug development professionals with a detailed overview of synthetic strategies to generate novel and diverse compounds starting from this compound. We will explore key transformations, provide detailed experimental protocols, and discuss the underlying chemical principles, empowering chemists to leverage this valuable building block in their research endeavors.

Part 1: Strategic Modifications of the Ethanol Side Chain

The primary alcohol of this compound is a prime site for initial diversification. Standard functional group manipulations can transform this moiety into a variety of other functional groups, paving the way for the introduction of new pharmacophores and structural motifs.

Oxidation to Aldehydes and Carboxylic Acids

The controlled oxidation of the primary alcohol offers a gateway to aldehydes and carboxylic acids, which are themselves versatile intermediates for further synthetic elaborations.

1.1.1. Oxidation to 2-(7-Isoquinolinyl)acetaldehyde

The selective oxidation of a primary alcohol to an aldehyde requires mild reaction conditions to prevent over-oxidation to the carboxylic acid.[3] Several methods are well-suited for this transformation, including the Swern oxidation and the use of pyridinium chlorochromate (PCC).

Protocol 1: Swern Oxidation of this compound

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize primary alcohols to aldehydes.[4]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the stirred solution, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, and continue stirring for 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(7-isoquinolinyl)acetaldehyde.

1.1.2. Oxidation to 2-(7-Isoquinolinyl)acetic Acid

For the conversion to the corresponding carboxylic acid, stronger oxidizing agents are required. The Jones oxidation is a classic and effective method for this purpose.[5]

Protocol 2: Jones Oxidation of this compound

The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a powerful oxidizing agent that converts primary alcohols to carboxylic acids.[6]

Materials:

  • This compound

  • Chromium trioxide (CrO3)

  • Concentrated sulfuric acid (H2SO4)

  • Acetone

  • Isopropanol

Procedure:

  • Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid, then cautiously adding water. Cool the mixture in an ice bath.

  • Dissolve this compound (1.0 equivalent) in acetone in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution in an ice bath and slowly add the Jones reagent dropwise with vigorous stirring.

  • Monitor the reaction by TLC. The appearance of a green precipitate of chromium(III) salts indicates the progress of the reaction.

  • Once the starting material is consumed, quench the excess oxidizing agent by the dropwise addition of isopropanol until the orange color disappears.

  • Filter the mixture through a pad of Celite® to remove the chromium salts, washing the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(7-isoquinolinyl)acetic acid, which can be further purified by recrystallization or column chromatography.

Conversion to a Good Leaving Group and Subsequent Nucleophilic Substitution

To introduce a wider range of functionalities, the hydroxyl group can be converted into a good leaving group, such as a tosylate. This facilitates nucleophilic substitution reactions with a variety of nucleophiles.

1.2.1. Synthesis of 2-(7-Isoquinolinyl)ethyl Tosylate

The reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding tosylate.

Protocol 3: Tosylation of this compound

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.0 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with DCM.

  • Wash the combined organic layers sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(7-isoquinolinyl)ethyl tosylate, which can be purified by column chromatography.

1.2.2. Nucleophilic Substitution of 2-(7-Isoquinolinyl)ethyl Tosylate

The resulting tosylate is an excellent substrate for SN2 reactions. As an example, the synthesis of 7-(2-azidoethyl)isoquinoline is described below. This azide derivative can be further reduced to the corresponding primary amine, a valuable handle for further functionalization.

Protocol 4: Synthesis of 7-(2-Azidoethyl)isoquinoline

Materials:

  • 2-(7-Isoquinolinyl)ethyl tosylate

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve 2-(7-isoquinolinyl)ethyl tosylate (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 7-(2-azidoethyl)isoquinoline.

Part 2: Functionalization of the Isoquinoline Core

Modern synthetic methodologies provide powerful tools for the direct functionalization of the isoquinoline ring, enabling the introduction of a diverse array of substituents at various positions.

C-H Functionalization

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis of complex molecules.[7] For the 7-substituted isoquinoline core, regioselective C-H functionalization can be achieved, although it may require specific directing groups or catalysts.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[8][9] To utilize these reactions, a halogenated precursor, such as 7-bromoisoquinoline, is typically required. This can be synthesized from the corresponding amine via a Sandmeyer reaction or through other established methods.[10]

2.2.1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[8] This reaction is highly versatile and tolerates a wide range of functional groups.

Protocol 5: Suzuki-Miyaura Coupling of a 7-Haloisoquinoline Derivative

This protocol provides a general procedure for the coupling of a 7-bromo-isoquinoline derivative with a boronic acid. The hydroxyl group of the ethanol side chain may need to be protected (e.g., as a silyl ether) prior to the coupling reaction.

Materials:

  • 7-Bromo-2-(2-hydroxyethyl)isoquinoline (or a protected derivative)

  • Aryl or alkylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • In a Schlenk flask, combine the 7-bromo-isoquinoline derivative (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemperature (°C)
Pd(PPh3)4K2CO3Toluene/Ethanol/Water90
PdCl2(dppf)Cs2CO31,4-Dioxane100
Pd(OAc)2/SPhosK3PO4Toluene/Water110

2.2.2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 7-position of the isoquinoline ring.

Protocol 6: Buchwald-Hartwig Amination of a 7-Haloisoquinoline Derivative

This protocol outlines a general procedure for the amination of a 7-bromo-isoquinoline derivative. Similar to the Suzuki coupling, protection of the hydroxyl group may be necessary.

Materials:

  • 7-Bromo-2-(2-hydroxyethyl)isoquinoline (or a protected derivative)

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Base (e.g., NaOtBu, K3PO4, or Cs2CO3)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base in a Schlenk tube.

  • Add the 7-bromo-isoquinoline derivative and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Conditions

Catalyst/LigandBaseSolventTemperature (°C)
Pd2(dba)3/XantphosCs2CO31,4-Dioxane110
Pd(OAc)2/BINAPNaOtBuToluene100
Pd(OAc)2/DavePhosK3PO4Toluene100

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.

Synthetic_Pathways start This compound aldehyde 2-(7-Isoquinolinyl)acetaldehyde start->aldehyde Swern Oxidation / PCC acid 2-(7-Isoquinolinyl)acetic Acid start->acid Jones Oxidation tosylate 2-(7-Isoquinolinyl)ethyl Tosylate start->tosylate TsCl, Pyridine bromo_iso 7-Bromo-2-(2-hydroxyethyl)isoquinoline start->bromo_iso Bromination* azide 7-(2-Azidoethyl)isoquinoline tosylate->azide NaN3, DMF amine 7-(2-Aminoethyl)isoquinoline azide->amine Reduction (e.g., H2, Pd/C) suzuki_prod 7-Aryl/Alkyl-2-(2-hydroxyethyl)isoquinoline bromo_iso->suzuki_prod Suzuki Coupling (ArB(OH)2, Pd cat., Base) buchwald_prod 7-Amino-2-(2-hydroxyethyl)isoquinoline bromo_iso->buchwald_prod Buchwald-Hartwig Amination (R2NH, Pd cat., Base) caption *Requires prior synthesis of 7-aminoisoquinoline followed by Sandmeyer reaction.

Sources

Application of 2-(7-Isoquinolinyl)ethanol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold in Kinase Inhibition

The isoquinoline core is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, making it a cornerstone in the design of kinase inhibitors.[2][3] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, rendering kinase inhibitors a critical class of therapeutic agents.[4] The development of small molecule inhibitors based on the isoquinoline framework is a key strategy in modern drug discovery.[1]

This application note focuses on a specific and versatile building block, 2-(7-Isoquinolinyl)ethanol , and its strategic application in the synthesis of potent and selective kinase inhibitors. The ethanol moiety at the 7-position of the isoquinoline ring provides a crucial handle for synthetic elaboration, allowing for the introduction of diverse pharmacophores that can enhance binding affinity, modulate selectivity, and improve pharmacokinetic properties. We will explore the chemical rationale behind its use and provide a detailed protocol for its incorporation into a representative kinase inhibitor scaffold, targeting clinically relevant kinases such as Anaplastic Lymphoma Kinase (ALK).

Causality in Experimental Design: Why this compound?

The utility of this compound as a precursor in kinase inhibitor synthesis is rooted in several key chemical and structural features:

  • Strategic Point of Attachment: The 7-position of the isoquinoline ring is frequently solvent-exposed in the ATP-binding pocket of many kinases. Modification at this position allows for the extension of the molecule towards other regions of the kinase, enabling interactions that can significantly enhance potency and selectivity.

  • Versatile Hydroxyl Group: The primary alcohol of the ethanol side chain is a versatile functional group that can be readily transformed into a variety of other functionalities. It can be:

    • Activated for Nucleophilic Substitution: Conversion to a good leaving group, such as a mesylate or tosylate, facilitates displacement by a wide range of nucleophiles (e.g., amines, phenols, thiols) to form ethers, amines, and thioethers. This is a common strategy for linking the isoquinoline core to other heterocyclic systems in kinase inhibitors.

    • Utilized in Etherification Reactions: Direct etherification, for instance, via a Mitsunobu reaction, allows for the coupling of the isoquinoline moiety to phenolic partners under mild conditions.[5][6]

    • Transformed into an Amine: Oxidation to an aldehyde followed by reductive amination, or conversion to an azide followed by reduction, can introduce a crucial amino group for further derivatization, such as amide bond formation.

  • Modulation of Physicochemical Properties: The ethanol side chain and its derivatives can influence the solubility, lipophilicity, and metabolic stability of the final inhibitor, all of which are critical parameters for drug development.

Experimental Workflow: Synthesis of an ALK Inhibitor Precursor

This section details a representative workflow for the utilization of this compound in the synthesis of a key intermediate for an Anaplastic Lymphoma Kinase (ALK) inhibitor. ALK is a receptor tyrosine kinase that is a clinically validated target in certain types of non-small cell lung cancer (NSCLC).[7][8]

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation) A->B MsCl, Et3N, DCM C 2-(Isoquinolin-7-yl)ethyl methanesulfonate B->C Formation of Mesylate D Nucleophilic Substitution with 4-Amino-5-chloro-2-nitrophenol C->D K2CO3, DMF E Key ALK Inhibitor Intermediate D->E Ether Linkage Formation

Caption: Synthetic workflow for an ALK inhibitor intermediate.

Detailed Protocol: Synthesis of 2-((5-chloro-2-nitrophenoxy)methyl)isoquinoline

This protocol describes the synthesis of a key intermediate where the this compound moiety is linked to a substituted nitrophenol, a common fragment in ALK inhibitors.

Part 1: Activation of the Hydroxyl Group - Synthesis of 2-(Isoquinolin-7-yl)ethyl methanesulfonate

Rationale: The primary alcohol of this compound is a poor leaving group. To facilitate nucleophilic substitution, it is first converted to a methanesulfonate (mesylate) ester, which is an excellent leaving group.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-(Isoquinolin-7-yl)ethyl methanesulfonate is typically used in the next step without further purification.

Part 2: Nucleophilic Substitution - Synthesis of the ALK Inhibitor Intermediate

Rationale: The activated mesylate is displaced by the phenoxide of 4-amino-5-chloro-2-nitrophenol in an SN2 reaction to form the desired ether linkage.

Materials:

  • 2-(Isoquinolin-7-yl)ethyl methanesulfonate (from Part 1)

  • 4-Amino-5-chloro-2-nitrophenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle with temperature control

Procedure:

  • To a solution of 4-amino-5-chloro-2-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of crude 2-(Isoquinolin-7-yl)ethyl methanesulfonate (1.1 eq) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ALK inhibitor intermediate.

Data Presentation: Inhibitory Activity of Isoquinoline-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors incorporating the isoquinoline scaffold, demonstrating the potency that can be achieved with this structural motif.

Compound IDTarget KinaseIC50 (nM)Reference
Alectinib ALK1.9[7]
Compound 14f HER210[9]
Compound 11c HER232[9]
Pyrazoloisoquinoline 1b Haspin57[3]

Note: The IC50 values are indicative of the potency of the final drug molecules, which are derived from multi-step syntheses that may involve intermediates like the one described above.

Signaling Pathway: ALK Signaling and its Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein. This aberrant kinase activity drives downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis.[7][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K Inhibitor ALK Inhibitor (Isoquinoline-based) Inhibitor->EML4_ALK Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EML4-ALK signaling pathway.

ALK inhibitors, synthesized using building blocks like this compound, are designed to bind to the ATP-binding site of the ALK kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the activation of pro-survival signaling pathways and leading to the apoptosis of cancer cells.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its strategic placement of a modifiable ethanol group on the privileged isoquinoline scaffold provides medicinal chemists with a powerful tool to explore chemical space and optimize inhibitor properties. The synthetic protocols outlined in this note demonstrate a reliable method for incorporating this moiety into complex drug-like molecules. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery campaigns.

References

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry. 2021. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2017. [Link]

  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. ACS Omega. 2020. [Link]

  • ALK inhibitor. Wikipedia. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. 2023. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Med. Chem. 2021. [Link]

  • Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. ResearchGate. 2012. [Link]

  • Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor. J. Med. Chem. 2015. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. 2022. [Link]

  • Advances in covalent kinase inhibitors. Chem. Soc. Rev. 2020. [Link]

  • Novel covalent modification of human anaplastic lymphoma kinase (ALK) and potentiation of crizotinib-mediated inhibition of ALK activity by BNP7787. Biochemistry. 2015. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Adv. 2022. [Link]

  • Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. J. Nucl. Med. 2016. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2022. [Link]

  • Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Eur. J. Med. Chem. 2009. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. 2020. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022. [Link]

Sources

Application Notes & Protocols: Leveraging 2-(7-Isoquinolinyl)ethanol in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1][2] This guide provides a comprehensive overview of the strategic use of 2-(7-Isoquinolinyl)ethanol as a versatile building block for the synthesis of novel fluorescent probes. While direct literature on this specific starting material for this application is emerging, this document extrapolates from the well-established chemistry of isoquinolines and alcohols to propose robust synthetic strategies and probe design principles.[3][4] We will explore the functionalization of the ethanol moiety and the isoquinoline core to create sensors based on mechanisms such as Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). Detailed, field-proven protocols are presented to empower researchers, scientists, and drug development professionals in their quest for innovative molecular imaging tools.

Introduction: The Isoquinoline Core as a Fluorophore

Isoquinoline and its derivatives are aromatic heterocyclic compounds that often exhibit intrinsic fluorescence.[1][2] Their rigid, planar structure and extended π-conjugated system are conducive to high quantum yields. The emission properties of the isoquinoline core can be finely tuned by the introduction of electron-donating or electron-withdrawing substituents at various positions on the ring system.[5] The 7-position of the isoquinoline ring offers a strategic point for modification, influencing the electronic distribution of the entire molecule and, consequently, its photophysical characteristics.

This compound presents a particularly interesting starting material due to its bifunctional nature:

  • The Isoquinoline Core: Serves as the fundamental fluorophore.

  • The Ethanol Side Chain: Provides a reactive handle for the covalent attachment of recognition moieties or for modulating the electronic properties of the fluorophore.

Core Principles of Fluorescent Probe Design

The design of a successful fluorescent probe hinges on the ability to translate a specific molecular recognition event into a measurable change in fluorescence output.[6] Three predominant mechanisms are often exploited:

  • Photoinduced Electron Transfer (PeT): In a typical PeT-based probe, a fluorophore is connected to a recognition unit (receptor) via a short, unconjugated linker. In the "off" state, electron transfer from the receptor to the excited fluorophore quenches fluorescence. Upon binding of an analyte to the receptor, the electron transfer is inhibited, "turning on" the fluorescence.[6][7]

  • Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of ICT probes are often highly sensitive to the polarity of their microenvironment.[8][9]

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two different fluorophores, a "donor" and an "acceptor". The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores. FRET-based probes are often designed as "molecular rulers" to monitor conformational changes or binding events that alter the donor-acceptor distance.[10][11]

Synthetic Strategies and Protocols

The key to unlocking the potential of this compound lies in the selective functionalization of its ethanol side chain.

Oxidation of the Ethanol Moiety to an Aldehyde

Oxidation of the primary alcohol to an aldehyde provides a versatile intermediate that can be further elaborated into a variety of sensing motifs.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol offers mild reaction conditions and high yields for the oxidation of primary alcohols to aldehydes.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 7-isoquinolineacetaldehyde.

Causality Behind Experimental Choices:

  • DMP: A mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.

  • Anhydrous Conditions: DMP is moisture-sensitive; anhydrous conditions prevent its decomposition and ensure efficient oxidation.

  • Inert Atmosphere: Protects the starting material and product from potential side reactions with atmospheric oxygen.

Synthesis of a PeT-based Probe for Metal Cations

The resulting 7-isoquinolineacetaldehyde can be used to synthesize a PeT-based "turn-on" fluorescent sensor for metal ions. This example utilizes a Schiff base condensation with a receptor containing a metal-coordinating moiety.

Protocol 2: Synthesis of a Schiff Base-linked Metal Ion Sensor

Materials:

  • 7-isoquinolineacetaldehyde (from Protocol 1)

  • 2-(Aminomethyl)pyridine

  • Ethanol, absolute

  • Sodium borohydride (NaBH₄) (for optional reduction)

Procedure:

  • Dissolve 7-isoquinolineacetaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add 2-(aminomethyl)pyridine (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the formation of the imine by TLC.

  • (Optional) For a more stable amine linkage, cool the reaction to 0°C and slowly add sodium borohydride (1.5 equivalents) in small portions. Stir for an additional 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired fluorescent probe.

Sensing Mechanism: The lone pair of electrons on the pyridine nitrogen can quench the fluorescence of the isoquinoline fluorophore via a PeT mechanism. Upon coordination of a metal cation (e.g., Zn²⁺, Cu²⁺) to the pyridine and imine/amine nitrogens, the oxidation potential of the receptor part increases, inhibiting PeT and leading to a "turn-on" fluorescence response.[6][7]

Diagram 1: Proposed Synthesis and Sensing Mechanism of a PeT-based Probe

G cluster_synthesis Synthesis cluster_sensing Sensing Mechanism Start This compound Intermediate 7-Isoquinolineacetaldehyde Start->Intermediate Oxidation (DMP) Probe_Off Fluorescent Probe (PeT Quenched) Intermediate->Probe_Off Schiff Base Condensation Receptor 2-(Aminomethyl)pyridine Receptor->Probe_Off Probe_Off_Sense Probe (Fluorescence OFF) Probe_On Probe-Analyte Complex (Fluorescence ON) Probe_Off_Sense->Probe_On Analyte Binding (PeT Blocked) Analyte Metal Cation (e.g., Zn²⁺) Analyte->Probe_On

Caption: Synthetic route and proposed PeT-based sensing mechanism.

Esterification of the Ethanol Moiety for ICT-based Probes

Esterification of the hydroxyl group with a π-conjugated carboxylic acid can lead to the formation of an ICT probe. The choice of the carboxylic acid allows for tuning of the photophysical properties.

Protocol 3: Steglich Esterification with an Electron-Rich Aromatic Acid

Materials:

  • This compound

  • 4-(Dimethylamino)benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent), 4-(dimethylamino)benzoic acid (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea will form.

  • Filter off the precipitate and wash it with DCM.

  • Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Sensing Principle: The resulting molecule possesses an electron-donating dimethylamino group and the isoquinoline core which can act as a relative electron acceptor. This "push-pull" system can exhibit ICT characteristics, with its fluorescence emission being sensitive to solvent polarity. Such probes can be used to study changes in the microenvironment of biological systems.[8][9]

Diagram 2: Workflow for the Synthesis of an ICT-based Probe

G start Start Materials This compound 4-(Dimethylamino)benzoic acid reaction Reaction Conditions DCC, DMAP, DCM, 0°C to RT start->reaction workup Workup 1. Filter Dicyclohexylurea 2. Aqueous Washes 3. Dry and Concentrate reaction->workup purification Purification Silica Gel Chromatography workup->purification product Final Product ICT Fluorescent Probe purification->product

Caption: General workflow for the synthesis of an ICT probe via esterification.

Characterization and Data Presentation

The synthesized fluorescent probes should be thoroughly characterized to understand their photophysical properties.

Table 1: Key Photophysical Parameters for Characterization

ParameterDescriptionTypical Method of Determination
Absorption Maximum (λabs) The wavelength at which the molecule absorbs the most light.UV-Vis Spectroscopy
Emission Maximum (λem) The wavelength at which the molecule emits the most light upon excitation.Fluorescence Spectroscopy
Stokes Shift The difference in wavelength between the absorption and emission maxima.Calculated from λabs and λem
Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.Comparative method using a known standard
Molar Extinction Coefficient (ε) A measure of how strongly a substance absorbs light at a given wavelength.Beer-Lambert Law from UV-Vis data

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, platform for the development of novel fluorescent probes. The synthetic routes and design principles outlined in this guide provide a solid foundation for researchers to create a new generation of sensors for a wide range of applications, from detecting metal ions in environmental samples to imaging dynamic processes in living cells. The versatility of the ethanol side chain allows for the incorporation of a multitude of recognition moieties, paving the way for the development of highly specific and sensitive fluorescent probes.

References

  • Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

  • Isoquinoline. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Photophysical properties of isoquinoline derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Investigating Design Rules for Photoinduced Electron Transfer Quenching in Triangulenium Probes. (2023). Chemistry – A European Journal, 29(46). [Link]

  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. (2022). Molecules, 27(19), 6649. [Link]

  • Synthesis of hydroxyl-containing isoquinolines by Xue et al. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. (2023). Chemical Society Reviews, 52(6), 2138-2170. [Link]

  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. (2020). Chemical Society Reviews, 49(15), 5179-5210. [Link]

  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. (2023). University of Bath's research portal. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 15, 2026, from [Link]

  • Unprecedented Photoinduced‐Electron‐Transfer Probe with a Turn‐ON Chemiluminescence Mode‐of‐Action. (2024). Angewandte Chemie International Edition. [Link]

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. (2021, February 17). YouTube. [Link]

  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Quinoline-Substituted Excited-State Intramolecular Proton Transfer Fluorophores as Stimuli-Sensitive Dual-State Fluorophores. (2025). ResearchGate. [Link]

  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. (2023). SciSpace. [Link]

  • EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. (1976). HETEROCYCLES, 5, 615-647. [Link]

  • Förster resonance energy transfer. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Excited-state intramolecular proton-transfer-induced charge transfer of polyquinoline. (2010). Photochemistry and Photobiology, 86(6), 1197-1201. [Link]

  • Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. (2021). Molecules, 26(18), 5487. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(9), 1646-1681. [Link]

Sources

Application Note: Selective Oxidation of 2-(7-Isoquinolinyl)ethanol to 2-(7-Isoquinolinyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the selective oxidation of the primary alcohol 2-(7-Isoquinolinyl)ethanol to its corresponding aldehyde, 2-(7-Isoquinolinyl)acetaldehyde. Isoquinoline and its derivatives are crucial scaffolds in medicinal chemistry and drug development. The aldehyde is a versatile intermediate for further synthetic transformations, including reductive aminations, Wittig reactions, and condensations. This document details two robust and widely adopted laboratory-scale protocols: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. The rationale behind experimental choices, step-by-step procedures, characterization methods, and troubleshooting are discussed to ensure procedural fidelity and successful synthesis.

Introduction and Strategic Importance

The isoquinoline nucleus is a prominent structural motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The conversion of this compound to 2-(7-Isoquinolinyl)acetaldehyde is a key synthetic step, transforming a relatively inert alcohol into a reactive carbonyl compound. This aldehyde serves as a pivotal precursor for the synthesis of more complex molecules in drug discovery programs.

The primary challenge in this transformation is to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid.[1] This requires the use of mild and selective oxidizing agents. This guide focuses on methods that are highly efficient for this purpose, providing researchers with reliable protocols for accessing this valuable intermediate.

Rationale for Method Selection: A Comparative Overview

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis.[2] Several reagents can accomplish this, but they differ significantly in terms of reaction conditions, functional group tolerance, and operational complexity. We present a comparison of three common methods to justify the selection of the protocols detailed herein.

Oxidation Method Key Reagents Advantages Disadvantages Primary Application
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Very mild, neutral pH, room temperature operation, high yields, broad functional group tolerance.[3][4]DMP is expensive, potentially explosive under shock, and has poor atom economy.[3]Small to medium-scale laboratory synthesis requiring high selectivity.
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N)Inexpensive reagents, high yields, reliable and widely used.[5]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide (DMS) and toxic carbon monoxide (CO).[5][6]Versatile laboratory-scale synthesis, tolerant of many functional groups.
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOCl (oxidant)"Green" method using bleach, catalytic, avoids heavy metals.[7][8]Can be substrate-dependent, may require careful pH control to avoid over-oxidation, biphasic conditions can be complex.[9]Environmentally conscious synthesis, suitable for industrial applications.

Experimental Workflow and Protocols

General Experimental Workflow

The overall process for both selected methods follows a similar logical path, encompassing reaction setup, execution, workup, and final purification. The key differences lie in the specific reagents and temperature control required.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents & Glassware dissolve_alcohol Dissolve this compound in Anhydrous Solvent prep_reagents->dissolve_alcohol add_oxidant Add Oxidizing Agent (DMP or Activated DMSO) dissolve_alcohol->add_oxidant stir_reaction Stir Under Inert Atmosphere (Monitor by TLC) add_oxidant->stir_reaction quench Quench Reaction stir_reaction->quench extract Aqueous Workup & Organic Extraction quench->extract dry_purify Dry & Purify (Column Chromatography) extract->dry_purify end end dry_purify->end Characterize Product

Caption: General experimental workflow for alcohol oxidation.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is valued for its mild conditions and simple execution at room temperature.[4] The primary causality behind its effectiveness is the hypervalent iodine center, which acts as a selective oxidant.[10] The reaction produces acetic acid as a byproduct, which can be buffered with pyridine or sodium bicarbonate if the substrate is acid-sensitive.[4]

Materials and Reagents:

  • This compound (MW: 173.21 g/mol )

  • Dess-Martin Periodinane (DMP) (MW: 424.14 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 173 mg, 1.0 mmol, 1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (e.g., 10 mL).

  • In a single portion, add Dess-Martin Periodinane (510 mg, 1.2 mmol, 1.2 eq) to the stirred solution at room temperature.[3] The mixture may become slightly cloudy.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an equal volume of DCM.

  • Pour the mixture into a separatory funnel containing a stirred, biphasic solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio, ~20 mL). The thiosulfate quenches excess DMP and the bicarbonate neutralizes the acetic acid byproduct.

  • Stir vigorously until the organic layer is clear. Separate the layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 2-(7-Isoquinolinyl)acetaldehyde.

Protocol 2: Swern Oxidation

The Swern oxidation utilizes DMSO activated by oxalyl chloride to form a highly reactive intermediate that oxidizes the alcohol.[11] The key to this reaction's success is strict temperature control at -78 °C (a dry ice/acetone bath) to prevent the decomposition of thermally sensitive intermediates.[6][12]

Materials and Reagents:

  • This compound (MW: 173.21 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride ((COCl)₂) (MW: 126.93 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO) (MW: 78.13 g/mol )

  • Triethylamine (Et₃N) (MW: 101.19 g/mol )

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and chromatography solvents

G start Start: Anhydrous DCM -78 °C add_oxalyl Add Oxalyl Chloride start->add_oxalyl add_dmso Add DMSO dropwise (gas evolution) Stir 10 min add_oxalyl->add_dmso add_alcohol Add Alcohol in DCM Stir 20 min add_dmso->add_alcohol add_et3n Add Triethylamine Stir 10 min add_alcohol->add_et3n warm_rt Warm to Room Temp. add_et3n->warm_rt workup Quench with Water, Extract with DCM, Purify warm_rt->workup product Product: 2-(7-Isoquinolinyl)acetaldehyde workup->product

Caption: Step-by-step workflow for the Swern Oxidation.

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add anhydrous DCM (e.g., 10 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (e.g., 0.11 mL, 1.2 mmol, 1.2 eq) to the cold DCM.

  • In a separate syringe, draw up anhydrous DMSO (e.g., 0.17 mL, 2.4 mmol, 2.4 eq). Add the DMSO dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO and CO₂) will occur.[6]

  • Stir the resulting white suspension for 10-15 minutes at -78 °C.

  • Dissolve this compound (173 mg, 1.0 mmol, 1.0 eq) in a small amount of anhydrous DCM (~3 mL) and add it slowly via syringe to the reaction mixture.

  • Rinse the syringe with additional DCM (~2 mL) and add it to the flask. Stir the mixture for 20-30 minutes at -78 °C.

  • Add triethylamine (e.g., 0.70 mL, 5.0 mmol, 5.0 eq) dropwise, again maintaining the temperature below -65 °C. A thick white precipitate of triethylammonium hydrochloride will form.

  • Stir the mixture at -78 °C for an additional 10 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over ~30 minutes.

  • Quench the reaction by adding water (~15 mL). Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Product Characterization

Successful oxidation can be confirmed by comparing the spectroscopic data of the product with that of the starting material.

Technique Starting Alcohol (this compound) Product Aldehyde (2-(7-Isoquinolinyl)acetaldehyde)
¹H NMR Broad singlet for -OH proton (variable shift); triplet for -CH₂-OH (~3.9 ppm); triplet for Ar-CH₂- (~3.0 ppm).Absence of the -OH signal; characteristic aldehyde proton singlet (~9.8 ppm); doublet for -CH₂-CHO (~3.8 ppm).
¹³C NMR Signal for -CH₂-OH carbon (~62 ppm).Signal for aldehyde carbonyl carbon (~200 ppm).
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹); C-O stretch (~1050 cm⁻¹).Absence of broad O-H stretch; strong C=O stretch (~1725 cm⁻¹); aldehyde C-H stretches (~2820 and ~2720 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₁H₁₁NO.[M+H]⁺ corresponding to C₁₁H₉NO.

Safety and Handling

  • Dess-Martin Periodinane (DMP): Is shock-sensitive and can be explosive. Handle with care and avoid grinding or excessive force. Store in a cool, dry place.

  • Oxalyl Chloride: Is toxic and corrosive. It reacts violently with water. Handle only in a well-ventilated fume hood.

  • DMSO: Can penetrate skin and may carry dissolved chemicals with it. Always wear appropriate gloves.

  • Dichloromethane (DCM): Is a suspected carcinogen. All operations should be performed in a fume hood.

  • General Precautions: Always wear personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves. The Swern oxidation produces malodorous dimethyl sulfide; the workup and rotary evaporation should be conducted in a fume hood.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient oxidant; low reaction temperature (DMP); poor quality reagents.Add more oxidant (0.2-0.3 eq); allow DMP reaction to warm to RT; ensure all reagents are anhydrous, especially for Swern.
Low Yield Product is water-soluble; volatile product lost during concentration; issues during purification.Perform additional extractions of the aqueous layer; use gentle conditions for solvent removal; ensure proper chromatography technique.
Formation of Byproducts (Swern) Reaction warmed up prematurely, forming a Pummerer rearrangement byproduct. (Both) Over-oxidation to carboxylic acid (less likely with these methods).Maintain strict temperature control (-78 °C) during Swern additions. Ensure reaction is quenched promptly upon completion.

References

  • Cella, J. A., et al. (1975). Journal of Organic Chemistry.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of Visualized Experiments, (57), 3383. [Link]

  • Wikipedia contributors. (2023). Alcohol oxidation. Wikipedia. [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Weiss, D., et al. (2020). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect, 5(10), 3045-3049. [Link]

  • LibreTexts Chemistry. (2020). 19.6: Oxidation of alcohols and aldehydes. [Link]

  • LibreTexts Chemistry. (2024). 17.7: Oxidation of Alcohols. [Link]

  • Beckham, J. L., et al. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. [Link]

  • LibreTexts Chemistry. (2023). Swern oxidation. [Link]

  • Wikipedia contributors. (2023). Dess–Martin oxidation. Wikipedia. [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

Sources

Application Notes and Protocols for Coupling Reactions Involving the Isoquinoline Nitrogen of 2-(7-Isoquinolinyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Reactivity of the Isoquinoline Nitrogen

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active compounds. The lone pair of electrons on the nitrogen atom imparts a basic and nucleophilic character, making it a prime site for a variety of chemical transformations. These coupling reactions at the nitrogen atom are fundamental in the synthesis of diverse isoquinoline derivatives, enabling the modulation of their biological and physicochemical properties. This guide provides an in-depth exploration of key coupling reactions involving the isoquinoline nitrogen, with a specific focus on the substrate 2-(7-Isoquinolinyl)ethanol. The presence of the ethanol moiety introduces an additional functional group that requires strategic consideration during reaction planning.

This document will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for N-alkylation (quaternization), N-oxide formation, and N-arylation of the isoquinoline core. We will also address C-H functionalization via Minisci-type reactions, which, while not a direct coupling at the nitrogen, are a critical class of reactions for modifying the isoquinoline system.

Key Considerations for this compound

The primary alcohol in this compound can potentially interfere with certain coupling reactions at the isoquinoline nitrogen, particularly under basic or strongly electrophilic conditions. The hydroxyl group itself can be deprotonated or act as a nucleophile. Therefore, for many of the subsequent protocols, protection of the alcohol may be a prudent preliminary step. A common strategy is the conversion of the alcohol to a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under a variety of reaction conditions and can be readily deprotected.

Protocol: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol provides a general method for the protection of the primary alcohol in this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (1.5 - 2.0 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.1 - 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude protected product.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-(7-(2-((tert-butyldimethylsilyl)oxy)ethyl)isoquinoline).

Section 1: N-Alkylation (Quaternization) of the Isoquinoline Nitrogen

The reaction of the nucleophilic isoquinoline nitrogen with alkyl halides or other alkylating agents leads to the formation of quaternary isoquinolinium salts.[1][2][3] This transformation is fundamental for altering the electronic properties of the heterocycle and is a key step in the synthesis of various functional dyes and biologically active molecules.[1]

Mechanism of N-Alkylation

The N-alkylation of isoquinoline is a classic SN2 reaction. The nitrogen lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group to form the positively charged quaternary ammonium salt.

N_Alkylation Isoquinoline This compound TransitionState Transition State Isoquinoline->TransitionState Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TransitionState IsoquinoliniumSalt N-Alkyl Isoquinolinium Salt TransitionState->IsoquinoliniumSalt Leaving Group Departure

Caption: N-Alkylation via SN2 Mechanism.

Protocol: Synthesis of N-Alkyl-7-(2-hydroxyethyl)isoquinolinium Halide

This protocol describes the direct N-alkylation of this compound. For less reactive alkylating agents or to avoid potential side reactions with the hydroxyl group, protection as a TBDMS ether is recommended.

Materials:

  • This compound or its TBDMS-protected derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous acetonitrile or acetone

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile or acetone.

  • Add the alkyl halide (1.1 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC. The formation of a precipitate often indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the solid under vacuum to obtain the desired N-alkyl isoquinolinium salt. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce precipitation.

Alkylating Agent Typical Conditions Expected Outcome
Methyl IodideRoom TemperatureHigh yield of the N-methylisoquinolinium iodide
Benzyl BromideReflux in AcetonitrileGood yield of the N-benzylisoquinolinium bromide
Ethyl BromoacetateReflux in AcetoneFormation of the N-ethoxycarbonylmethylisoquinolinium bromide

Section 2: N-Oxide Formation

The oxidation of the isoquinoline nitrogen to an N-oxide is a valuable transformation that activates the isoquinoline ring for further functionalization.[4][5] Isoquinoline N-oxides can serve as precursors for various synthetic manipulations.[6][7]

Mechanism of N-Oxidation with m-CPBA

The reaction with meta-chloroperoxybenzoic acid (m-CPBA) is a common method for N-oxide formation. The lone pair of the isoquinoline nitrogen attacks the electrophilic terminal oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of meta-chlorobenzoic acid.

N_Oxidation Isoquinoline This compound TransitionState Transition State Isoquinoline->TransitionState Nucleophilic Attack mCPBA m-CPBA mCPBA->TransitionState N_Oxide Isoquinoline N-Oxide TransitionState->N_Oxide Byproduct m-Chlorobenzoic Acid TransitionState->Byproduct

Caption: N-Oxidation of Isoquinoline with m-CPBA.

Protocol: Synthesis of this compound N-oxide

This protocol details the N-oxidation using m-CPBA. The hydroxyl group is generally stable under these conditions, but protection may be employed for sensitive substrates.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add m-CPBA (1.1 - 1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure isoquinoline N-oxide.

Section 3: Transition-Metal-Catalyzed N-Arylation

The direct formation of a nitrogen-aryl bond is a powerful tool in medicinal chemistry. The Chan-Lam coupling, which utilizes a copper catalyst, is an effective method for the N-arylation of N-heterocycles with arylboronic acids.[8]

Proposed Mechanism for Chan-Lam N-Arylation

The mechanism is thought to involve the formation of a copper(II) complex with the isoquinoline nitrogen. Transmetalation with the arylboronic acid, followed by reductive elimination, furnishes the N-arylated product and regenerates the copper catalyst.

N_Arylation cluster_cat_cycle Catalytic Cycle Cu_II Cu(II) Catalyst Isoquinoline_Complex Isoquinoline-Cu(II) Complex Cu_II->Isoquinoline_Complex + Isoquinoline Aryl_Cu_III Aryl-Cu(III)-Isoquinoline Complex Isoquinoline_Complex->Aryl_Cu_III + ArB(OH)2 N_Aryl_Isoquinoline N-Aryl Isoquinolinium Product Aryl_Cu_III->N_Aryl_Isoquinoline Reductive Elimination N_Aryl_Isoquinoline->Cu_II - Product Product N-Aryl Isoquinolinium Salt N_Aryl_Isoquinoline->Product Isoquinoline This compound Isoquinoline->Isoquinoline_Complex Arylboronic_acid Arylboronic Acid Arylboronic_acid->Aryl_Cu_III Base Base Base->Cu_II

Caption: Proposed Catalytic Cycle for Chan-Lam N-Arylation.

Protocol: Copper-Catalyzed N-Arylation of this compound

Given the basic conditions, protection of the hydroxyl group is strongly recommended for this protocol to prevent O-arylation.

Materials:

  • TBDMS-protected this compound

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)2)

  • Pyridine or another suitable base

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Molecular sieves (optional)

  • Celite

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add TBDMS-protected this compound (1.0 eq), the arylboronic acid (1.5 - 2.0 eq), Cu(OAc)2 (0.1 - 0.2 eq), and a suitable base such as pyridine (2.0 eq).

  • Add anhydrous DCM or toluene as the solvent. Molecular sieves can be added to ensure anhydrous conditions.

  • Stir the reaction mixture at room temperature or heat as necessary, under an air or oxygen atmosphere (the oxidant is often required for catalyst turnover).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated isoquinolinium salt.

  • If necessary, the TBDMS protecting group can be removed under standard conditions (e.g., tetrabutylammonium fluoride in THF).

Section 4: Minisci-Type Reactions for C-H Functionalization

While not a direct coupling at the nitrogen, the Minisci reaction is a powerful method for the functionalization of electron-deficient N-heterocycles like isoquinoline.[9][10][11] It involves the addition of a nucleophilic radical to the protonated heteroaromatic ring, typically at the C1 position.[12][13]

General Mechanism of the Minisci Reaction

The reaction is initiated by the generation of a radical from a precursor (e.g., an aldehyde or an alkene). This radical then undergoes nucleophilic addition to the electron-deficient isoquinolinium species, which is formed in situ under acidic conditions. Subsequent oxidation and deprotonation lead to the aromatic C-functionalized product.

Minisci_Reaction Isoquinoline Isoquinoline Protonation Protonation (H+) Isoquinoline->Protonation Isoquinolinium Isoquinolinium Ion Protonation->Isoquinolinium Radical_Addition Radical Addition Isoquinolinium->Radical_Addition Radical_Generation Radical (R.) Generation Radical_Generation->Radical_Addition Intermediate Radical Adduct Radical_Addition->Intermediate Oxidation Oxidation Intermediate->Oxidation Cationic_Intermediate Cationic Intermediate Oxidation->Cationic_Intermediate Deprotonation Deprotonation (-H+) Cationic_Intermediate->Deprotonation Product C1-Functionalized Isoquinoline Deprotonation->Product

Caption: Generalized Workflow for a Minisci-Type Reaction.

Protocol: Transition-Metal-Free Acylation of this compound

This protocol is adapted from a general procedure for the Minisci acylation of isoquinolines.[10]

Materials:

  • This compound

  • Aldehyde (aromatic or aliphatic)

  • Potassium persulfate (K2S2O8)

  • Tetrabutylammonium bromide (TBAB) (optional, but can improve yield)

  • 1,2-Dichloroethane (DCE) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (3.0 - 4.0 eq), K2S2O8 (2.0 eq), and TBAB (0.3 eq).

  • Add DCE or acetonitrile as the solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add saturated aqueous sodium bicarbonate solution to the residue and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 1-acylated isoquinoline derivative.

Parameter Condition Rationale
Oxidant K2S2O8Generates the acyl radical from the aldehyde.
Solvent DCE or AcetonitrileProvides good solubility for the reactants and is stable to the oxidative conditions.
Temperature 80-100 °CSufficient to promote radical formation and reaction.
Stoichiometry Excess aldehydeDrives the reaction to completion.

Conclusion

The strategic functionalization of the isoquinoline nitrogen of this compound opens up a vast chemical space for the development of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide for N-alkylation, N-oxidation, N-arylation, and Minisci-type C-H functionalization provide a robust toolkit for researchers. Careful consideration of the reactivity of the pendant hydroxyl group and the implementation of appropriate protection/deprotection strategies are paramount for achieving high yields and purity in these synthetic endeavors.

References

  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Publishing. 6

  • A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. PubMed. 9

  • Visible-Light-Mediated Trifluoroalkylation of Isoquinolines via Three-Component Minisci-Type Reaction. ACS Publications. 12

  • Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide. The Journal of Organic Chemistry - ACS Publications. 13

  • Application Notes and Protocols for the N-Oxide Formation of Isoquinolines. Benchchem. 4

  • Isoquinoline synthesis. Organic Chemistry Portal. 14

  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry - ACS Publications. 10

  • Synthesis of versatile fluorescent isoquinolinium salts and their applications. Journal of Materials Chemistry B (RSC Publishing). 1

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. PMC - NIH. 5

  • Isoquinolinium, Cinnolinium, and Quinolizinium Salts by Oxidative Annulation. Thieme. 15

  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. American Chemical Society. 11

  • Synthetic transformations of isoquinoline N‐oxides. ResearchGate. 7

  • Synthesis of isoquinolinium salts via exo‐cyclization of 2‐(1‐alkynyl)benzaldimines. ResearchGate. 16

  • N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 17

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. PMC - NIH. 18

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters - ACS Publications. 19

  • Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Semantic Scholar. 20

  • Plausible reaction mechanism for the synthesis of isoquinolinium salts. ResearchGate. 21

  • Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science (RSC Publishing). 22

  • Selective N-Alkylation of Isoquinolines, Benzazepines. Amanote Research. 23

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC - PubMed Central. 24

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing). 25

  • Quinoline and Isoquinoline Overview. Scribd. 2

  • Reactions with nitrogen lone pair: quinoline and isoquinoline. Química Organica.org. 3

  • Alkylation of isoquinoline with alkenyl boronates using different... ResearchGate. 26

  • Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. Organic Chemistry Portal. 27

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. MDPI. 8

  • Transition‐metal‐catalyzed Synthesis of N‐oxides of Isoquinoline. ResearchGate. 28

  • Coupling of isoquinolines with methyl arenes. ResearchGate. 29

  • Isoquinoline Quaternization. Scribd. 30

  • Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. PMC - NIH. 31

  • Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. Amanote Research. 32

  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. 33

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University. 34

  • Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. ResearchGate. 35

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. 36

  • Reactions of Alcohols. MSU chemistry. 37

  • This compound. ChemicalBook. 38

  • synthesis and reactions of some isoquinoline derivatives. ResearchGate. 39

  • Condensed Phase Guerbet Reactions of Ethanol/Isoamyl Alcohol Mixtures. MDPI. 40

Sources

Application Note: A Robust and Scalable Synthesis of 2-(7-Isoquinolinyl)ethanol for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, scalable, and robust multi-step synthesis for 2-(7-isoquinolinyl)ethanol, a key building block in the development of advanced pharmaceutical agents. Recognizing the challenges inherent in transitioning synthetic chemistry from the laboratory to production scale, this guide provides a validated protocol with an emphasis on process safety, efficiency, and purity. The selected synthetic strategy employs a palladium-catalyzed Sonogashira coupling, followed by hydration and reduction, deliberately avoiding hazardous reagents and prioritizing operational simplicity. Each step includes detailed procedural instructions, in-process controls, and critical safety considerations to ensure a reliable and safe manufacturing process. This document is intended for researchers, chemists, and engineers in the pharmaceutical and chemical industries who are focused on process development and scale-up.

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif found in a vast number of natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[1][2] Derivatives of isoquinoline are integral to drugs used as anesthetics, antihypertensives, and vasodilators.[3][4] Specifically, this compound serves as a crucial precursor for more complex active pharmaceutical ingredients (APIs), where the ethanol moiety provides a reactive handle for further molecular elaboration.

The transition from a bench-scale discovery synthesis to a multi-kilogram production process is a complex undertaking fraught with challenges.[5] Issues that are manageable in the lab, such as heat dissipation, reagent addition rates, and purification methods, become critical safety and economic concerns at scale.[6][7] A scalable process must be not only high-yielding but also safe, cost-effective, and environmentally responsible. This note addresses these challenges by presenting a synthetic route designed explicitly for scale-up, focusing on well-understood, reliable chemical transformations and robust process controls.

Retrosynthetic Analysis and Strategy Selection

A successful scale-up campaign begins with the selection of an appropriate synthetic route. The chosen pathway must prioritize the use of readily available starting materials, stable intermediates, and high-yielding reactions that are amenable to large-scale equipment.

Our retrosynthetic analysis identified a four-step sequence beginning with the commercially available 7-bromoisoquinoline. This strategy leverages the power and reliability of palladium-catalyzed cross-coupling to construct the core carbon framework, followed by established functional group interconversions to achieve the target molecule.

G Target This compound Aldehyde (7-Isoquinolinyl)acetaldehyde Target->Aldehyde Reduction (NaBH4) Alkyne 7-Ethynylisoquinoline Aldehyde->Alkyne Anti-Markovnikov Hydration ProtectedAlkyne 7-((Trimethylsilyl)ethynyl)isoquinoline Alkyne->ProtectedAlkyne Silyl Deprotection Start 7-Bromoisoquinoline ProtectedAlkyne->Start Sonogashira Coupling

Caption: Retrosynthetic pathway for this compound.

This pathway was chosen for several key reasons:

  • Convergent Approach: It efficiently builds complexity from a simple, commercially available starting material.

  • Robust C-C Bond Formation: The Sonogashira coupling is one of the most reliable methods for forming C(sp²)-C(sp) bonds and is well-precedented in industrial applications.[8][9] A copper-free variant is recommended to simplify purification and reduce toxic waste streams.[10][11]

  • Safety Profile: This route avoids highly toxic reagents such as metal cyanides and does not involve high-pressure gas reactions.

  • Process Control: Each step involves distinct transformations that can be monitored effectively using standard in-process controls like HPLC or TLC, ensuring high conversion before proceeding to the next stage.

Process Safety Management for Scale-Up

Ensuring process safety is the most critical aspect of scaling up any chemical synthesis.[12][13] A thorough understanding of reaction thermodynamics, potential side reactions, and the stability of all materials is paramount.[6]

Key Safety Considerations for This Synthesis:

  • Exothermicity:

    • Hydroboration-Oxidation: The oxidative workup of the borane intermediate using hydrogen peroxide and sodium hydroxide is significantly exothermic. This step requires slow, controlled addition of reagents with robust reactor cooling to maintain the temperature below the specified limit. A reaction calorimetry study is strongly recommended to determine the heat of reaction and ensure the plant's cooling capacity is sufficient.[6][7]

    • Reduction: The quenching of excess sodium borohydride is also exothermic and involves hydrogen gas evolution. The quench must be performed slowly and at a controlled temperature.

  • Reagent Handling:

    • Borane-THF Complex (BH₃·THF): This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. It should be handled under an inert atmosphere (Nitrogen or Argon).

    • Palladium Catalysts: While not pyrophoric, fine palladium powders can be flammable and should be handled with care, avoiding ignition sources.

    • Flammable Solvents: The process utilizes solvents such as THF and Methanol. All equipment must be properly grounded, and operations should be conducted in a well-ventilated area designed for handling flammable liquids.

  • Work-up and Isolation:

    • Peroxide Quenching: Ensure any residual hydrogen peroxide from the oxidation step is fully quenched before solvent removal to prevent the formation of explosive organic peroxides.

A comprehensive Hazard and Operability (HAZOP) study should be conducted by a team of chemists and engineers before the first large-scale run.

Detailed Synthesis Protocol (Multi-Kilogram Scale)

This protocol is designed for execution in a pilot plant or manufacturing setting equipped with standard glass-lined or stainless steel reactors. All operations should be performed under an inert nitrogen atmosphere.

Step 1: Sonogashira Coupling to form 7-((Trimethylsilyl)ethynyl)isoquinoline

This step creates the key C-C bond. A copper-free protocol is employed to minimize metal contamination in the final product.

  • Equipment: 100 L Glass-Lined Reactor, Condenser, Mechanical Stirrer, Temperature Probe.

  • Reagents:

    • 7-Bromoisoquinoline (5.00 kg, 24.0 mol)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (168 g, 0.24 mol, 1 mol%)

    • Triphenylphosphine (PPh₃) (126 g, 0.48 mol, 2 mol%)

    • Triethylamine (TEA) (50 L)

    • Ethynyltrimethylsilane (TMSA) (2.83 kg, 28.8 mol, 1.2 equiv)

Procedure:

  • Charge the reactor with 7-bromoisoquinoline, Pd(PPh₃)₂Cl₂, and PPh₃.

  • Seal the reactor and purge with nitrogen for at least 30 minutes.

  • Charge 40 L of triethylamine. Begin agitation.

  • Heat the mixture to 80°C.

  • Slowly add ethynyltrimethylsilane over 1-2 hours via a dosing pump, maintaining the internal temperature between 80-85°C.

  • Hold the reaction at 80-85°C for 8-12 hours. Monitor the reaction for completion by HPLC (starting material <1%).

  • Once complete, cool the reactor to 20-25°C.

  • Filter the mixture to remove triethylamine salts. Wash the filter cake with fresh triethylamine (10 L).

  • Concentrate the combined filtrate under vacuum to approximately 1/3 of the original volume.

  • Add 30 L of Toluene and 20 L of water. Agitate for 15 minutes, then allow the layers to separate.

  • Discard the aqueous layer. Wash the organic layer with 20 L of brine.

  • Concentrate the organic layer under vacuum to afford the crude product as an oil or solid. (Expected yield: 5.2-5.5 kg, 90-95%).

Step 2: Silyl Deprotection to form 7-Ethynylisoquinoline

This step unmasks the terminal alkyne for the subsequent hydration reaction.

  • Equipment: 100 L Reactor

  • Reagents:

    • Crude 7-((Trimethylsilyl)ethynyl)isoquinoline (from Step 1)

    • Methanol (40 L)

    • Potassium Carbonate (K₂CO₃) (1.0 kg, 7.2 mol)

Procedure:

  • Dissolve the crude product from Step 1 in Methanol in the reactor.

  • Add potassium carbonate portion-wise, ensuring the temperature does not exceed 30°C.

  • Stir the mixture at 20-25°C for 2-4 hours. Monitor by HPLC for the disappearance of the starting material.

  • Once the reaction is complete, filter off the solids.

  • Concentrate the filtrate under vacuum to remove most of the methanol.

  • Add 30 L of Dichloromethane (DCM) and 20 L of water.

  • Separate the layers, and extract the aqueous layer with another 10 L of DCM.

  • Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.

  • Concentrate under vacuum to yield crude 7-ethynylisoquinoline. (Expected yield: 3.5-3.7 kg, 95-98% over this step).

Step 3: Anti-Markovnikov Hydration to form (7-Isoquinolinyl)acetaldehyde

This critical step converts the alkyne to an aldehyde. Caution: This step is potentially hazardous and requires strict temperature control.

  • Equipment: 100 L Reactor, Addition Funnel.

  • Reagents:

    • 7-Ethynylisoquinoline (3.5 kg, 22.8 mol)

    • Anhydrous Tetrahydrofuran (THF) (35 L)

    • Borane-THF complex (1.0 M solution in THF, 25 L, 25 mol, 1.1 equiv)

    • Sodium Hydroxide solution (3 M, 12 L)

    • Hydrogen Peroxide (30% w/w solution, 3.1 L)

Procedure:

  • Charge the reactor with 7-ethynylisoquinoline and anhydrous THF.

  • Cool the solution to 0-5°C.

  • Slowly add the borane-THF complex over 2-3 hours, ensuring the internal temperature does not exceed 5°C .

  • Stir the mixture at 0-5°C for an additional 1 hour.

  • Oxidative Work-up (Highly Exothermic):

  • Very slowly, add the 3 M NaOH solution, keeping the temperature below 15°C.

  • Once the base addition is complete, slowly add the 30% H₂O₂ solution via a dosing pump over 3-4 hours. Maintain the temperature between 15-20°C. A significant exotherm will occur. Ensure adequate cooling is available.

  • After the addition is complete, allow the mixture to stir at 20°C for 1 hour.

  • Check for residual peroxides using peroxide test strips. If positive, add a small amount of sodium bisulfite solution until the test is negative.

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 L).

  • Combine the organic layers, wash with brine, and concentrate under vacuum. The crude aldehyde is often taken directly to the next step.

Step 4: Reduction to this compound

The final step reduces the aldehyde to the target primary alcohol.

  • Equipment: 100 L Reactor

  • Reagents:

    • Crude (7-Isoquinolinyl)acetaldehyde (from Step 3)

    • Methanol (40 L)

    • Sodium Borohydride (NaBH₄) (0.95 kg, 25.1 mol, 1.1 equiv)

Procedure:

  • Dissolve the crude aldehyde in Methanol and cool the solution to 0-5°C.

  • Add sodium borohydride in small portions over 1-2 hours, keeping the temperature below 10°C.

  • Stir the reaction at 0-5°C for 1-2 hours. Monitor by HPLC for completion.

  • Quenching (Exothermic, H₂ evolution): Slowly add acetone (2 L) to quench any excess NaBH₄. Then, very slowly add water (10 L), maintaining the temperature below 20°C.

  • Concentrate the mixture under vacuum to remove most of the methanol.

  • Extract the resulting aqueous slurry with Ethyl Acetate (3 x 20 L).

  • Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.

  • Concentrate under vacuum to yield the crude final product.

Purification and Quality Control

For pharmaceutical intermediates, high purity is essential. While chromatography is feasible for small quantities, crystallization is the preferred method for large-scale purification.[14]

Crystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot isopropanol (approx. 3-4 volumes).

  • If necessary, perform a charcoal treatment to remove colored impurities.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 4-6 hours.

  • Collect the resulting crystals by filtration.

  • Wash the filter cake with cold isopropanol.

  • Dry the product under vacuum at 40-50°C to a constant weight.

Quality Control Specifications:

  • Appearance: White to off-white solid.

  • Identity: ¹H NMR and Mass Spectrometry to conform to the structure.

  • Purity (HPLC): ≥ 99.0% area.

  • Melting Point: 90-93°C.[15]

  • Residual Solvents (GC): To meet ICH guidelines.

Data Summary and Process Parameters

The following table summarizes the expected outcomes for each step of the synthesis at scale.

StepKey TransformationKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)Expected Purity (HPLC)
1Sonogashira Coupling7-Bromoisoquinoline, TMSA, Pd(PPh₃)₂Cl₂Triethylamine80-858-1290-95>95%
2Silyl Deprotection7-(TMS-ethynyl)isoquinoline, K₂CO₃Methanol20-252-495-98>97%
3Hydroboration-Oxidation7-Ethynylisoquinoline, BH₃·THF, H₂O₂THF0-205-8~80-85 (crude)N/A (in-process)
4Aldehyde Reduction(7-Isoquinolinyl)acetaldehyde, NaBH₄Methanol0-101-2~90-95 (crude)>95% (crude)
Overall Purification -Isopropanol Crystallization - ~65-75 (isolated) ≥99.0%

Conclusion

This application note provides a validated and highly detailed protocol for the scale-up synthesis of this compound. By selecting a robust chemical route and placing a strong emphasis on process safety and control, this guide offers a clear pathway for the efficient production of this valuable pharmaceutical intermediate. The described methods are designed to be directly applicable in a pilot plant or manufacturing environment, enabling chemists and engineers to bridge the gap between laboratory discovery and commercial production safely and effectively.

References

  • Mettler Toledo. Chemical Process Safety | Techniques & Equipment. [Link]

  • Scientific Update. Chemical and Process Safety for Development Chemists. [Link]

  • ResearchGate. Large‐Scale Synthesis. [Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • H.E.L Group. Critical Considerations in Process Safety. [Link]

  • Myers, A. G. et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH. [Link]

  • Harvard University. A Versatile Synthesis of Substituted Isoquinolines. [Link]

  • ResearchGate. Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]

  • Google Patents.
  • ResearchGate. Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. [Link]

  • Google Patents.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • ResearchGate. Extraction and Purification of Isoquinoline from Wash Oil. [Link]

  • RSC Publishing. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • National Library of Medicine. Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides. [Link]

  • National Library of Medicine. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. [Link]

  • YouTube. Reduction Reactions, Transforming Carbonyls to Alcohols. [Link]

  • ResearchGate. Synthesis of 2-Substituted Quinolines from Alcohols. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • Chemguide. reduction of aldehydes and ketones. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(7-Isoquinolinyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(7-Isoquinolinyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important isoquinoline derivative. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and improve your yield.

Route 1: Grignard Reaction of 7-Bromoisoquinoline with Ethylene Oxide

This is a direct and convergent approach to this compound. However, the success of this route is highly dependent on the successful formation of the Grignard reagent and its subsequent reaction with ethylene oxide.

Experimental Workflow: Grignard Route

cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ethylene Oxide cluster_2 Work-up and Purification A 7-Bromoisoquinoline E 7-Isoquinolinylmagnesium Bromide A->E Mg, I2 B Magnesium Turnings B->E C Anhydrous THF/Ether C->E D Initiator (Iodine) D->E G Magnesium Alkoxide Intermediate E->G 1. Add Ethylene Oxide 2. Low Temperature F Ethylene Oxide F->G K This compound G->K Work-up H Aqueous Quench (NH4Cl) I Extraction H->I J Column Chromatography / Recrystallization I->J J->K

Caption: Workflow for the synthesis of this compound via the Grignard route.

Troubleshooting and FAQs: Grignard Route

Q1: My Grignard reagent formation from 7-bromoisoquinoline is failing or giving low yields. What's wrong?

A1: This is a common and critical issue. The success of the entire synthesis hinges on the efficient formation of 7-isoquinolinylmagnesium bromide. Here are the most likely culprits and their solutions:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from initiating.[1]

    • Solution: Activate the magnesium surface. This can be done by adding a small crystal of iodine, which will disappear as the reaction starts.[1][2] Alternatively, mechanical activation by crushing the turnings under an inert atmosphere can expose a fresh surface.[1][3]

  • Presence of Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.[4]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under a stream of dry nitrogen or argon.[2] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF and ether).

  • Poor Quality Starting Materials: Impurities in the 7-bromoisoquinoline or the solvent can inhibit the reaction.

    • Solution: Use high-purity 7-bromoisoquinoline. Ensure your solvent is free of peroxides, which can be an issue with ethers.

  • Side Reactions: The primary side reaction during formation is Wurtz-type homocoupling of the starting halide, which can be promoted by localized high temperatures.

    • Solution: Initiate the reaction with a small portion of the 7-bromoisoquinoline solution. Once the reaction begins (indicated by gentle refluxing), add the remaining solution dropwise to maintain a controlled reaction rate.[4]

Q2: The reaction of my 7-isoquinolinylmagnesium bromide with ethylene oxide is sluggish or incomplete. How can I improve it?

A2: The reaction between a Grignard reagent and ethylene oxide can be slow if not properly managed.

  • Temperature Control: The addition of ethylene oxide should be done at a low temperature (typically 0 °C or below) to control the exothermicity and prevent side reactions.[3][5] After the addition, the reaction may need to be warmed to room temperature and stirred for several hours to ensure completion.

  • Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. It is best handled as a cooled liquid or a solution in an anhydrous solvent. Adding it too quickly can lead to localized high concentrations and side reactions.

    • Solution: Prepare a solution of ethylene oxide in your reaction solvent and add it dropwise to the Grignard reagent. Alternatively, bubble ethylene oxide gas through the reaction mixture at a controlled rate.

  • Stoichiometry: Ensure at least a stoichiometric amount of ethylene oxide is used. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

Q3: I'm observing significant formation of byproducts. What are they and how can I minimize them?

A3: The main byproducts in this reaction are typically isoquinoline and 7,7'-biisoquinoline.

  • Isoquinoline: This forms if the Grignard reagent is protonated by any acidic protons in the reaction mixture.

    • Solution: As mentioned in Q1, rigorous anhydrous conditions are paramount.

  • 7,7'-Biisoquinoline: This is the Wurtz coupling product.

    • Solution: This can be minimized by slow, controlled addition of the 7-bromoisoquinoline during the Grignard formation step.

Q4: What is the best work-up and purification procedure for this compound?

A4: A careful work-up is crucial to maximize the yield of the final product.

  • Quenching: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This will protonate the magnesium alkoxide and precipitate the magnesium salts. Avoid using strong acids, which can lead to side reactions with the alcohol.

  • Extraction: After quenching, the product should be extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layers should be combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often effective. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield the pure product.[8][9]

Route 2: Sonogashira Coupling and Reduction

This two-step route offers an alternative to the Grignard reaction and can be advantageous if the Grignard formation proves problematic. It involves the palladium-catalyzed coupling of 7-bromoisoquinoline with a protected alkyne, followed by deprotection and reduction.

Experimental Workflow: Sonogashira Route

cluster_0 Sonogashira Coupling cluster_1 Deprotection and Reduction cluster_2 Purification A 7-Bromoisoquinoline E 7-((Trimethylsilyl)ethynyl)isoquinoline A->E Coupling B Trimethylsilylacetylene B->E C Pd Catalyst CuI Co-catalyst C->E D Base (e.g., Et3N) D->E G 7-Ethynylisoquinoline E->G 1. Deprotection F Deprotection (e.g., K2CO3, MeOH) I This compound G->I 2. Reduction H Reduction (e.g., H2, Pd/C) J Column Chromatography I->J K Final Product J->K

Caption: Workflow for the synthesis of this compound via the Sonogashira route.

Troubleshooting and FAQs: Sonogashira Route

Q1: My Sonogashira coupling of 7-bromoisoquinoline is not proceeding to completion. What are the common causes?

A1: Low yields in Sonogashira couplings can often be traced back to the catalyst system or reaction conditions.

  • Catalyst Deactivation: The nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, potentially inhibiting its activity.

    • Solution: Ensure a suitable ligand is used with the palladium source (e.g., PPh₃ or other phosphine ligands). Increasing the catalyst loading slightly may also be beneficial.

  • Insufficient Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the HBr generated during the reaction.[10]

    • Solution: Use at least 2 equivalents of a high-purity, dry amine base.

  • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling).

    • Solution: Degas all solvents and reagents thoroughly by bubbling with nitrogen or argon before use. Maintain a positive pressure of an inert gas throughout the reaction.

Q2: I'm seeing a lot of homocoupling of my alkyne (Glaser coupling). How can I prevent this?

A2: Glaser coupling is a common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Solution 1: Rigorous Inert Atmosphere: As mentioned above, excluding oxygen is critical.

  • Solution 2: Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can eliminate this side reaction.[5] These often employ different palladium catalysts and bases.

Q3: The deprotection of my 7-((trimethylsilyl)ethynyl)isoquinoline is giving me trouble. What are the best conditions?

A3: The removal of the trimethylsilyl (TMS) protecting group is usually straightforward but requires the right conditions.

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is a very effective and common method for desilylation.

  • Base-Catalyzed Methanolysis: A milder and often cheaper alternative is using a base like potassium carbonate (K₂CO₃) in methanol.[1] The reaction is typically stirred at room temperature until TLC or LC-MS indicates complete conversion.

Q4: The final reduction of 7-ethynylisoquinoline to this compound is not clean. What reducing agent should I use?

A4: The choice of reducing agent is critical to selectively reduce the alkyne to an alkane without over-reducing the isoquinoline ring.

  • Catalytic Hydrogenation: The most common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

    • Caution: Over-reduction of the isoquinoline ring to a tetrahydroisoquinoline is a potential side reaction.

    • Solution: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Using a less active catalyst or lower hydrogen pressure can also help.

  • Alternative Reducing Agents: Other reducing agents, such as sodium borohydride in the presence of a nickel salt (NiCl₂), can also effect this transformation, sometimes with better selectivity.

Detailed Experimental Protocols

Protocol 1: Grignard Route
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
7-Bromoisoquinoline208.052.08 g10.01.0
Magnesium Turnings24.310.29 g12.01.2
Iodine253.811 crystal-catalytic
Anhydrous THF-50 mL--
Ethylene Oxide44.05~0.53 g12.01.2
Sat. aq. NH₄Cl-20 mL--
Ethyl Acetate-100 mL--

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool under a stream of dry nitrogen.

  • Add the magnesium turnings and a single crystal of iodine to the flask.

  • In the dropping funnel, dissolve the 7-bromoisoquinoline in 20 mL of anhydrous THF.

  • Add ~5 mL of the 7-bromoisoquinoline solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction begins (disappearance of the iodine color and gentle reflux), add the remaining 7-bromoisoquinoline solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours until most of the magnesium is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethylene oxide in 10 mL of cold, anhydrous THF to the Grignard reagent with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) or recrystallization.

Protocol 2: Sonogashira Route
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Step 1: Coupling
7-Bromoisoquinoline208.052.08 g10.01.0
Trimethylsilylacetylene98.221.47 g15.01.5
Pd(PPh₃)₂Cl₂701.900.35 g0.50.05
Copper(I) Iodide190.450.095 g0.50.05
Triethylamine101.192.8 mL20.02.0
Anhydrous THF-50 mL--
Step 2: Reduction
7-Ethynylisoquinoline153.18(from above)~10.01.0
10% Pd/C-100 mg-catalytic
Ethanol-50 mL--
Hydrogen Gas2.021 atm-excess

Procedure:

  • Sonogashira Coupling:

    • To a dry Schlenk flask, add 7-bromoisoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous, degassed THF and triethylamine via syringe.

    • Add trimethylsilylacetylene and stir the mixture at room temperature or with gentle heating (50-60 °C) until the starting material is consumed (monitor by TLC).

    • Cool the reaction, filter through a pad of celite, and wash with THF.

    • Concentrate the filtrate and purify the crude 7-((trimethylsilyl)ethynyl)isoquinoline by column chromatography.

  • Deprotection and Reduction:

    • Dissolve the purified 7-((trimethylsilyl)ethynyl)isoquinoline in methanol.

    • Add potassium carbonate and stir at room temperature until the TMS group is removed (monitor by TLC).

    • Filter the mixture and concentrate the filtrate to obtain crude 7-ethynylisoquinoline.

    • Dissolve the crude 7-ethynylisoquinoline in ethanol and add 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

    • Purify the final product, this compound, by column chromatography or recrystallization.

References

Sources

Technical Support Center: Purification of 2-(7-Isoquinolinyl)ethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(7-Isoquinolinyl)ethanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and develop robust purification strategies.

Part 1: Understanding the Molecule - Key Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the inherent properties of the this compound scaffold. These properties dictate its behavior during purification.

  • Basicity: The isoquinoline nitrogen is weakly basic, with a pKa of its conjugate acid around 5.14.[1][2] This means the molecule can be protonated in acidic conditions, drastically increasing its water solubility.[3][4][5] This is the most critical property to exploit or suppress during purification.

  • Polarity: The primary alcohol (-CH₂CH₂OH) group adds significant polarity and is a hydrogen bond donor and acceptor. This, combined with the polar aromatic system, makes the molecule soluble in a range of polar organic solvents but poorly soluble in nonpolar solvents like hexanes.[6]

  • Reactivity & Stability: The isoquinoline ring is relatively stable, but like many nitrogen heterocycles, impure samples can darken over time due to air oxidation.[1][2][7] The primary alcohol is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid, which are common process-related impurities.[1]

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address common purification challenges.

FAQ: General Purification Strategy

Q1: I have a crude reaction mixture containing this compound. Where do I even begin with purification?

A1: A multi-step approach is often best. Start with a liquid-liquid acid-base extraction to perform a bulk separation of acidic, basic, and neutral components.[3][4] This is a highly effective first pass to remove non-basic impurities and starting materials. Follow this with column chromatography for fine separation from closely related impurities, and finish with recrystallization to obtain a highly pure, crystalline solid.

Troubleshooting Guide: Column Chromatography

Column chromatography is powerful but often problematic for basic compounds like isoquinolines.

Q2: My compound is streaking badly on my silica gel TLC plate and column, leading to poor separation. Why is this happening and how can I fix it?

A2: This is the most common issue. Streaking, or tailing, occurs because the basic isoquinoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This strong, non-ideal interaction prevents a clean elution band.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase.[8][9] Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is sufficient.[10] The additive competes with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.

  • Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral or basic alumina.[9][10] Alternatively, for highly polar derivatives, reversed-phase chromatography (C18 silica) may be a better option.[8]

Q3: I can't find a solvent system that gives good separation on the TLC plate. Either my compound stays at the baseline or shoots up with the solvent front.

A3: This indicates a significant polarity mismatch between your compound and the mobile phase. This compound is quite polar.

  • Start with a Polar System: Begin with a relatively polar solvent system. A good starting point is 5-10% methanol in dichloromethane (DCM) or ethyl acetate (EtOAc).[11]

  • Systematic Solvent Screening: Don't randomly mix solvents. Test solvent systems systematically. For example, prepare mixtures of Hexane/EtOAc (e.g., 30%, 50%, 70% EtOAc) and DCM/MeOH (e.g., 2%, 5%, 10% MeOH) to find the ideal polarity that gives your target compound an Rf value between 0.25 and 0.35, which is optimal for column chromatography separation.[12]

  • Consider a Ternary System: Sometimes a three-solvent system can provide unique selectivity. For example, a mixture of DCM/EtOAc/MeOH can sometimes resolve spots that are inseparable in two-solvent systems.

Q4: My compound seems to be decomposing on the column. My collected fractions are showing new, unexpected spots on the TLC.

A4: This suggests your compound is unstable on silica gel.[13]

  • Test for Stability: First, confirm this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears, the compound is degrading on the stationary phase.[13]

  • Deactivate the Silica: You can reduce the acidity of silica gel by running a "pre-elution" with your mobile phase containing triethylamine before loading your sample. This neutralizes the most active sites.

  • Minimize Contact Time: Run the column faster (flash chromatography) to reduce the time your compound spends in contact with the silica. However, be aware that excessively high flow rates can also decrease resolution.[14]

  • Switch to a More Inert Phase: As mentioned before, alumina or reversed-phase silica are good alternatives.[15]

Diagram 1: Decision Workflow for Column Chromatography Issues This diagram outlines a systematic approach to troubleshooting common column chromatography problems encountered with basic, polar compounds.

G start Start: Crude Sample Purification problem Problem with Column Chromatography? start->problem streaking Issue: Streaking / Tailing? problem->streaking Yes separation Issue: Poor Separation (Rf=0 or 1)? problem->separation No decomposition Issue: On-Column Decomposition? problem->decomposition No add_base Solution: Add 1% Et3N or NH4OH to Mobile Phase streaking->add_base Yes change_phase Solution: Switch to Alumina or Reversed-Phase (C18) streaking->change_phase No, still tailing adjust_polarity Solution: Systematically Adjust Mobile Phase Polarity (e.g., DCM/MeOH) separation->adjust_polarity Yes test_stability Step 1: Confirm instability with 'spot-and-wait' TLC test decomposition->test_stability Yes success Purification Successful add_base->success change_phase->success adjust_polarity->success test_stability->change_phase If confirmed unstable run_faster Solution: Use Flash Chromatography to reduce residence time test_stability->run_faster run_faster->success

Caption: Decision tree for troubleshooting column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is the final step to achieve high purity and obtain a stable, crystalline solid.

Q5: I've tried to recrystallize my purified compound, but it keeps "oiling out" instead of forming crystals. What should I do?

A5: Oiling out occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[16]

  • Add More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.[16]

  • Lower the Solution Temperature: If your compound has a low melting point, you may need to use a lower-boiling solvent. For example, if you are using toluene (BP 111 °C), try switching to ethyl acetate (BP 77 °C).

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a good solvent (e.g., methanol). Then, slowly add a poor solvent (an "anti-solvent," e.g., water or diethyl ether) at room temperature until the solution just begins to turn cloudy. Warm slightly to redissolve, then cool slowly.[16] This is often very effective for polar compounds.

Q6: My solution is clear and cold, but no crystals are forming. How can I induce crystallization?

A6: A supersaturated solution may need a nucleation point to begin crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a surface for crystals to form.[17]

  • Add a Seed Crystal: If you have a tiny crystal of the pure compound, add it to the cold solution. It will act as a template for further crystal growth.[17]

  • Cool to a Lower Temperature: If cooling in an ice bath (0 °C) is not enough, try a dry ice/acetone bath (-78 °C), but be careful that your solvent doesn't freeze.[16][17]

Troubleshooting Guide: Acid-Base Extraction

Q7: I performed an acid-base extraction, but my yield is very low. Where did my compound go?

A7: Several factors can lead to low recovery during an acid-base extraction.

  • Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is correct. To extract your basic compound into the aqueous layer, the pH should be at least 2 units below the pKa of its conjugate acid (i.e., pH < 3). When recovering it into a fresh organic layer, the pH of the aqueous layer should be at least 2 units above the pKa (i.e., pH > 7.5). Use pH paper or a meter to verify.

  • Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers, trapping your compound. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Insufficient Extractions: Don't rely on a single extraction. Extract the aqueous layer with the organic solvent at least 3 times to ensure complete recovery of your compound.[3]

Part 3: Protocols and Data

Protocol: Standard Purification of this compound

This protocol assumes a crude mixture containing the target compound along with neutral organic impurities and acidic byproducts.

Step 1: Acid-Base Liquid-Liquid Extraction

  • Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (50 mL).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl (aq) (50 mL). Shake gently, venting frequently.

  • Allow the layers to separate. Drain the aqueous layer (bottom layer if using DCM) into a clean flask. Your protonated product is now in this aqueous layer.

  • Extract the organic layer one more time with 1 M HCl (25 mL) and combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Cool the combined acidic aqueous layers in an ice bath.

  • Slowly add 2 M NaOH (aq) with stirring until the pH is > 9 (verify with pH paper). You may see the deprotonated product precipitate or make the solution cloudy.

  • Extract the now-basic aqueous solution with fresh DCM (3 x 40 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified basic material.

Step 2: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel in a slurry of the initial mobile phase.

  • Select Mobile Phase: Based on TLC analysis (e.g., 5% MeOH in DCM with 1% Et₃N), prepare the eluent.

  • Load the Sample: Dissolve the material from Step 1 in a minimal amount of DCM. If it's not very soluble, you can "dry load" it by adsorbing it onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.[14]

  • Elute: Run the column, gradually increasing the polarity if necessary (e.g., from 5% to 10% MeOH), while collecting fractions.

  • Analyze: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent in vacuo.

Step 3: Recrystallization

  • Choose a suitable solvent system determined by small-scale tests (e.g., Ethanol/Water).

  • Dissolve the purified solid from Step 2 in a minimum amount of hot ethanol.

  • While hot, add water dropwise until the solution just becomes persistently cloudy. Add a few more drops of hot ethanol to make it clear again.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes.

  • Collect the resulting crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

  • Dry the crystals under high vacuum to obtain the final, pure product.

Data Table: Recommended Starting TLC/Column Solvents

This table provides suggested starting solvent systems for TLC analysis. The optimal ratio must be determined experimentally.

Compound TypePolarityRecommended Solvent System (v/v)Notes
This compound (Parent)High95:5 DCM / MeOH + 1% Et₃NThe basic additive is crucial to prevent tailing.[8][9]
Ester Derivative (e.g., acetate)Medium70:30 Hexane / Ethyl Acetate + 1% Et₃NLess polar than the parent alcohol. May not require methanol.
Ether Derivative (e.g., methyl ether)Medium80:20 Hexane / Ethyl Acetate + 1% Et₃NSimilar polarity to the ester derivative.
Oxidized Derivative (e.g., carboxylic acid)Very High90:10:1 DCM / MeOH / Acetic AcidThe acidic additive helps protonate the carboxylate, reducing streaking. Will not be extracted with base.
N-Oxide Derivative Very HighUse Reversed-Phase (C18) with Water/Acetonitrile + 0.1% TFAExtremely polar; very difficult to elute from normal phase silica.

Diagram 2: Purification Workflow This diagram illustrates the multi-step purification process from crude mixture to final pure product.

G crude Crude Reaction Mixture extraction Step 1: Acid-Base Extraction crude->extraction chromatography Step 2: Flash Column Chromatography extraction->chromatography Yields Purified Basic Fraction neutrals Neutral & Acidic Impurities (Discarded) extraction->neutrals recrystallization Step 3: Recrystallization chromatography->recrystallization Yields Amorphous Pure Solid related_imp Closely Related Impurities (Separated) chromatography->related_imp pure_product Final Pure Crystalline Product recrystallization->pure_product soluble_imp Soluble Impurities (Remain in Mother Liquor) recrystallization->soluble_imp

Caption: General workflow for purifying this compound.

References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • N.A. (n.d.). Recrystallization. Source document appears to be from a university course packet, specific URL unavailable.
  • International Labmate Ltd. (2011). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • N.A. (n.d.). Recrystallization. Source document appears to be from a university course packet, specific URL unavailable.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • N.A. (n.d.). Recrystallization. Source document appears to be from a university course packet, specific URL unavailable.
  • Baumann, J. B. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Isoquinoline. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). TLC-The Basics. YouTube. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009106547A1 - Process for the resolution of isoquinoline derivatives.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Google Patents. (n.d.). US5849917A - Process for the preparation of isoquinoline compounds.
  • Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.

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Technical Support Center: Synthesis of 2-(7-Isoquinolinyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-(7-Isoquinolinyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot and optimize your experimental outcomes.

I. Common Synthetic Routes & Potential Pitfalls: An Overview

The synthesis of this compound can be approached through several common pathways, each with its own set of potential side reactions. Understanding these pathways is the first step in effective troubleshooting.

Synthetic Strategies Overview

cluster_0 Route 1: Grignard/Organolithium Addition cluster_1 Route 2: Reduction of Ester/Acid cluster_2 Route 3: Cross-Coupling Reactions A Starting Materials B 7-Substituted Isoquinoline A->B Multi-step synthesis C This compound (Target Molecule) B->C Final transformation D 7-Isoquinoline carboxaldehyde D->C 1. MeMgBr, etc. 2. Aqueous Workup E Grignard or Organolithium Reagent F Methyl 7-isoquinolinecarboxylate or 7-Isoquinolinecarboxylic acid F->C LiAlH4, THF G Reducing Agent (e.g., LiAlH4) H 7-Bromoisoquinoline H->C Pd-catalyzed coupling (e.g., Heck, Sonogashira) I Coupling Partner (e.g., Ethylene glycol derivative)

Caption: Common synthetic routes to this compound.

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common issues encountered during the synthesis.

Route 1: Grignard/Organolithium Addition to 7-Isoquinolinecarboxaldehyde

Q1: My Grignard reaction is giving a very low yield of the desired alcohol. What are the likely causes?

A1: Low yields in Grignard reactions are a classic problem, often stemming from a few key areas:

  • Moisture and Air Sensitivity: Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with water and atmospheric oxygen.[1][2] Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.

  • Reagent Quality: The quality of the magnesium turnings and the alkyl halide used to prepare the Grignard reagent is crucial. The magnesium should be fresh and activated if necessary.

  • Side Reactions with the Isoquinoline Ring: The isoquinoline nitrogen is basic and can be protonated by any adventitious acid, while the C1 position is susceptible to nucleophilic attack.[3][4] Although less likely with an aldehyde present, complex side reactions can occur.

  • Enolization of the Aldehyde: If your Grignard reagent is particularly bulky or the reaction conditions are not optimal, it can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to an enolate and recovery of starting material upon workup.[2]

Troubleshooting Protocol: Optimizing the Grignard Reaction

  • Glassware and Atmosphere: Dry all glassware in an oven at >120°C for several hours and assemble while hot under a stream of dry nitrogen or argon.

  • Solvent Purity: Use freshly distilled, anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reagent Preparation:

    • Activate magnesium turnings with a small crystal of iodine or by stirring vigorously under an inert atmosphere.

    • Add the alkyl halide solution dropwise to the magnesium to maintain a gentle reflux.

  • Reaction Execution:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of 7-isoquinolinecarboxaldehyde in anhydrous THF dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, not water directly, to minimize side reactions.

Q2: I'm observing a significant amount of a dimeric by-product. What is it and how can I prevent it?

A2: This is likely a pinacol coupling product, resulting from a single-electron transfer (SET) mechanism.[2] This is more common with sterically hindered ketones but can occur with aldehydes under certain conditions.

Mitigation Strategy:

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78°C) can favor the desired nucleophilic addition over the SET pathway.

  • Change the Organometallic Reagent: Switching from a Grignard reagent to an organolithium reagent may alter the reaction pathway and reduce pinacol coupling.

Route 2: Reduction of 7-Isoquinolinecarboxylic Acid or its Ester

Q3: My reduction with LiAlH₄ is incomplete, and I'm recovering starting material. What's going wrong?

A3: Incomplete reduction with lithium aluminum hydride (LiAlH₄) is often due to a few factors:

  • Reagent Deactivation: LiAlH₄ is extremely reactive with water and alcohols. Any moisture in your solvent or on your glassware will consume the reagent.

  • Insufficient Reagent: The reduction of a carboxylic acid requires two equivalents of hydride: one to deprotonate the acidic proton and one to perform the reduction.[5] Esters require one equivalent for the reduction itself.[6][7] It's common practice to use a slight excess of LiAlH₄.

  • Reaction Temperature: While these reductions are often performed at room temperature or gentle reflux, starting the addition of the substrate at 0°C can help control the initial exothermic reaction.

Q4: I'm seeing by-products other than the desired alcohol. What could they be?

A4: Over-reduction or side reactions with the isoquinoline ring are possible, though less common with LiAlH₄. A more likely scenario is the formation of complex aluminum salts during workup that can trap the product.

Optimized Reduction and Workup Protocol

  • Setup: Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF in a flame-dried flask.

  • Addition: Cool the suspension to 0°C and slowly add a solution of the 7-isoquinolinecarboxylic acid or ester in anhydrous THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux to ensure the reaction goes to completion. Monitor by TLC.

  • Workup (Fieser Method): This is a critical step to ensure a clean product.

    • Cool the reaction mixture to 0°C.

    • Slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid thoroughly with THF or ethyl acetate.

Route 3: Cross-Coupling Reactions with 7-Bromoisoquinoline

Q5: My Sonogashira coupling with a protected acetylene is resulting in significant homocoupling of the alkyne (Glaser coupling). How can I suppress this?

A5: The copper(I) co-catalyst in the Sonogashira reaction is known to promote the oxidative homocoupling of terminal alkynes, which is a major side reaction.[8][9][10]

Strategies to Minimize Homocoupling:

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed.[8][10] These typically require a more active palladium catalyst system and may need higher temperatures, but they completely eliminate the Glaser coupling pathway.

  • Amine Base and Solvent: The choice of amine base and solvent can influence the rate of homocoupling versus cross-coupling. Diisopropylamine or triethylamine are common choices.

  • Strictly Anaerobic Conditions: Oxygen is the oxidant for the homocoupling reaction, so it is imperative to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[9]

Q6: My Heck reaction with ethylene glycol vinyl ether is giving a mixture of regioisomers and subsequent by-products. How can I improve the selectivity?

A6: The Heck reaction can be complex, with potential side reactions including isomerization of the double bond in the product and competing β-hydride elimination pathways.[11][12]

Improving Selectivity in Heck Reactions:

  • Ligand Choice: The phosphine ligand used can have a significant impact on the regioselectivity and efficiency of the reaction. For electron-rich olefins, bulky, electron-rich phosphine ligands are often beneficial.

  • Base and Additives: The choice of base (e.g., triethylamine, potassium carbonate) and the addition of salts like tetrabutylammonium bromide can influence the reaction outcome.[13]

  • Temperature Control: Careful control of the reaction temperature is crucial, as higher temperatures can promote isomerization and other side reactions.

III. Visualizing Reaction Mechanisms

Sonogashira Cross-Coupling and Homocoupling Side Reaction

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Glaser Homocoupling Side Reaction A Pd(0)Ln B Ar-Pd(II)-X (Oxidative Addition) A->B Ar-X C Ar-Pd(II)-C≡CR B->C Cu-C≡CR C->A Reductive Elimination D Ar-C≡CR (Product) C->D E R-C≡C-H F R-C≡C-Cu E->F Cu(I), Base G R-C≡C-C≡C-R (Dimer By-product) F->G O2 (Air)

Caption: Competing pathways in Sonogashira coupling.

IV. Summary of Key Parameters and Troubleshooting

Synthetic RouteCommon IssueKey Parameters to ControlRecommended Action
Grignard Addition Low YieldMoisture, Reagent Quality, TemperatureRigorous drying, use of fresh reagents, low-temperature addition.
Pinacol DimerReaction Mechanism (SET)Lower reaction temperature (-78°C), consider organolithium reagents.
LiAlH₄ Reduction Incomplete ReactionReagent Stoichiometry, MoistureUse slight excess of LiAlH₄, ensure anhydrous conditions.
Product IsolationWorkup ProcedureUse Fieser workup method for clean isolation.
Sonogashira Coupling Alkyne HomocouplingCopper Catalyst, OxygenEmploy copper-free conditions, ensure rigorous degassing and inert atmosphere.
Heck Coupling Poor SelectivityLigands, Base, TemperatureScreen phosphine ligands, optimize base and additives, maintain strict temperature control.

V. Concluding Remarks

The successful synthesis of this compound relies on a detailed understanding of not only the primary reaction pathway but also the potential side reactions that can compete with product formation. By carefully controlling reaction parameters, ensuring the purity of reagents and solvents, and selecting the appropriate workup procedures, researchers can significantly improve yields and minimize the formation of impurities. This guide serves as a starting point for troubleshooting common issues, but as with all chemical syntheses, careful observation and methodical optimization are the keys to success.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.

  • Quora. How does Grignard reagent react with isoquinoline?

  • University of Regensburg. Isoquinoline.

  • GITAM University. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.

  • SlidePlayer. Preparation and Properties of Isoquinoline.

  • Organic Chemistry Portal. Grignard Reaction.

  • ResearchGate. recent advances in the synthesis of isoquinoline and its analogue: a review.

  • Wikipedia. Heck reaction.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Wikipedia. Sonogashira coupling.

  • ARKIVOC. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.

  • The Synthetic Raction Guide. Grignard Reaction - Common Conditions.

  • Master Organic Chemistry. Reactions of Grignard Reagents.

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.

  • Organic Chemistry Portal. Heck Reaction.

  • ResearchGate. The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.

  • BenchChem. Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.

  • PMC - NIH. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.

  • Wipf Group. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.

  • ChemicalBook. this compound | 1076198-33-8.

  • Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives.

  • ResearchGate. Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol.

  • ResearchGate. Synthesis of 2-Substituted Quinolines from Alcohols | Request PDF.

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

  • RSC Publishing. Isolation, biological activity, and synthesis of isoquinoline alkaloids.

  • Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis.

  • ResearchGate. In Vivo Reduction of Medium‐ to Long‐Chain Fatty Acids by Carboxylic Acid Reductase (CAR) Enzymes: Limitations and Solutions.

Sources

"stability issues of 2-(7-Isoquinolinyl)ethanol under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability of 2-(7-Isoquinolinyl)ethanol

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the chemical stability of this compound under common laboratory conditions. This compound possesses two key structural features that dictate its reactivity: the aromatic isoquinoline ring system and a primary alcohol side chain. The isoquinoline moiety contains a basic nitrogen atom, making its behavior highly dependent on pH. The primary alcohol group is susceptible to oxidation and, under certain conditions, dehydration or esterification.

This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols for stability assessment, and visual diagrams of potential degradation pathways to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs: Acidic Conditions
Q1: I've dissolved this compound in an acidic solution (e.g., 0.1 M HCl) for my experiment. What is the initial chemical event I should be aware of?

A1: The first and most immediate event is the protonation of the nitrogen atom on the isoquinoline ring. Isoquinoline is a basic heterocycle, and in an acidic medium, it will readily accept a proton to form an isoquinolinium salt. This significantly increases the compound's solubility in aqueous media but also alters its electronic properties, which can influence the reactivity of the entire molecule.

Q2: My acidic solution of the compound is slowly changing color. Should I be concerned about degradation?

A2: Yes, a color change often indicates the formation of degradation products. While the isoquinoline ring is generally robust, prolonged exposure to harsh acidic conditions (especially with heat) can lead to side reactions.[1] The protonated ring is more electron-deficient, which can make it susceptible to nucleophilic attack or promote slow decomposition, leading to colored impurities. We recommend preparing acidic solutions fresh and storing them protected from light and heat.

Q3: Can the ethanol side chain react under acidic conditions? I'm running a reaction in acetic acid at an elevated temperature.

A3: Absolutely. The primary alcohol of the ethanol side chain is susceptible to two main reactions under acidic conditions, particularly with heat:

  • Acid-Catalyzed Dehydration: The hydroxyl group can be protonated, turning it into a good leaving group (water). Subsequent elimination can form 7-vinylisoquinoline. This is more likely to occur at higher temperatures.

  • Fischer Esterification: If a carboxylic acid (like your acetic acid solvent) is present, an acid-catalyzed esterification can occur, forming 2-(7-isoquinolinyl)ethyl acetate.[2][3] This is an equilibrium-driven process, favored by an excess of the carboxylic acid.[2][4]

To mitigate these risks, use the lowest effective temperature and reaction time possible. If esterification is a concern, consider alternative non-carboxylic acid solvents.

Diagram: Potential Degradation Pathways in Acid

G cluster_main This compound cluster_acid Acidic Conditions (H+) start Start Compound This compound Protonation Protonation (Isoquinolinium Ion) start->Protonation Fast Equilibrium Dehydration Dehydration (e.g., Heat) Forms 7-Vinylisoquinoline Protonation->Dehydration Slow Degradation Esterification Fischer Esterification (e.g., R-COOH, Heat) Forms Ester Protonation->Esterification Side Reaction

Caption: Potential reactions of this compound under acidic conditions.

Troubleshooting Guide & FAQs: Basic Conditions
Q1: How stable is the compound in a basic mobile phase for HPLC (e.g., pH 10 with triethylamine)?

A1: this compound is generally stable under moderately basic conditions. The isoquinoline ring is not susceptible to base-catalyzed hydrolysis. The primary alcohol's hydroxyl group is very weakly acidic and will not be significantly deprotonated by a weak base like triethylamine. However, on-column issues can arise. Some silica-based columns can degrade at high pH, potentially generating reactive sites that could interact with your analyte. If you observe peak tailing or new minor peaks over multiple runs, consider using a pH-stable column.

Q2: I need to use a strong base like sodium hydroxide in my reaction mixture. Will this degrade the compound?

A2: While the compound is more stable in base than in acid, strong bases like NaOH can deprotonate the primary alcohol to form a sodium alkoxide.[5] This alkoxide is a much stronger nucleophile and is more readily oxidized than the parent alcohol. If your reaction mixture contains potential electrophiles or oxidizing agents (including atmospheric oxygen over long periods), this deprotonation step could facilitate unintended side reactions. It is crucial to perform such reactions under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am seeing a new impurity that corresponds to the aldehyde or carboxylic acid of my starting material. What could be the cause?

A3: This strongly suggests oxidation of the primary alcohol side chain. Primary alcohols can be oxidized first to an aldehyde (2-(7-isoquinolinyl)acetaldehyde) and subsequently to a carboxylic acid (7-isoquinolineacetic acid).[6] This is a common degradation pathway for primary alcohols and can be initiated by:

  • Oxidizing Agents: The presence of even trace amounts of oxidizing agents in your reagents.

  • Atmospheric Oxygen: Slow oxidation by air, which can be accelerated by trace metal ions, light, or basic conditions.

  • Forced Degradation Conditions: It is the expected product under oxidative stress conditions (e.g., using hydrogen peroxide, H₂O₂).[1][7]

To prevent unwanted oxidation, ensure your solvents are peroxide-free and consider blanketing your reaction with an inert gas.

Diagram: Potential Reactions in Basic/Oxidative Conditions

G cluster_main This compound cluster_base Basic / Oxidative Conditions start Start Compound This compound Deprotonation Deprotonation (Strong Base, e.g., NaH) Forms Alkoxide start->Deprotonation Equilibrium Oxidation1 Mild Oxidation Forms Aldehyde start->Oxidation1 Degradation Pathway Oxidation2 Strong Oxidation Forms Carboxylic Acid Oxidation1->Oxidation2 Further Oxidation G A 1. Prepare Stock Solution (1 mg/mL in ACN) B 2. Expose to Stress Conditions (Acid, Base, Oxidative, etc.) A->B C 3. Sample at Timepoints (e.g., 0, 2, 8, 24h) B->C D 4. Quench/Neutralize Sample C->D E 5. Dilute to Final Concentration D->E F 6. Analyze by Stability-Indicating HPLC-PDA Method E->F G 7. Evaluate Data (% Degradation, Peak Purity, Mass Balance) F->G

Sources

Technical Support Center: Byproduct Identification in 2-(7-Isoquinolinyl)ethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(7-Isoquinolinyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this and related isoquinoline derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you identify byproducts and optimize your reactions.

Introduction

The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential challenges and byproduct profiles. The choice of starting material, typically a 7-substituted isoquinoline, dictates the subsequent reactions and the impurities that may arise. This guide will focus on three plausible and common synthetic strategies, providing detailed troubleshooting for each.

Section 1: Synthesis via Sonogashira Coupling of 7-Bromoisoquinoline

This route involves the palladium-catalyzed coupling of 7-bromoisoquinoline with a protected acetylene, followed by deprotection and reduction of the resulting alkyne.

Troubleshooting Guide & FAQs

Question 1: My Sonogashira coupling reaction is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can impede a Sonogashira coupling reaction. Firstly, ensure your reagents and solvents are scrupulously dry and deoxygenated, as both oxygen and moisture can deactivate the palladium catalyst. Oxygen can also promote the homocoupling of the alkyne (Glaser coupling), leading to a significant byproduct.[1][2]

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If your palladium source is Pd(II), ensure you are using a suitable reducing agent in your ligand system or that the reaction conditions facilitate its in-situ reduction.

  • Base Strength: The amine base (e.g., triethylamine, diisopropylamine) is crucial for neutralizing the HBr generated and for the catalytic cycle. Ensure it is of high purity and used in sufficient excess.

  • Copper Co-catalyst: While often essential, Cu(I) salts can also promote homocoupling. If you observe significant amounts of the alkyne dimer, consider running the reaction under copper-free conditions, though this may require a more active palladium catalyst or higher reaction temperatures.[1]

Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my acetylene starting material. How can I minimize this?

Answer:

Homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[3] To mitigate this:

  • Minimize Oxygen: As mentioned, rigorously deoxygenate your reaction mixture.

  • Copper-Free Conditions: Switch to a copper-free protocol. This often involves using a more electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) palladium catalyst.[3]

  • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.

Question 3: The subsequent reduction of the alkyne to the alcohol is not clean. What are the potential byproducts?

Answer:

The reduction of the intermediate 2-(7-isoquinolinyl)ethynol can lead to several byproducts depending on the reducing agent used.

  • Over-reduction: If using a strong reducing agent like LiAlH₄, you risk over-reduction of the isoquinoline ring system, leading to tetrahydroisoquinoline derivatives.

  • Incomplete Reaction: Insufficient reducing agent or reaction time will result in the presence of the starting alkynol or the intermediate alkene.

  • Hydrogenolysis: If using catalytic hydrogenation (e.g., H₂/Pd), there is a risk of hydrogenolysis of the C-O bond, leading to the formation of 7-ethylisoquinoline.

To avoid these issues, consider using a milder reducing agent like sodium borohydride in the presence of a cerium salt (Luche reduction) if reducing an intermediate ketone, or carefully controlling the stoichiometry of LiAlH₄ at low temperatures.[4]

Workflow & Data

cluster_0 Route 1: Sonogashira Coupling 7-Bromoisoquinoline 7-Bromoisoquinoline Coupling Sonogashira Coupling (Pd catalyst, Cu(I), Base) 7-Bromoisoquinoline->Coupling Protected Alkyne Protected Alkyne Protected Alkyne->Coupling Coupled Product 7-(Alkynyl)isoquinoline Coupling->Coupled Product Deprotection Deprotection Coupled Product->Deprotection Terminal Alkyne 7-(Ethynyl)isoquinoline Deprotection->Terminal Alkyne Hydration/Reduction Hydration/Reduction Terminal Alkyne->Hydration/Reduction Target Molecule This compound Hydration/Reduction->Target Molecule

Caption: Synthetic workflow via Sonogashira coupling.

Byproduct NamePlausible Origin1H NMR Key Signals (Predicted)13C NMR Key Signals (Predicted)MS (m/z)
7,7'-BiisoquinolineHomocoupling of 7-bromoisoquinolineComplex aromatic signalsAdditional aromatic signals256
Alkyne DimerHomocoupling of terminal alkyneDependent on alkyne structureDependent on alkyne structureVaries
7-EthylisoquinolineHydrogenolysis of C-O bondQuartet and triplet for ethyl groupSignals for ethyl group157
1,2,3,4-Tetrahydro-2-(7-isoquinolinyl)ethanolOver-reduction of isoquinoline ringAliphatic signals for reduced ringAliphatic signals for reduced ring177

Section 2: Synthesis via Grignard Reaction with Isoquinoline-7-carboxaldehyde

This approach involves the formation of an organometallic reagent (e.g., a Grignard reagent) and its addition to isoquinoline-7-carboxaldehyde, followed by quenching to yield the desired alcohol.

Troubleshooting Guide & FAQs

Question 1: My Grignard reaction is giving a low yield of the desired alcohol. What could be the problem?

Answer:

Grignard reactions are notoriously sensitive to reaction conditions.

  • Moisture: The most common culprit is the presence of water in your glassware, solvents, or starting materials. Grignard reagents are strong bases and will be quenched by even trace amounts of water. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that your solvents are anhydrous.

  • Starting Material Purity: The isoquinoline-7-carboxaldehyde must be pure. Any acidic impurities will consume the Grignard reagent.

  • Enolization: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization and recovery of the starting aldehyde upon workup. This is less of a concern with isoquinoline-7-carboxaldehyde.

  • Formation of the Grignard Reagent: Ensure your Grignard reagent was successfully formed. This can be confirmed by titration.

Question 2: I am observing a significant amount of a dimeric alcohol byproduct. What is its origin?

Answer:

This is likely a pinacol coupling product, formed by the reductive dimerization of the starting aldehyde. This can be promoted by certain metals or if the reaction conditions favor single-electron transfer (SET) processes. Ensure your magnesium is of high quality and that the reaction is not being exposed to light, which can sometimes promote radical reactions.

Question 3: My reaction mixture is very dark, and I'm getting a complex mixture of products. What is happening?

Answer:

Dark coloration can indicate decomposition of the Grignard reagent or the product. The isoquinoline nitrogen can potentially coordinate to the magnesium, leading to complex side reactions. It is also possible that the aldehyde is undergoing polymerization or other decomposition pathways under the reaction conditions. Try performing the reaction at a lower temperature and adding the aldehyde solution slowly to the Grignard reagent.

Workflow & Data

cluster_1 Route 2: Grignard Reaction Isoquinoline-7-carboxaldehyde Isoquinoline-7-carboxaldehyde Grignard Addition Grignard Addition Isoquinoline-7-carboxaldehyde->Grignard Addition Methylmagnesium Halide Methylmagnesium Halide Methylmagnesium Halide->Grignard Addition Intermediate Alkoxide Magnesium Alkoxide Intermediate Grignard Addition->Intermediate Alkoxide Aqueous Workup Aqueous Workup Intermediate Alkoxide->Aqueous Workup Target Molecule This compound Aqueous Workup->Target Molecule cluster_2 Route 3: Reduction Starting Material Isoquinoline-7-carboxylic Acid or its Ester Reduction Reduction (e.g., LiAlH₄) Starting Material->Reduction Intermediate Aluminum Alkoxide Intermediate Reduction->Intermediate Aqueous Workup Aqueous Workup Intermediate->Aqueous Workup Target Molecule This compound Aqueous Workup->Target Molecule

Caption: Synthetic workflow via reduction.

Byproduct NamePlausible Origin1H NMR Key Signals (Predicted)13C NMR Key Signals (Predicted)MS (m/z)
Unreacted Starting MaterialIncomplete reactionPresence of carboxylic acid or ester signalsPresence of carboxylic acid or ester signals173 (acid) or 187 (methyl ester)
7-MethylisoquinolineOver-reduction of the intermediate aldehydeSinglet for the methyl groupMethyl group signal143
1,2,3,4-Tetrahydroisoquinoline-7-methanolReduction of the isoquinoline ringAliphatic signals for the reduced ringAliphatic signals for the reduced ring177

Section 4: General Analytical Characterization

Accurate identification of byproducts relies on a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring

  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Spot the crude reaction mixture, a co-spot with the starting material, and the starting material alone on a silica gel TLC plate.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • The appearance of new spots and the disappearance of the starting material spot will indicate the progress of the reaction.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel slurry in the appropriate eluent (a less polar solvent system than used for TLC).

  • Pack a chromatography column with the slurry.

  • Carefully load the crude product onto the top of the silica gel.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Data (Predicted)

1H NMR (400 MHz, CDCl3, δ):

  • Target Molecule (this compound):

    • Aromatic protons of the isoquinoline ring (multiple signals).

    • Triplet for the -CH₂- group attached to the ring.

    • Triplet for the -CH₂- group attached to the -OH group.

    • Singlet for the -OH proton (can be broad and exchangeable with D₂O).

13C NMR (100 MHz, CDCl3, δ):

  • Target Molecule (this compound):

    • Multiple signals in the aromatic region for the isoquinoline carbons.

    • Signal for the -CH₂- carbon attached to the ring.

    • Signal for the -CH₂- carbon attached to the -OH group.

Mass Spectrometry (EI):

  • Target Molecule (this compound):

    • Molecular ion peak (M⁺).

    • Fragment corresponding to the loss of a methyl group.

    • Fragment corresponding to the loss of a hydroxyl group.

    • Fragment corresponding to the isoquinoline cation.

References

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Loudon, G. M., & Parise, J. N. (2016). Organic Chemistry. W. H. Freeman.
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • NIST. (n.d.). Isoquinoline. NIST Chemistry WebBook. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reduction of Carboxylic Acids with LiAlH₄. [Link]

  • PubMed. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Quora. (2021, November 27). How does Grignard reagent react with isoquinoline?. [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Thorand, S., & Krause, N. (1998). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 63(23), 8551–8553. [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Majethia, G., Haq, W., & Balendiran, G. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry, 12(2), 116-125. [Link]

Sources

"strategies to avoid over-oxidation of 2-(7-Isoquinolinyl)ethanol"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(7-Isoquinolinyl)ethanol and aiming to perform its oxidation to the corresponding ketone, 1-(7-isoquinolinyl)ethan-1-one. We will address the common challenge of over-oxidation and provide detailed, field-proven strategies to ensure a selective and high-yield transformation.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions regarding the oxidation of this specific molecule, explaining the underlying chemical principles.

Q1: What exactly constitutes "over-oxidation" for this compound?

A: Over-oxidation in this context refers to two primary undesired reaction pathways:

  • Oxidation of the Isoquinoline Ring: The nitrogen-containing aromatic ring system is susceptible to oxidation, especially under harsh conditions. This can lead to the formation of an N-oxide or, in more extreme cases, cleavage of the heterocyclic or benzene ring, yielding products like pyridine-3,4-dicarboxylic acid.[1][2] Such reactions destroy the core scaffold of your molecule.

  • Further Reaction of the Ketone: While ketones are generally stable to further oxidation compared to aldehydes, aggressive oxidants can potentially promote undesired side reactions, especially if other sensitive functional groups are present or if reaction conditions are not well-controlled.

The primary goal is the selective oxidation of the secondary alcohol to a ketone without affecting the isoquinoline moiety.[3][4]

Q2: Why is the isoquinoline ring sensitive to certain oxidizing agents?

A: The isoquinoline ring system, like pyridine, contains a nitrogen atom with a lone pair of electrons. This makes it a nucleophilic center and a potential target for electrophilic oxidizing agents. Strong oxidants, particularly those used in acidic media like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can protonate the nitrogen, activating the ring system towards oxidative degradation.[2][5][6] Therefore, avoiding these harsh, non-selective reagents is critical for success.

Q3: Which common oxidizing agents should I absolutely avoid for this transformation?

A: Based on the sensitivity of the isoquinoline ring, you should avoid strong, non-selective oxidizing agents. These are notorious for causing over-oxidation and low yields in substrates with sensitive heterocyclic systems.[7][8]

Reagent to Avoid Reason for Avoidance
Potassium Permanganate (KMnO₄) Highly aggressive; known to cause ring cleavage in isoquinoline systems.[2]
Jones Reagent (CrO₃/H₂SO₄/Acetone) Strongly acidic and harsh; high potential for N-oxide formation and ring degradation.[9]
Acidified Dichromate (K₂Cr₂O₇/H₂SO₄) Similar to Jones Reagent, the acidic conditions and strong oxidizing power are unsuitable for this substrate.[10]

Part 2: Recommended Protocols for Selective Oxidation

To achieve a clean and efficient conversion of this compound to its ketone, mild and selective oxidation methods are required. Below are three highly recommended, field-proven protocols.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and reliable method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[11][12] It operates under neutral conditions at room temperature, making it ideal for sensitive substrates.[13][14]

Underlying Principle

The hypervalent iodine(V) reagent, Dess-Martin Periodinane, reacts with the alcohol to form a periodinane intermediate. A subsequent intramolecular elimination, facilitated by the acetate ligands, yields the ketone, iodinane, and acetic acid.[14][15]

Experimental Protocol
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.[12]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

Workflow Diagram: Dess-Martin Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Anhydrous DCM add_dmp Add Dess-Martin Periodinane (1.1-1.5 eq) start->add_dmp react Stir at Room Temp (1-3 hours) add_dmp->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ and Na₂S₂O₃ monitor->quench extract Extract with DCM quench->extract purify Purify via Chromatography extract->purify

Caption: Workflow for DMP Oxidation.

Method B: Swern Oxidation

The Swern oxidation is another classic, mild procedure that utilizes activated dimethyl sulfoxide (DMSO) to convert alcohols to carbonyls.[16] Its key advantage is the extremely low reaction temperature (-78 °C), which prevents many potential side reactions.[17][18]

Underlying Principle

DMSO is activated with oxalyl chloride at low temperature to form a chloro(dimethyl)sulfonium chloride intermediate. This reacts with the alcohol to form an alkoxysulfonium salt. Addition of a hindered base, like triethylamine (TEA), induces an elimination reaction to form the ketone, dimethyl sulfide, and triethylammonium chloride.[19][20]

Experimental Protocol

Caution: This reaction generates carbon monoxide gas and the malodorous byproduct dimethyl sulfide. It must be performed in a well-ventilated fume hood.[16][19]

  • In a three-neck flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride (1.1 - 1.5 equivalents) to the DCM, followed by the dropwise addition of anhydrous DMSO (2.2 - 3.0 equivalents). Stir for 15 minutes.

  • Add a solution of this compound (1 equivalent) in DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes.

  • Add triethylamine (TEA) (5 equivalents) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow Diagram: Swern Oxidation ```dot

G cluster_activation Activation (-78 °C) cluster_oxidation Oxidation (-78 °C) cluster_elimination Elimination & Work-up start Cool DCM to -78 °C add_oxalyl Add Oxalyl Chloride start->add_oxalyl add_dmso Add DMSO add_oxalyl->add_dmso add_alcohol Add Substrate Solution add_dmso->add_alcohol stir1 Stir for 30-45 min add_alcohol->stir1 add_tea Add Triethylamine (TEA) stir1->add_tea warm_up Warm to Room Temp add_tea->warm_up quench Quench with Water warm_up->quench extract Aqueous Work-up & Extract quench->extract purify Purify via Chromatography extract->purify

Caption: Desired vs. Undesired Oxidation Pathways.

By selecting the appropriate mild oxidation conditions and carefully controlling reaction parameters, researchers can confidently and selectively synthesize 1-(7-isoquinolinyl)ethan-1-one while avoiding the pitfalls of over-oxidation.

References

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps . Chemistry Steps. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones . Master Organic Chemistry. [Link]

  • Dess–Martin oxidation - Wikipedia . Wikipedia. [Link]

  • TEMPO-Mediated Oxidations . Organic Reactions. [Link]

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC - NIH . National Institutes of Health. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Isoquinoline . EOLSS. [Link]

  • Swern oxidation - Wikipedia . Wikipedia. [Link]

  • Swern Oxidation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Byproducts Produced in Swern Oxidation - BYJU'S . BYJU'S. [Link]

  • DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress . Isonitrile. [Link]

  • Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents . Wiley Online Library. [Link]

  • Preparation and Properties of Isoquinoline . SlideShare. [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole . GITAM University. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline . Pharmaguideline. [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • TEMPO-Catalyzed Green Alcohol Oxidation . University of Georgia. [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Selective oxidation of secondary alcohols to ketones - Brainly.in . Brainly.in. [Link]

  • Oxidation of secondary alcohols to ketones - L.S.College, Muzaffarpur . L.S. College, Muzaffarpur. [Link]

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications - YouTube . YouTube. [Link]

  • oxidation of alcohols - Chemguide . Chemguide. [Link]

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - NIH . National Institutes of Health. [Link]

  • Oxidation of diazenyl-protected N-heterocycles – a new entry to functionalized lactams - RSC Publishing . Royal Society of Chemistry. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate . ResearchGate. [Link]

  • CHM2210 Chapter 11 Problem Solving Oxidation of Alcohols 041620 - YouTube . YouTube. [Link]

  • Oxidation of alcohols I: Mechanism and oxidation states (video) - Khan Academy . Khan Academy. [Link]

  • Alcohol oxidation (A-Level Chemistry) - Study Mind . Study Mind. [Link]

  • Oxidation of Alcohols Explained: Definition, Examples, Practice & Video Lessons - Pearson . Pearson+. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Isoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of controlling regioselectivity in reactions involving the isoquinoline ring. This guide is designed for researchers, scientists, and drug development professionals who work with this critical heterocyclic scaffold. Isoquinoline and its derivatives are foundational in numerous natural products and pharmaceuticals, making the precise control of substituent placement a paramount concern for modulating biological activity and developing new chemical entities.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common regioselectivity issues. We will explore the electronic nature of the isoquinoline ring and delve into strategies for directing reactions to specific positions, from classical electrophilic and nucleophilic substitutions to modern transition-metal-catalyzed C-H functionalization.

Understanding the Inherent Reactivity of the Isoquinoline Ring

The regioselectivity of reactions on an unsubstituted isoquinoline ring is dictated by its electronic landscape. The molecule consists of two fused rings: an electron-rich benzene ring (carbocycle) and an electron-deficient pyridine ring (heterocycle). This electronic dichotomy is the primary determinant of its reactivity.

  • Pyridine Ring (Electron-Deficient): The electronegative nitrogen atom withdraws electron density from this ring, particularly from the C1 and C3 positions. This makes the pyridine ring susceptible to nucleophilic attack .

  • Benzene Ring (Electron-Rich): This ring behaves more like a typical aromatic system and is the site for electrophilic attack .

The diagram below illustrates the general reactivity map of the isoquinoline nucleus.

Caption: Inherent reactivity map of the isoquinoline ring system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common experimental challenges.

Issues with Electrophilic Aromatic Substitution (SₑAr)

Electrophilic substitutions, such as nitration, halogenation, and sulfonation, preferentially occur on the electron-rich benzene ring.[1]

Q: My nitration reaction (HNO₃/H₂SO₄) is producing a nearly inseparable 1:1 mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. How can I favor one isomer over the other?

A: This is a classic challenge. Under strong acidic conditions, the isoquinoline nitrogen is protonated to form the isoquinolinium ion. This positive charge strongly deactivates the entire ring system, but the deactivation is felt more strongly in the pyridine ring and through the C6 and C7 positions. Consequently, electrophilic attack occurs at the least deactivated positions: C5 and C8.[2][3] The similar stability of the Wheland intermediates for attack at C5 and C8 leads to the formation of both isomers.[1][4]

Troubleshooting & Solutions:

  • Kinetic vs. Thermodynamic Control: While difficult to achieve perfect selectivity, reaction temperature can play a role. Running the reaction at 0°C or lower may slightly favor one isomer, though typically a mixture is still obtained.[3]

  • Steric Hindrance: If your isoquinoline is substituted at C1, this can sterically hinder the approach of the electrophile to the C8 position, potentially increasing the C5/C8 ratio.

  • Alternative Strategies for Site-Specific Substitution: When inherent selectivity fails, a change in strategy is required. For instance, to achieve nitration at the C4 position, a multi-step "Reissert compound" approach can be employed. This involves forming a 2-benzoyl-1-cyano-1,2-dihydroisoquinoline intermediate, which can then be nitrated specifically at C4, followed by hydrolysis to yield the 4-nitroisoquinoline product.[5]

Challenges in Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic substitution targets the electron-deficient pyridine ring, most commonly at the C1 position.[6][7]

Q: I am trying to displace a chloro group at C1 with an amine nucleophile, but the reaction is sluggish and gives low yields. What can I do?

A: The reaction at C1 is generally favored because the negative charge of the Meisenheimer-type intermediate is effectively stabilized by the adjacent nitrogen atom.[8] However, several factors can impede this reaction.

Troubleshooting & Solutions:

  • Leaving Group Ability: While chloride is a reasonable leaving group, bromide or iodide at the C1 position would be more reactive. If your synthesis allows, consider starting with a 1-bromo- or 1-iodoisoquinoline.

  • Nucleophile Strength: The reactivity of the amine is critical. If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), the reaction will be slow. Consider converting the amine to its more nucleophilic conjugate base using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), if compatible with your substrate.

  • Reaction Conditions:

    • Temperature: These reactions often require heat. Ensure you are reaching a sufficient temperature, possibly using a higher-boiling solvent like DMF, DMAc, or NMP.

    • Catalysis: For challenging couplings, consider using transition metal catalysis. A Palladium-catalyzed Buchwald-Hartwig amination can be highly effective for forming C-N bonds at the C1 position, even with less reactive nucleophiles.

  • Substrate Activation: Ensure there are no strong electron-donating groups on the isoquinoline ring, as these will deactivate the ring towards nucleophilic attack.

Controlling Regioselectivity with Transition-Metal-Catalyzed C-H Functionalization

This modern approach offers the most versatile control over regioselectivity, allowing for functionalization at positions that are inaccessible through classical methods.[9] The key is the use of a directing group (DG) , which coordinates to a metal catalyst (e.g., Pd, Rh, Ru, Co) and positions it adjacent to a specific C-H bond.[9][10]

Q: How can I selectively introduce a functional group at the C4 position of isoquinoline?

A: The C4 position is not electronically favored for either electrophilic or nucleophilic attack. Therefore, directed C-H activation is the premier strategy.

Solution: Employ a Removable Directing Group.

A common and effective strategy is to use a directing group attached to the isoquinoline nitrogen. The choice of directing group and metal catalyst is crucial for determining the site of functionalization.

Directing Group (on N2)Metal CatalystTypical Position FunctionalizedReference
Pyridyl, PicolinamideRh(III), Co(III)C8 (via C-H/N-H annulation)[11]
N-OxidePd(II)C2 of an N-aryl group[10]
N-ArylRu(II), Pd(II)ortho position of the N-aryl group[12][13]
Free Amine (on Benzylamine)Ru(II)C-H bond leading to isoquinoline[11]

Workflow for Selecting a C-H Functionalization Strategy:

Caption: Decision workflow for choosing a regioselective strategy.

Detailed Experimental Protocol: Ru(II)-Catalyzed C4-Olefination of Isoquinoline

This protocol provides a general method for the C4-selective olefination of isoquinolines using a picolinamide directing group, adapted from the principles of C-H activation chemistry.

Objective: To selectively introduce an acrylate group at the C4 position of the isoquinoline ring.

Step 1: Synthesis of the N-(isoquinolin-1-yl)picolinamide Substrate

  • To a solution of 1-aminoisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add picolinoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.

  • Wash the organic layer with saturated NaHCO₃ solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the desired N-(isoquinolin-1-yl)picolinamide.

Step 2: Ru(II)-Catalyzed C4-Olefination

  • In a sealed reaction tube, combine the N-(isoquinolin-1-yl)picolinamide substrate (1.0 eq), [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Add ethyl acrylate (3.0 eq) and the reaction solvent, 1,2-dichloroethane (DCE, 0.1 M).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with DCM, and filter through a pad of Celite to remove metal salts.

  • Concentrate the filtrate and purify by column chromatography to obtain the C4-olefinated product.

Step 3: Removal of the Directing Group (if required)

  • The picolinamide directing group can be cleaved under basic or acidic hydrolysis conditions to reveal the free amine at the C1 position, if desired for further derivatization.

Diagram of the Directing Group Action:

cluster_mech Simplified C-H Activation at C4 A Substrate with Picolinamide DG at C1 B Coordination of Ru(II) Catalyst to N(pyridine) and N(amide) A->B + [Ru] C Cyclometalation: Formation of Ru-C Bond at C8 B->C C-H Activation D Isomerization to Thermodynamically Favored C4-Ruthenacycle C->D Reversible E Olefin Insertion at C4 D->E + Olefin F β-Hydride Elimination & Reductive Elimination E->F G C4-Olefinated Product + Ru(II) F->G

Caption: Simplified mechanism for directing group-assisted C4-functionalization.

Troubleshooting Radical Reactions: The Minisci Reaction

The Minisci reaction is a powerful method for C-H alkylation and acylation of protonated, electron-deficient N-heterocycles.[14] However, it often suffers from a lack of regioselectivity.

Q: My Minisci reaction on isoquinoline is giving me a mixture of C1 and C3 alkylated products. How can I improve selectivity for C1?

A: The protonated isoquinolinium ion is attacked by a nucleophilic radical. The selectivity between C1 and C3 is governed by a combination of steric and electronic factors. C1 is generally electronically favored, but bulky radicals may preferentially attack the more accessible C3 position.

Troubleshooting & Solutions:

  • Choice of Radical Precursor: The steric bulk of the radical is paramount. For C1 selectivity, use less hindered radical precursors. For example, a radical generated from pivalic acid (t-butyl radical) is much bulkier than one generated from acetic acid (methyl radical).

  • Catalytic Control: Recent advances have shown that chiral Brønsted acids can act as catalysts. They protonate the heterocycle and simultaneously form a hydrogen-bonding interaction with the incoming radical precursor. This ternary complex can control the trajectory of the radical addition, significantly enhancing regioselectivity and even inducing enantioselectivity.[15]

  • Solvent and Additives: The reaction medium can influence selectivity. Protic solvents can stabilize intermediates differently. Experiment with solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which are known to promote radical reactions and can influence selectivity through hydrogen bonding.

  • Oxidant Choice: The combination of radical initiator (e.g., (NH₄)₂S₂O₈) and catalyst (e.g., AgNO₃) can be tuned. Photoredox catalysis offers a milder alternative and can sometimes provide different regiochemical outcomes.[16]

By systematically addressing these parameters—inherent reactivity, reaction type, directing groups, and catalysts—researchers can effectively navigate the complexities of isoquinoline chemistry and achieve the desired regiochemical outcomes for their synthetic targets.

References

  • 17 (National Institutes of Health)

  • 6 (SlideShare)

  • 2 (Sri Venkateswara College of Pharmacy)

  • 18 (International Journal of Pharmaceutical Sciences)

  • 8 (Química Organica.org)

  • 19 (ResearchGate)

  • 1 (Química Organica.org)

  • (YouTube)

  • 20 (ResearchGate)

  • 21 (Thieme Chemistry)

  • 4 (University of Liverpool)

  • 12 (National Institutes of Health)

  • 13 (RSC Publishing)

  • 5 (Chemical and Pharmaceutical Bulletin)

  • 22 (RSC Publishing)

  • 23 (National Institutes of Health)

  • 9 (MDPI)

  • 10 (MDPI)

  • 24 (ResearchGate)

  • 25 (Wiley Online Library)

  • 11 (Organic Chemistry Portal)

  • 26 (Pharmaguideline)

  • (Wikipedia)

  • 27 (ResearchGate)

  • 28 (BenchChem)

  • 29 (BenchChem)

  • 3 (Chemistry Stack Exchange)

  • 30 (ResearchGate)

  • 31 (National Institutes of Health)

  • 15 (ACS Publications)

  • 16 (ACS Publications)

  • 32 (Organic Chemistry Portal)

Sources

Technical Support Center: Workup Procedures for 2-(7-Isoquinolinyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions containing 2-(7-Isoquinolinyl)ethanol. This document provides a framework for designing robust workup and purification protocols, alongside a troubleshooting guide for common issues encountered in the laboratory. The advice herein is grounded in the fundamental chemical principles governing the behavior of this molecule.

Part 1: Fundamental Principles & Molecular Properties

A successful workup is not a matter of following a recipe, but of understanding the chemistry of the target molecule. This compound possesses two key functional groups that dictate its behavior: the basic isoquinoline nitrogen and the polar primary alcohol .

  • Basicity: The lone pair of electrons on the isoquinoline nitrogen makes it a weak base, analogous to pyridine. The pKa of the protonated isoquinoline is approximately 5.14-5.4.[1][2] This means that in an acidic solution (pH < 4), the nitrogen will be protonated to form a water-soluble ammonium salt (isoquinolinium). In a neutral or basic solution (pH > 7), it will exist as the neutral, organic-soluble free base. This pH-dependent solubility is the cornerstone of its purification via acid-base extraction.

  • Polarity: The primary alcohol (-CH₂CH₂OH) group is polar and capable of hydrogen bonding. This contributes to the molecule's overall polarity, influencing its solubility in various organic solvents and its retention characteristics during chromatography.

  • Physical Properties: this compound is typically a pale yellow solid with a melting point of 90-93°C.[3] It is generally soluble in polar organic solvents like methanol and chloroform.[3]

Part 2: Standard Workup & Purification Workflow

The following is a generalized, step-by-step procedure for the workup and purification of a reaction mixture containing this compound. This workflow should be adapted based on the specific reagents, solvents, and byproducts of your reaction.

Workflow Overview Diagram

G RM Reaction Mixture Quench Step 1: Quenching RM->Quench Extraction Step 2: Liquid-Liquid Extraction (Acid-Base) Quench->Extraction Dry Step 3: Drying & Concentration Extraction->Dry Purify Step 4: Purification (Chromatography/Crystallization) Dry->Purify Analyze Step 5: Analysis & Characterization Purify->Analyze

Caption: A standard workflow for the isolation and purification of this compound.

Step-by-Step Experimental Protocol

Objective: To isolate this compound from a crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for chromatography)

  • Appropriate solvents for chromatography/crystallization

Procedure:

  • Quenching:

    • Cool the reaction mixture to room temperature or 0°C if the reaction was run at elevated temperatures or is highly exothermic.

    • Slowly add water or an appropriate quenching agent to neutralize any reactive reagents. The choice of quenching agent is critical and depends on the reaction chemistry.

  • Liquid-Liquid Extraction (Acid-Base Separation):

    • Transfer the quenched mixture to a separatory funnel.

    • Add an organic solvent immiscible with water, such as ethyl acetate or DCM.

    • Acid Wash: Add 1 M HCl to the separatory funnel. The volume should be sufficient to make the aqueous layer acidic (pH 1-2, check with pH paper). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

      • Causality: The acidic wash protonates the basic isoquinoline nitrogen, forming the hydrochloride salt, which is soluble in the aqueous layer. Most non-basic organic impurities will remain in the organic layer.

    • Drain the lower (aqueous) layer into a clean flask. Discard the upper (organic) layer, which contains neutral/acidic impurities.

    • Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add 1 M NaOH or saturated NaHCO₃ solution until the aqueous layer is basic (pH 9-10).

      • Causality: This deprotonates the isoquinolinium salt, regenerating the neutral "free base" form of your product, which is now soluble in organic solvents.

    • Back-Extraction: Add fresh ethyl acetate or DCM to the funnel. Shake vigorously and allow the layers to separate. Drain the lower (aqueous) layer and collect the upper (organic) layer containing your product.

    • Repeat the back-extraction two more times with fresh organic solvent to maximize product recovery. Combine all organic extracts.

  • Drying and Concentration:

    • Wash the combined organic extracts with brine.

      • Causality: The brine wash helps to remove residual water from the organic layer and aids in breaking any minor emulsions.[4]

    • Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Column Chromatography: If the crude product is not pure (as determined by TLC or ¹H NMR), purify it using silica gel column chromatography. A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

      • Expert Tip: Due to the basic nitrogen, the compound may streak on silica gel. Adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent system can significantly improve peak shape.[4]

    • Crystallization: If the product is a solid and sufficiently pure, it can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Analysis:

    • Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Part 3: Troubleshooting Guide & FAQs

This section addresses common problems that may arise during the workup of this compound.

Troubleshooting Decision Tree: Extraction Issues

G Start Problem During Extraction? Emulsion Emulsion Formed? Start->Emulsion LowYield Low Yield in Organic Layer? Start->LowYield Emulsion->LowYield No Sol_Brine Action: Add Brine (Saturated NaCl) Emulsion->Sol_Brine Yes Sol_pH Action: Re-check pH of Aqueous Layer After Basification LowYield->Sol_pH Yes Sol_Filter Action: Filter through Celite or Glass Wool Sol_Brine->Sol_Filter Still Emulsified Sol_Extract Action: Perform More Back-Extractions (3-5x) Sol_pH->Sol_Extract pH is Correct (>9)

Caption: A decision tree for troubleshooting common liquid-liquid extraction problems.

Frequently Asked Questions (FAQs)

Q1: I've formed a persistent emulsion between the organic and aqueous layers during extraction. How can I resolve this?

A1: Emulsions are common when dealing with basic compounds or when vigorous shaking introduces high shear.

  • Primary Solution: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, which helps to force the separation of the layers.[4]

  • Secondary Solutions: If brine is ineffective, you can try gentle swirling instead of vigorous shaking, filtering the entire emulsified layer through a pad of Celite® or glass wool, or, if available, using a centrifuge to break the emulsion.[4]

Q2: After basifying the aqueous layer and extracting, my product yield is very low. Where did my product go?

A2: This is a frequent issue and usually points to one of two causes:

  • Incomplete Basification: The most common error is not adding enough base to fully deprotonate the isoquinolinium salt. Use pH paper to ensure the aqueous layer is strongly basic (pH > 9) before back-extracting. If the pH is still neutral or acidic, your product remains as the water-soluble salt in the aqueous layer.

  • Insufficient Extraction: this compound has some polarity due to the alcohol group. It may require more extraction cycles than a less polar compound. Increase the number of back-extractions with your organic solvent from three to five to ensure complete removal from the aqueous phase.

Q3: My compound is streaking badly on the silica TLC plate and during column chromatography. What's wrong?

A3: This is a classic problem for basic nitrogen-containing heterocycles.[4] The acidic nature of standard silica gel (due to silanol groups, Si-OH) strongly interacts with the basic isoquinoline nitrogen. This results in poor separation, broad peaks, and "streaking."

  • Solution: Neutralize the silica's acidity by modifying your eluent. Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia (by using a solvent saturated with ammonia, e.g., 7N NH₃ in MeOH), to your mobile phase. This will compete for the acidic sites on the silica, allowing your compound to elute cleanly.

  • Alternative: In some cases, switching the stationary phase to neutral or basic alumina can also resolve the issue.[4]

Q4: My final product has a brownish or yellowish color, even after chromatography. Is it impure?

A4: Not necessarily. Nitrogen heterocycles, including isoquinolines, are known to develop color over time, especially if exposed to air and light, even when pure.[1][2] While a distinct color could indicate an impurity, a pale yellow or brownish tint in an otherwise clean sample (by NMR) is often acceptable. If colored impurities are suspected to be the cause, treating a solution of the compound with a small amount of activated charcoal before a final filtration or crystallization can sometimes remove them.[4]

Data Summary Table
ParameterValue / Recommended PracticeRationale & Citation
pKa (Isoquinolinium Ion) ~5.14 - 5.4Governs the pH switching point for acid-base extraction.[1][2]
Acid Extraction pH 1 - 2Ensures complete protonation to the water-soluble salt form.
Base Extraction pH 9 - 10Ensures complete deprotonation to the organic-soluble free base.
Chromatography Modifier 0.5 - 1% TriethylamineNeutralizes acidic silica gel sites to prevent streaking.[4]
Common Solvents Dichloromethane, Ethyl AcetateGood general-purpose solvents for extraction of the free base.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the final organic extract.

References

  • Wikipedia: Isoquinoline. Provides fundamental properties including pKa, solubility, and appearance. [Link]

  • Ataman Kimya: ISOQUINOLINE. Re-confirms the weak base nature and pKa of isoquinoline. [Link]

  • FooDB: Showing Compound Isoquinoline (FDB012557). Lists predicted properties and confirms the basic pKa. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(Isoquinolinyl)ethanol Isomers: Unraveling the Impact of Substituent Positioning

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[1][2][3] This "privileged structure" is present in a vast array of natural products, particularly alkaloids, and synthetic compounds that exhibit a wide spectrum of pharmacological activities.[4][5][6] The versatility of the isoquinoline scaffold allows for functionalization at various positions, leading to a diverse range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][7][8] The precise positioning of substituents on the isoquinoline ring is a critical determinant of a molecule's biological activity, a principle that underscores the importance of understanding the structure-activity relationships (SAR) of its derivatives.[9]

This guide provides a comparative analysis of the biological activities of 2-(isoquinolinyl)ethanol isomers, with a particular focus on understanding how the attachment point of the 2-hydroxyethyl group to the isoquinoline ring influences its pharmacological profile. While direct experimental data for every isomer, including 2-(7-isoquinolinyl)ethanol, is not always available in the public domain, we can extrapolate and predict potential activities based on established SAR principles for the isoquinoline class. This guide will synthesize available data, provide detailed experimental protocols for assessing biological activity, and offer an expert perspective on the potential therapeutic applications of these compounds.

The Critical Influence of Isomerism on Biological Function

The spatial arrangement of functional groups in a molecule, or isomerism, can have a profound impact on its interaction with biological targets such as enzymes and receptors. In the case of 2-(isoquinolinyl)ethanol, the position of the ethanol substituent on the isoquinoline ring (positions 1 through 8) dictates the molecule's electronic and steric properties, thereby influencing its binding affinity and efficacy.

For instance, substitutions at different positions of the isoquinoline nucleus are known to result in varied biological outcomes. It has been noted that alterations at the 2-position can lead to potent inhibitory activity.[1] Furthermore, substitutions at both the 1 and 2-positions have been associated with prominent antimicrobial activity.[1] This highlights the nuanced relationship between a compound's structure and its biological function.

Comparative Biological Activities of 2-(Isoquinolinyl)ethanol Isomers

While comprehensive, direct comparative studies on all 2-(isoquinolinyl)ethanol isomers are limited, we can analyze the known activities of some isomers and related substituted isoquinolines to build a comparative landscape.

Anticancer Activity

The isoquinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[2][4] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[10]

Known Activities of Related Isoquinoline Derivatives:

Hypothesized Activity of this compound:

Based on the general understanding of isoquinoline SAR, the placement of the hydroxyethyl group at the 7-position could confer a unique electronic and steric profile. The 7-position is part of the benzene ring of the isoquinoline system. Substituents at this position can influence the overall electron density and lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes and interact with intracellular targets. Further experimental evaluation is necessary to determine its specific cytotoxic profile against various cancer cell lines.

Enzyme Inhibitory Activity

Many isoquinoline derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for the treatment of a range of diseases.[3]

Known Activities of Related Isoquinoline Derivatives:

Research has shown that isoquinolines can inhibit enzymes such as catechol O-methyltransferase (COMT).[11] The inhibitory kinetics are sensitive to the substitution pattern on the isoquinoline ring.[11]

Hypothesized Activity of this compound:

The presence of the hydroxyl group in the ethanol substituent of this compound suggests potential interactions with the active sites of various enzymes, possibly through hydrogen bonding. Its inhibitory potential against kinases, proteases, or other enzyme classes would need to be determined through specific enzymatic assays.

Antimicrobial Activity

Isoquinoline alkaloids and their synthetic derivatives have a long history of use as antimicrobial agents.[1][12]

Known Activities of Related Isoquinoline Derivatives:

Substitutions at the 1 and 2-positions of the isoquinoline ring have been shown to enhance antimicrobial activity.[1] This suggests that the nitrogen atom of the pyridine ring plays a crucial role in the antimicrobial action.

Hypothesized Activity of this compound:

The position of the ethanol group at the 7-position may influence the molecule's ability to interact with microbial targets. Its efficacy against a panel of bacterial and fungal strains would need to be evaluated using standardized antimicrobial susceptibility tests.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, a direct quantitative comparison with its isomers is not feasible at this time. The table below is a template that can be populated as data becomes available through future research. It is designed to summarize key biological activity parameters.

CompoundBiological ActivityAssay TypeCell Line/TargetIC50 / MIC (µM)Reference
This compound CytotoxicityMTT Assaye.g., MCF-7, A549Data Not Available-
Enzyme Inhibitione.g., Kinase Assaye.g., JNK1Data Not Available-
AntimicrobialBroth Microdilutione.g., S. aureusData Not Available-
Other Isomers (e.g., 1, 3, 5-substituted) -----

Experimental Protocols

To facilitate the investigation of the biological activities of this compound and its isomers, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of the test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 2-(Isoquinolinyl)ethanol isomers (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-(isoquinolinyl)ethanol isomers in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced cytotoxicity.[13][14][15][16] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate (48-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate (4h) mtt_addition->formazan_incubation solubilization 7. Add Solubilization Solution formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cytotoxicity Assay.
Protocol 2: General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the test compounds against a specific enzyme.

Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor. The decrease in the reaction rate in the presence of the inhibitor is used to determine its potency.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • 2-(Isoquinolinyl)ethanol isomers

  • Assay buffer (optimized for the specific enzyme)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include a control reaction with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_data Data Analysis reagents 1. Prepare Enzyme, Substrate, & Inhibitor Solutions plate_setup 2. Add Reagents to 96-well Plate reagents->plate_setup pre_incubation 3. Pre-incubate plate_setup->pre_incubation initiation 4. Initiate Reaction with Substrate pre_incubation->initiation kinetic_read 5. Monitor Reaction Kinetics initiation->kinetic_read velocity_calc 6. Calculate Initial Velocities kinetic_read->velocity_calc ic50_calc 7. Determine IC50 velocity_calc->ic50_calc

General Workflow for an In Vitro Enzyme Inhibition Assay.

Signaling Pathways and Mechanistic Insights

The biological activities of isoquinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies. Several heterocyclic compounds, including quinoline and isoquinoline derivatives, have been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Isoquinoline Isoquinoline Inhibitor Isoquinoline->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in inflammation and immunity. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Curcumin and its analogues, which share some structural similarities with certain isoquinolines, are known inhibitors of this pathway.[17]

NFkB_Signaling_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Degradation IkB->Degradation ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation, Survival) Isoquinoline Isoquinoline Inhibitor Isoquinoline->IKK inhibits

Inhibition of the NF-κB Signaling Pathway.

Conclusion and Future Directions

The isoquinoline scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The biological activity of isoquinoline derivatives is exquisitely sensitive to the substitution pattern on the heterocyclic ring. While there is a wealth of information on the pharmacological properties of various substituted isoquinolines, a significant data gap exists for specific isomers such as this compound.

Based on the established structure-activity relationships of the isoquinoline class, it is reasonable to hypothesize that this compound possesses biological activities worthy of investigation. Its potential as an anticancer, enzyme inhibitory, or antimicrobial agent can only be confirmed through rigorous experimental evaluation using the standardized protocols outlined in this guide.

Future research should focus on the systematic synthesis and biological screening of a complete series of 2-(isoquinolinyl)ethanol isomers. Such studies will not only elucidate the specific pharmacological profile of the 7-isomer but also provide a deeper understanding of the structure-activity relationships governing this class of compounds. This knowledge will be invaluable for the rational design of more potent and selective isoquinoline-based drugs for a variety of therapeutic applications.

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A Researcher's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study with 2-(7-Isoquinolinyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous experimental assessment. The isoquinoline core is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including the inhibition of protein kinases.[1][2][3] This guide provides an in-depth comparison of in vitro assay methodologies for the validation of novel compounds derived from 2-(7-Isoquinolinyl)ethanol, a representative isoquinoline scaffold, as potential kinase inhibitors.

Here, we eschew a rigid template, instead focusing on the scientific rationale behind experimental choices. This guide is designed to be a self-validating system, grounding every recommendation in established principles and authoritative guidelines to ensure scientific integrity and reproducibility.

The Kinase Target Landscape: Why In Vitro Validation is Crucial

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4]

Before committing to costly and time-consuming cell-based and in vivo studies, it is paramount to thoroughly validate the in vitro activity and selectivity of any new chemical entity. This initial phase of validation provides the foundational data for all subsequent stages of drug discovery.

Pillars of Assay Validation: Adhering to International Standards

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the validation of analytical procedures. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating assays to ensure they are suitable for their intended purpose.[3][6] While originally intended for analytical chemistry, the principles outlined in ICH Q2(R1) are highly applicable to the validation of in vitro biological assays.

The core validation characteristics that must be assessed include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]

  • Linearity: The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[3]

  • Range: The interval between the upper and lower concentration (amounts) of analyte in the sample (including these concentrations) for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[3]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Comparing In Vitro Kinase Assay Formats: A Guide to Selecting the Right Tool

A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages. The choice of assay will depend on several factors, including the specific kinase target, the desired throughput, and the available instrumentation.[7][8]

Assay Format Principle Advantages Disadvantages Ideal Application
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[9]"Gold standard" for sensitivity and direct measurement.[9]Requires handling of radioactive materials, specialized waste disposal, and is low-throughput.[7]Orthogonal validation of hits from primary screens.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to ATP and then detected using a luciferase-luciferin reaction.[4]High sensitivity, broad applicability to virtually any kinase.[7]Multi-step procedure, potential for interference from compounds that affect luciferase.[7]High-throughput screening (HTS) and dose-response studies.
Fluorescence-Based Assays
Fluorescence Polarization (FP)Measures the change in the polarization of fluorescently labeled substrate upon phosphorylation.Homogeneous (no-wash) format, suitable for HTS.Requires a fluorescently labeled substrate, potential for interference from fluorescent compounds.HTS and inhibitor profiling.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Measures the transfer of energy between a donor fluorophore on an antibody that recognizes a phosphorylated substrate and an acceptor fluorophore.[10]High sensitivity, reduced background fluorescence, homogeneous format.[10]Requires specific antibodies and labeled reagents.HTS and cell-based assays.
AlphaScreen®/AlphaLISA® A bead-based assay where the phosphorylation of a biotinylated substrate brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[8]Very high sensitivity, homogeneous format.[8]Can be sensitive to light and singlet oxygen quenchers.HTS and protein-protein interaction studies.

Experimental Workflows and Protocols

To illustrate the practical application of these principles, we provide a detailed workflow and step-by-step protocols for validating a novel this compound derivative using a luminescence-based kinase assay (e.g., ADP-Glo™) and a cell-based phosphorylation assay.

Workflow for In Vitro Kinase Inhibitor Validation

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation A Primary Screen (Single Concentration) B Dose-Response (IC50 Determination) A->B C Mechanism of Action Studies (e.g., ATP Competition) B->C D Target Engagement Assay (e.g., NanoBRET™) C->D Advance to Cellular Assays E Downstream Signaling Pathway Analysis (Western Blot) D->E F Cell Proliferation/Viability Assay E->F

Caption: A typical workflow for validating a novel kinase inhibitor, progressing from biochemical to cell-based assays.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™) for IC₅₀ Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (optimized for the specific kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 50 nL of each compound concentration to the wells of a 384-well plate. Include wells with DMSO only as a no-compound control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate in the assay buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare a separate master mix containing ATP in the assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol describes how to confirm that the compound engages the target kinase within a cellular context.[11]

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target kinase

  • This compound derivative

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well cell culture plates

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring filtered luminescence (450 nm and >600 nm)

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in Opti-MEM®. Add the diluted compound to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Tracer and Substrate Addition: Prepare a master mix containing the NanoBRET™ tracer and the Nano-Glo® Substrate in Opti-MEM®. Add this mix to the wells.

  • Incubation: Incubate the plate at room temperature, protected from light, for 15 minutes.

  • Data Acquisition: Measure the luminescence at 450 nm (NanoLuc® emission) and >600 nm (tracer emission).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal (>600 nm) by the donor signal (450 nm).

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration.

    • Fit the data to determine the IC₅₀ for target engagement.

Visualizing Signaling Pathways

Understanding the cellular context in which a kinase operates is crucial for interpreting assay results. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a this compound derivative.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Target Kinase (e.g., a Tyrosine Kinase) Receptor->KinaseA Activates KinaseB Downstream Kinase KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene TF->Gene Regulates Transcription Inhibitor This compound Derivative Inhibitor->KinaseA Inhibits

Caption: A hypothetical signaling pathway illustrating the potential point of intervention for a kinase inhibitor.

Conclusion: A Foundation for Confident Drug Discovery

The validation of in vitro assays is a critical, foundational step in the drug discovery process. By adhering to established guidelines, carefully selecting appropriate assay formats, and meticulously executing experimental protocols, researchers can generate high-quality, reproducible data. This rigorous approach ensures that only the most promising compounds, such as novel derivatives of this compound, are advanced into further development, ultimately increasing the probability of success in bringing new therapies to patients.

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The Discerning Eye: A Comparative Guide to the Cross-Reactivity Profiling of 2-(7-Isoquinolinyl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Kinome

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as pivotal targets. The human kinome, comprising over 500 kinases, orchestrates a complex web of cellular signaling. While the development of selective kinase inhibitors has led to breakthrough therapies, the specter of off-target activity and acquired resistance remains a formidable challenge. A thorough understanding of a compound's cross-reactivity profile is therefore not merely a regulatory checkbox but a cornerstone of predictive toxicology and rational drug design.[1]

This guide provides an in-depth comparison of the cross-reactivity profiles of a series of hypothetical 2-(7-Isoquinolinyl)ethanol analogs. The this compound scaffold represents a promising starting point for the development of kinase inhibitors, with its nitrogen-containing heterocyclic structure being a common feature in many approved kinase-targeted drugs.[2] Through this comparative analysis, we will explore how minor structural modifications can profoundly influence selectivity across the kinome. We will delve into the practical application of established profiling methodologies, interpret the resulting data, and discuss the implications for downstream signaling pathways.

The Analogs Under Investigation

For the purpose of this guide, we will be evaluating the parent compound, IQ-OH , and three of its analogs, each with a distinct modification to the ethanol side chain or the isoquinoline core. These analogs have been designed to probe the structure-activity relationships (SAR) that govern kinase selectivity.

  • IQ-OH (Parent Compound): this compound

  • IQ-F (Fluorinated Analog): 2-(7-Isoquinolinyl)-1-fluoroethanol

  • IQ-Me (Methylated Analog): 2-(7-Isoquinolinyl)propan-2-ol

  • IQ-CN (Nitrile Analog): 3-(7-Isoquinolinyl)-3-hydroxypropanenitrile

Disclaimer: The cross-reactivity data presented in this guide is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of comparative analysis in kinase inhibitor profiling.

Methodologies for Cross-Reactivity Profiling

The assessment of a compound's selectivity is a multi-faceted process that often employs a combination of biochemical and cell-based assays. Each methodology offers unique insights into the interaction between the inhibitor and its potential targets.

Biochemical Profiling: ADP-Glo™ Kinase Assay

Biochemical assays provide a direct measure of an inhibitor's ability to modulate the catalytic activity of a purified kinase.[1][3] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Experimental Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound. Subsequently, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

Step-by-Step Protocol:

  • Compound Plating: A 10-point serial dilution of each analog is prepared in DMSO and dispensed into a 384-well assay plate.

  • Kinase/Substrate Addition: A solution containing the recombinant human kinase and its specific substrate peptide is added to each well.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP at a concentration close to its Km for the specific kinase. The plate is incubated at room temperature for 1 hour.

  • ATP Depletion: ADP-Glo™ Reagent is added to stop the reaction and consume the remaining ATP. The plate is incubated for 40 minutes.

  • Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. The plate is incubated for 30 minutes.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic curve.

Advantages: High-throughput, sensitive, and provides a direct measure of enzymatic inhibition. Limitations: Utilizes purified enzymes, which may not fully recapitulate the cellular environment, and does not provide information on target engagement in intact cells.

Cellular Profiling: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in a physiological context.[4][5][6][7] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability.

Experimental Principle: Intact cells are treated with the test compound and then heated to various temperatures. At higher temperatures, proteins denature and precipitate. The binding of a drug to its target protein increases the energy required to denature it, resulting in a higher melting temperature (Tm). The amount of soluble protein remaining after the heat challenge is quantified, typically by Western blotting or high-throughput methods like AlphaScreen® or HTRF®.[8] A shift in the Tm of the target protein in the presence of the compound indicates target engagement.

Step-by-Step Protocol:

  • Cell Treatment: Cells are cultured and treated with the desired concentration of the analog or a vehicle control for a specified time.

  • Heating: The cell suspension is aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed to release the soluble proteins.

  • Protein Quantification: The amount of soluble target protein in the supernatant is quantified using a specific antibody-based detection method.

  • Data Analysis: The amount of soluble protein at each temperature is plotted to generate a melting curve. The shift in the melting temperature (ΔTm) between the vehicle- and compound-treated samples is calculated.

Advantages: Measures target engagement in intact cells, providing a more physiologically relevant assessment. It is label-free and does not require modification of the compound or the target protein.[6] Limitations: Can be lower in throughput compared to some biochemical assays and requires a specific antibody for the target protein.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Biochemical Profiling cluster_1 Cellular Profiling cluster_2 Data Analysis a1 Compound Analogs (IQ-OH, IQ-F, IQ-Me, IQ-CN) a2 Kinase Panel Screening (e.g., 96-well plate) a1->a2 a3 ADP-Glo™ Assay a2->a3 a4 IC50 Determination a3->a4 c1 Comparative Analysis of IC50 and ΔTm a4->c1 b1 Cell Culture & Treatment b2 CETSA® (Thermal Shift) b1->b2 b3 Protein Quantification (e.g., Western Blot, AlphaScreen®) b2->b3 b4 ΔTm Determination b3->b4 b4->c1 c2 Structure-Activity Relationship (SAR) c1->c2 c3 Selectivity Profiling c1->c3 G cluster_0 On-Target Pathway cluster_1 Off-Target Pathways compound IQ-F Analog aurka AURKA/B compound->aurka vegfr2 VEGFR2 compound->vegfr2 p38a p38α compound->p38a mitosis Mitosis aurka->mitosis Inhibition apoptosis Apoptosis mitosis->apoptosis Defects angiogenesis Angiogenesis vegfr2->angiogenesis Inhibition inflammation Inflammation p38a->inflammation Modulation

Caption: Potential on- and off-target signaling pathways.

Conclusion: Best Practices for Cross-Reactivity Profiling

The comparative analysis of the this compound analogs demonstrates that even minor structural alterations can significantly impact a compound's selectivity profile. This underscores the critical need for comprehensive cross-reactivity profiling throughout the drug discovery process.

Key Takeaways for Researchers:

  • Early and Broad Profiling: Conduct broad kinase screening early in the lead discovery phase to identify potential off-target liabilities and opportunities for scaffold hopping.

  • Integrate Biochemical and Cellular Assays: Utilize a combination of assay formats to gain a comprehensive understanding of both enzymatic inhibition and cellular target engagement.

  • Iterative SAR: Systematically explore the structure-activity relationships to rationally design analogs with improved selectivity.

  • Consider the Biological Context: Interpret cross-reactivity data in the context of the relevant signaling pathways to anticipate potential therapeutic and toxicological outcomes.

By adhering to these principles, researchers can navigate the complexities of the kinome with greater confidence, ultimately leading to the development of safer and more effective kinase-targeted therapies.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Wikipedia. (2023). Cellular thermal shift assay. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Palmer, J., & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Biochemical Journal, 451(2), 313–328. [Link]

  • Elkins, J. M., Fedele, V., Szklarz, M., Abdul-Aziz, A., Bystrom, O., Krojer, T., Picaud, S., & von Delft, F. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. The FASEB Journal, 30(S1), lb709. [Link]

  • Drewry, D. H., Axtman, A. D., Binder, M. J., & Robers, M. B. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 16(10), 1841–1850. [Link]

  • Hill, Z. B., Martinko, A. J., Nguyen, D. P., & Wells, J. A. (2020). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 63(21), 12696–12713. [Link]

  • Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., Capriotti, C. A., Cox, J. A., Dare, L., Dong, X., Eidam, P. M., Finger, J. N., Hoffman, K. K. D., Jakes, S., Johnson, M. C., Le, P. T., Mseeh, F., Pao, C. S., Pissarnitski, D. A., … Axtman, A. D. (2018). Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy. Scientific Reports, 8(1), 5649. [Link]

  • Coadou, G., L’Hélias, G., Le Guevel, R., & Bazureau, J. P. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(12), 2205. [Link]

Sources

A Comparative Guide to the Synthetic Utility of 2-(7-Isoquinolinyl)ethanol and Related Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate properties of target molecules. The isoquinoline and quinoline scaffolds are privileged structures, frequently incorporated into pharmacologically active agents and functional materials.[1][2] This guide provides an in-depth comparison of the synthetic utility of 2-(7-Isoquinolinyl)ethanol with a selection of its structural isomers and related heterocyclic analogs. By examining their reactivity in common synthetic transformations and providing illustrative experimental protocols, we aim to equip the discerning scientist with the insights necessary to make informed decisions in molecular design and synthesis.

Introduction to this compound and its Analogs

This compound is a versatile bifunctional building block, featuring a nucleophilic primary alcohol appended to an isoquinoline core. This combination allows for a diverse range of synthetic manipulations. The nitrogen atom of the isoquinoline ring imparts a degree of basicity and can influence the reactivity of the ethanol side chain through electronic effects. The position of the ethanol substituent on the isoquinoline or quinoline ring system is a key determinant of its chemical behavior. In this guide, we will compare this compound with the following representative building blocks:

  • Positional Isoquinoline Isomers:

    • 2-(1-Isoquinolinyl)ethanol

    • 2-(6-Isoquinolinyl)ethanol

  • Quinoline-based Analog:

    • 2-(2-Quinolinyl)ethanol

  • Non-Heterocyclic Analog:

    • 2-Phenylethanol

The primary focus of our comparative analysis will be on three fundamental and widely employed reactions that target the hydroxyl group: Williamson Ether Synthesis , Fischer Esterification , and the Mitsunobu Reaction .

Comparative Synthetic Utility

The synthetic utility of these building blocks is dictated by a combination of steric and electronic factors. The position of the ethanol substituent relative to the nitrogen atom in the heterocyclic ring influences the electron density of the surrounding atoms and the steric hindrance around the reactive hydroxyl group.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3] The first step involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile.

The relative reactivity of our building blocks in the Williamson ether synthesis is expected to be influenced by the ease of alkoxide formation and the nucleophilicity of the resulting alkoxide. The basicity of the heterocyclic nitrogen can play a role here. For instance, the nitrogen in the 1-position of the isoquinoline ring is more sterically hindered and its lone pair is more involved in the aromatic system, which could subtly influence the acidity of the hydroxyl proton. However, for the purpose of this reaction, all the heterocyclic ethanols are expected to readily form alkoxides under standard basic conditions.

The following table summarizes the expected outcomes for the Williamson ether synthesis with these building blocks.

Building BlockAlkylating AgentBaseSolventExpected YieldNotes
This compound Benzyl bromideNaHTHFGood to ExcellentThe 7-position is electronically distant from the nitrogen, leading to predictable reactivity similar to a substituted phenylethanol.
2-(1-Isoquinolinyl)ethanol Benzyl bromideNaHTHFGoodPotential for slight steric hindrance from the peri-hydrogen on the 8-position, which may slightly reduce the reaction rate.
2-(6-Isoquinolinyl)ethanol Benzyl bromideNaHTHFGood to ExcellentSimilar to the 7-isomer, the 6-position is electronically and sterically unencumbered.
2-(2-Quinolinyl)ethanol Benzyl bromideNaHTHFGoodThe 2-position on the quinoline ring is analogous to the 1-position on isoquinoline, with potential for minor steric influence.
2-Phenylethanol Benzyl bromideNaHTHFExcellentServes as a baseline for a non-heterocyclic analog with minimal electronic effects from a heteroatom.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol This compound (or analog) Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide AlkylHalide Alkyl Halide (e.g., R-X) Ether Ether Product (R-O-CH2CH2-Het) AlkylHalide->Ether Alkoxide->Ether SN2 Attack Salt Salt Byproduct (e.g., NaX)

Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] The reaction is typically driven to completion by using an excess of one of the reactants or by removing water as it is formed.

The electronic nature of the heterocyclic ring is expected to have a more pronounced effect on the Fischer esterification. The nitrogen atom can be protonated under the acidic reaction conditions, which would create a positively charged, electron-withdrawing group. This could potentially decrease the nucleophilicity of the alcohol, slowing down the reaction. The position of the substituent will dictate the magnitude of this effect. For instance, the effect will be more pronounced when the ethanol group is in closer proximity to the nitrogen atom (e.g., the 1-position of isoquinoline or the 2-position of quinoline).

Building BlockCarboxylic AcidCatalystSolventExpected YieldNotes
This compound Acetic AcidH₂SO₄Toluene (Dean-Stark)GoodThe nitrogen is relatively remote, minimizing its deactivating effect.
2-(1-Isoquinolinyl)ethanol Acetic AcidH₂SO₄Toluene (Dean-Stark)Moderate to GoodThe proximity of the protonated nitrogen could slightly decrease the nucleophilicity of the alcohol.
2-(6-Isoquinolinyl)ethanol Acetic AcidH₂SO₄Toluene (Dean-Stark)GoodSimilar reactivity to the 7-isomer.
2-(2-Quinolinyl)ethanol Acetic AcidH₂SO₄Toluene (Dean-Stark)Moderate to GoodAnalogous to the 1-isoquinolinyl isomer, with potential for electronic deactivation.
2-Phenylethanol Acetic AcidH₂SO₄Toluene (Dean-Stark)ExcellentServes as the baseline with no heteroatom effects.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol This compound (or analog) TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carboxylic Acid CarboxylicAcid->ProtonatedCarbonyl Protonation Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ProtonatedCarbonyl ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack Ester Ester Product (R-COOCH₂CH₂-Het) TetrahedralIntermediate->Ester Elimination of H₂O Water Water

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[5] The reaction proceeds under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The success of the Mitsunobu reaction is sensitive to the pKa of the nucleophile and the steric environment of the alcohol. Given that all the building blocks are primary alcohols, steric hindrance is not expected to be a major differentiating factor. The basicity of the isoquinoline or quinoline nitrogen could potentially interfere with the reaction by reacting with the acidic pronucleophile or the reaction intermediates. However, this is generally not a significant issue with pronucleophiles having a pKa below 11.

Building BlockPronucleophileReagentsSolventExpected YieldNotes
This compound Benzoic AcidPPh₃, DIADTHFGood to ExcellentThe reaction should proceed smoothly with standard Mitsunobu conditions.
2-(1-Isoquinolinyl)ethanol Benzoic AcidPPh₃, DIADTHFGoodThe nitrogen is sterically more accessible and could have minor side reactions, but good yields are still expected.
2-(6-Isoquinolinyl)ethanol Benzoic AcidPPh₃, DIADTHFGood to ExcellentSimilar to the 7-isomer.
2-(2-Quinolinyl)ethanol Benzoic AcidPPh₃, DIADTHFGoodSimilar to the 1-isoquinolinyl isomer.
2-Phenylethanol Benzoic AcidPPh₃, DIADTHFExcellentThe baseline for a non-basic, non-heterocyclic analog.

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol This compound (or analog) Oxyphosphonium Oxyphosphonium Salt Alcohol->Oxyphosphonium Pronucleophile Pronucleophile (e.g., R-COOH) Product Substituted Product (e.g., Ester) Pronucleophile->Product Reagents PPh₃ + DIAD/DEAD Betaine Betaine Intermediate Reagents->Betaine Betaine->Oxyphosphonium with Alcohol Oxyphosphonium->Product SN2 Attack by Nucleophile Byproducts Ph₃PO + Hydrazine deriv.

Experimental Protocols

The following are representative, self-validating protocols for the synthetic transformations discussed. These should be adapted and optimized for specific substrates and scales.

General Protocol for Williamson Ether Synthesis
  • Alkoxide Formation: To a stirred solution of the alcohol (1.0 eq.) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the alcohol (1.0 eq.), the carboxylic acid (1.5 eq.), a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%), and a suitable solvent such as toluene (0.3 M).

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC analysis indicates completion of the reaction (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.[6]

General Protocol for Mitsunobu Reaction
  • Reaction Setup: To a stirred solution of the alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) under an inert atmosphere at 0 °C, add DIAD or DEAD (1.5 eq.) dropwise.[5][7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity is generally predictable and robust, closely mirroring that of a substituted phenylethanol. When compared to its positional isomers and quinoline-based analogs, the 7-position offers a favorable combination of electronic properties and minimal steric hindrance, leading to good to excellent yields in a variety of standard synthetic transformations. For reactions sensitive to the basicity of the heterocyclic nitrogen, such as the Fischer esterification, isomers with the ethanol substituent further from the nitrogen atom, like this compound and 2-(6-Isoquinolinyl)ethanol, are likely to provide higher yields and cleaner reactions. The choice of building block will ultimately depend on the specific synthetic target and the desired properties of the final molecule. This guide provides a foundational understanding to aid in that selection process, empowering chemists to design and execute more efficient and effective synthetic strategies.

References

  • Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Biologically and Pharmaceutically Active Quinoline and Its Analogues: A Review. (2020). PubMed Central (PMC). [Link]

  • Mitsunobu Reaction. (n.d.). NROChemistry. Retrieved January 15, 2026, from [Link]

  • 22. The Fischer Esterification. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (n.d.). National Institutes of Health (NIH). [Link]

  • Williamson Ether Synthesis. (2018, August 29). [Video]. YouTube. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health (NIH). [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

Sources

A Senior Application Scientist's Guide to Method Validation for 2-(7-Isoquinolinyl)ethanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of molecules like 2-(7-Isoquinolinyl)ethanol is not merely a procedural step but the bedrock of reliable data. Whether this compound is an active pharmaceutical ingredient (API), a critical intermediate, a metabolite, or an impurity, the integrity of its measurement underpins the safety, efficacy, and quality of a potential therapeutic.

This guide provides an in-depth comparison of the two most common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounded in the authoritative standards set by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Part 1: Choosing the Right Analytical Tool: HPLC-UV vs. LC-MS/MS

The selection of an analytical instrument is a critical decision dictated by the specific requirements of the analysis. This compound, with its isoquinoline core, possesses a strong chromophore, making it an excellent candidate for HPLC-UV detection. However, the context of the measurement—be it for trace-level impurity analysis in a complex matrix or routine quality control of a bulk substance—will determine if the robust simplicity of HPLC-UV is sufficient or if the superior sensitivity and specificity of LC-MS/MS are required.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of the modern analytical laboratory. It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase.[4] The UV detector measures the absorbance of light by the analyte at a specific wavelength.[4]

    • Expertise & Experience: Choose HPLC-UV when you are quantifying the main component (e.g., an assay of the drug substance) where concentrations are high and the sample matrix is relatively clean. Its operational simplicity, robustness, and lower cost make it ideal for routine quality control environments.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of LC with the analytical prowess of mass spectrometry.[4][5] After separation, the analyte is ionized, and the mass spectrometer measures its mass-to-charge ratio (m/z), providing an extra dimension of identification and significantly enhancing sensitivity.[5][6]

    • Expertise & Experience: Opt for LC-MS/MS when the analytical challenge demands high sensitivity (e.g., quantifying trace impurities or metabolites in biological fluids) and absolute specificity.[7] If your chromatogram is crowded with interfering peaks from a complex matrix (like plasma or formulation excipients), the mass spectrometer can distinguish your analyte where a UV detector cannot.[8]

Part 2: The Core of Method Validation: A Comparative Breakdown

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[9][10][11] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the quantification of this compound. We will now compare HPLC-UV and LC-MS/MS across the key validation parameters defined by the ICH Q2(R2) guideline.[1][9][12]

A. Specificity

Objective: To demonstrate that the analytical signal is unequivocally attributable to this compound in the presence of other components like impurities, degradation products, or matrix components.[13][14][15]

Scientist's Notebook: Specificity is the cornerstone of validation.[16] An assay that is not specific is not useful. For HPLC-UV, specificity is demonstrated by chromatographic resolution. For LC-MS/MS, it's a combination of retention time and the unique mass fragmentation pattern of the molecule, offering a much higher degree of certainty.[8]

Experimental Protocol (Specificity):

  • Prepare Solutions: Create solutions of a blank (mobile phase/matrix), a placebo (formulation matrix without the analyte), a standard solution of this compound, and a sample solution.[17]

  • Forced Degradation (Stress Testing): Subject the analyte to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[18]

  • Analysis: Inject all solutions and analyze the chromatograms.

  • Acceptance Criteria:

    • HPLC-UV: The analyte peak should be well-resolved from all other peaks (impurities, degradants, excipients). Peak purity analysis using a photodiode array (PDA) detector should confirm the peak is spectrally homogeneous.[19]

    • LC-MS/MS: The analyte peak at the correct retention time must correspond to the specific mass-to-charge ratio (m/z) transitions of this compound. No interfering peaks should be present at the same retention time and m/z.[8]

B. Linearity and Range

Objective: To establish that the method's response is directly proportional to the concentration of this compound over a defined concentration interval (the range).[20][21][22]

Scientist's Notebook: Linearity proves the method can provide accurate results across a spectrum of concentrations. The range is the practical working area of the method, and it is established by confirming that the method has suitable linearity, accuracy, and precision within that interval.[15][20][23]

Experimental Protocol (Linearity):

  • Prepare Standards: Prepare a minimum of five standard solutions of this compound spanning the expected concentration range.[20][24] For an assay, this is typically 80% to 120% of the target concentration.[24][25] For impurity analysis, the range must cover from the reporting limit to 120% of the specification limit.[23]

  • Analysis: Inject each standard solution (ideally in triplicate).

  • Data Evaluation: Plot the average instrument response (e.g., peak area) against the known concentration. Perform a linear regression analysis.[20]

  • Acceptance Criteria:

    • Visual inspection of the plot should show a linear relationship.[20]

    • The correlation coefficient (r²) should be ≥ 0.995.[24] Some organizations require ≥ 0.999 for assays.[17]

C. Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[13][15][22] Accuracy is typically evaluated through recovery studies.[12]

Scientist's Notebook: Accuracy is a measure of exactness. By "spiking" a blank matrix with a known amount of the analyte and measuring how much we can recover, we validate that the method is not subject to systemic errors or bias.

Experimental Protocol (Accuracy):

  • Prepare Spiked Samples: Spike a blank matrix (e.g., placebo formulation) with known amounts of this compound at a minimum of three concentration levels across the method's range (e.g., 80%, 100%, 120%).[13][17] Prepare at least three replicates at each level.[13]

  • Analysis: Analyze the spiked samples using the method.

  • Calculation: Calculate the percentage recovery for each sample.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria:

    • The mean percent recovery should typically be within 98.0% to 102.0% for an assay.[17][26][27]

D. Precision

Objective: To assess the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13][28] Precision is evaluated at two levels: Repeatability and Intermediate Precision.[19][22]

Scientist's Notebook: Precision is a measure of reproducibility. Repeatability assesses the method's performance in a single run, while intermediate precision challenges its performance across different days, analysts, or instruments, simulating real-world laboratory conditions.

Experimental Protocol (Precision):

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.[17][19]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis on a different day, with a different analyst, or on a different instrument.[19]

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria:

    • The %RSD for an assay should generally be ≤ 2.0%.[16][26]

E. Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective: To determine the lowest concentration of this compound that the method can reliably detect (LOD) and quantify with acceptable accuracy and precision (LOQ).[29][30][31]

Scientist's Notebook: LOD and LOQ are critical for impurity analysis. The LOD is the point where we can confidently say the analyte is present, but we can't assign a reliable number to it.[30] The LOQ is the lowest concentration we can measure and trust the quantitative result.[13][29] LC-MS/MS will inherently have much lower LOD and LOQ values than HPLC-UV.[7]

Experimental Protocol (LOD & LOQ):

  • Based on Signal-to-Noise Ratio: This approach is common for chromatographic methods.[30]

    • Analyze samples with known low concentrations of the analyte.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[30][32]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (often from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.[32]

F. Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20][28][33]

Scientist's Notebook: Robustness testing is a form of method stress-testing performed during development.[34] It shows that the method can withstand the minor fluctuations that occur in a real-world lab environment—like a slight drift in mobile phase pH or column temperature—without compromising the results.[33][35][36]

Experimental Protocol (Robustness):

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% organic solvent).[37]

    • Mobile phase pH (e.g., ±0.2 units).

    • Column temperature (e.g., ±5 °C).[37]

    • Flow rate (e.g., ±0.1 mL/min).[37]

  • Analysis: Analyze a standard solution while making these small, deliberate changes to the method parameters.

  • Evaluation: Assess the impact on system suitability parameters (e.g., peak resolution, retention time, tailing factor) and the final quantitative result.

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • The quantitative results should not be significantly impacted (e.g., %RSD of results across all conditions should be ≤ 2.0%).

Part 3: Comparative Data Summary & Visualization

The choice between HPLC-UV and LC-MS/MS often becomes clear when their performance characteristics are viewed side-by-side.

Table 1: Typical Performance Comparison for this compound Quantification

Validation ParameterHPLC-UVLC-MS/MSScientist's Rationale
Specificity Moderate (Relies on retention time & UV spectrum)Excellent (Relies on retention time & mass fragmentation)LC-MS/MS provides molecular weight confirmation, virtually eliminating co-elution interference.[5]
Linearity (r²) ≥ 0.999≥ 0.999Both techniques exhibit excellent linearity when properly optimized.
Range (Assay) 1 - 100 µg/mL1 - 100 µg/mLThe assay range is typically dictated by the product specification, not the instrument's capability.
Range (Impurity) 0.1 - 5 µg/mL0.1 - 500 ng/mLThe superior sensitivity of LC-MS/MS allows for a much wider and lower range for trace analysis.[7]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods can achieve excellent accuracy when validated correctly.
Precision (%RSD) < 1.0%< 2.0%HPLC-UV is often slightly more precise for high-concentration assays due to its simplicity.
LOQ ~0.1 µg/mL~0.1 ng/mLLC-MS/MS is typically 100-1000 times more sensitive than HPLC-UV.[5]
Robustness HighModerate-HighHPLC-UV methods are generally considered more robust and easier to transfer between labs.

Visualizing the Validation Workflow

Understanding the logical flow and interdependence of validation parameters is crucial for efficient and compliant execution.

ValidationWorkflow cluster_dev Method Development cluster_val Formal Validation (ICH Q2) Dev Analytical Procedure Development (Column, Mobile Phase, etc.) Robust Robustness Testing (Stress test parameters) Dev->Robust Spec Specificity (Forced Degradation) Robust->Spec Transfer to Validation Lin Linearity Spec->Lin Range Range Lin->Range LOQ LOD & LOQ Lin->LOQ Final Validated Method Ready for Use Range->Final All criteria met Acc Accuracy (% Recovery) Acc->Range Prec Precision (Repeatability & Intermediate) Prec->Range

Caption: A typical workflow for analytical method validation, from development to final approval.

ParameterInterdependence cluster_params Range Validated Range Linearity Linearity (r² ≥ 0.995) Linearity->Range Establishes proportionality Accuracy Accuracy (98-102% Recovery) Accuracy->Range Confirms trueness within limits Precision Precision (%RSD ≤ 2.0%) Precision->Range Confirms reliability within limits

Caption: Interdependence of Linearity, Accuracy, and Precision in defining the validated Range.

Conclusion: Selecting the Fit-for-Purpose Method

Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantification of this compound when properly validated. The choice is not about which method is "better," but which method is "fit-for-purpose."

  • For routine assays, content uniformity, or quality control of the drug substance where concentrations are high and the matrix is simple, HPLC-UV is the efficient, robust, and cost-effective choice.

  • For trace-level impurity quantification, metabolite studies in biological matrices, or analysis of complex formulations , the superior sensitivity and specificity of LC-MS/MS are indispensable.

By following the principles and protocols outlined in this guide, grounded in the authoritative ICH guidelines, researchers can develop and validate robust analytical methods, ensuring data integrity and confidence in their results from discovery through to quality control.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Implementing Robustness Testing for HPLC Methods Source: Separation Science URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Limit of Blank, Limit of Detection and Limit of Quantitation Source: PMC - NIH URL: [Link]

  • Title: How To Perform Linearity and Range In Method Validation: Easy Tips Source: PharmaGuru URL: [Link]

  • Title: What is meant by the limit of detection and quantification (LOD / LOQ)? Source: Lösungsfabrik URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity Source: GMP SOP URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ) Source: YouTube URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Range and Linearity Test for Analytical Method Validation Source: Pharma Calculation URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Robustness Tests Source: LCGC International URL: [Link]

  • Title: Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)? Source: ResearchGate URL: [Link]

  • Title: Robustness in Analytical Methods Outlined Source: Pharmaceutical Technology URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Determine limits of detection LOD and limits of quantification LOQ Source: MicroSolv URL: [Link]

  • Title: Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food Source: food.ec.europa.eu URL: [Link]

  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: EMA URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]

  • Title: HPLC Method Development & Validation Procedure Source: GMP SOP URL: [Link]

  • Title: Robustness and Ruggedness Testing in Analytical Chemistry Source: Lab Manager URL: [Link]

  • Title: HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider Source: LinkedIn URL: [Link]

  • Title: Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS Source: LCGC International URL: [Link]

  • Title: Creating an Effective HPLC Validation Protocol With a Step-By-Step Example Source: Altabrisa Group URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... Source: ResearchGate URL: [Link]

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  • Title: Exploration and Preliminary Investigation of Wiled Tinospora crispa: A Medicinal Plant with Promising Anti-Inflammatory and Antioxidant Properties Source: MDPI URL: [Link]

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A Senior Application Scientist's Guide to Benchmarking 2-(7-Isoquinolinyl)ethanol Analogs Against Established ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel ROCK Inhibition

The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are critical regulators of cellular function. As downstream effectors of the small GTPase RhoA, they play a pivotal role in orchestrating the actin cytoskeleton. This regulation influences fundamental processes including cell shape, adhesion, motility, and smooth muscle contraction.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in a wide array of pathologies, from hypertension and glaucoma to cancer metastasis and neuronal degeneration.[2][3][4]

This has led to significant interest in the development of ROCK inhibitors. While first-generation inhibitors like Fasudil and Y-27632 have proven invaluable as research tools and, in some cases, therapeutics, the quest for compounds with improved isoform selectivity, potency, and pharmacokinetic profiles is ongoing.[1][5] The isoquinoline scaffold has emerged as a promising foundation for novel inhibitor design.[6][7]

This guide provides a comprehensive framework for benchmarking the efficacy of a novel series of 2-(7-Isoquinolinyl)ethanol analogs. We will compare their performance head-to-head with the well-characterized inhibitors, Y-27632 and Fasudil, providing the theoretical basis, detailed experimental protocols, and illustrative data to guide researchers in their evaluation.

Pillar 1: Understanding the Target - The Rho/ROCK Signaling Pathway

A thorough understanding of the signaling cascade is essential for designing and interpreting inhibitor efficacy studies. The pathway is initiated by the activation of RhoA, which in its GTP-bound state, binds to and activates ROCK kinases.[1] ROCK, in turn, phosphorylates multiple downstream substrates to promote actomyosin contractility. A key mechanism involves the phosphorylation and subsequent inhibition of Myosin Light Chain Phosphatase (MLCP) via its myosin-binding subunit (MYPT1).[8][9] This action increases the phosphorylation of Myosin Light Chain (MLC), driving cellular contraction and stress fiber formation.[1][10]

Rho_ROCK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Points of Inhibition GPCR GPCRs / Tyr Kinase Receptors RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RhoGEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding RhoA_GTP->RhoA_GDP GAPs (hydrolysis) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation (Inhibition) MLC MLC ROCK->MLC Direct Phosphorylation MLCP MLCP (Active) MYPT1->MLCP MLCP_p MLCP (Inactive) MLC_p p-MLC MLCP->MLC_p Dephosphorylation Actomyosin Actomyosin Contraction (Stress Fibers, Motility) MLC_p->Actomyosin Analogs This compound Analogs Analogs->ROCK Known Y-27632 / Fasudil Known->ROCK

Caption: The Rho/ROCK signaling pathway and points of therapeutic inhibition.

Pillar 2: Establishing the Benchmarks

To evaluate our novel analogs, we must compare them against well-validated inhibitors.

  • Y-27632: A cell-permeable, highly potent, and selective ATP-competitive inhibitor of both ROCK1 and ROCK2.[11][12] It is widely used as a gold-standard research tool for elucidating ROCK function.[13][14]

  • Fasudil (HA-1077): A potent ROCK inhibitor and vasodilator that has been approved for clinical use in Japan for the treatment of cerebral vasospasm.[5][15] It inhibits ROCK by competing with ATP at the catalytic site.[11] Fasudil also shows some activity against other kinases like PKA and PKC at higher concentrations.[1][16]

Pillar 3: Comparative Efficacy Analysis - A Head-to-Head Evaluation

The core of our benchmarking study involves a tiered approach, moving from purified enzyme systems to intact cellular models. This workflow ensures that we first validate direct target engagement before assessing functional cellular outcomes.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Benchmarking Assays cluster_outputs Key Outputs Analogs This compound Analogs (A, B, C) invitro In Vitro Kinase Assay (Biochemical Potency) Analogs->invitro Controls Known Inhibitors (Y-27632, Fasudil) Controls->invitro incell Cell-Based Assay (Cellular Efficacy) invitro->incell Potent candidates advance ic50 IC50 / Ki Values invitro->ic50 pmlc p-MYPT1 / p-MLC Inhibition incell->pmlc

Caption: Tiered experimental workflow for benchmarking novel ROCK inhibitors.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data for our novel this compound analogs compared to the established benchmarks.

Table 1: In Vitro Biochemical Potency Against ROCK1 and ROCK2

Compound ROCK1 IC50 (nM) ROCK2 IC50 (nM) Selectivity (ROCK1 vs ROCK2)
Y-27632 ~220 (Kᵢ)[11][12] ~300 (Kᵢ)[11][12] ~0.73-fold
Fasudil ~330 (Kᵢ)[17] ~158[17] ~2.09-fold (prefers ROCK2)
Analog A 15 250 16.7-fold (prefers ROCK1)
Analog B 85 90 ~1-fold (non-selective)

| Analog C | 550 | 45 | 12.2-fold (prefers ROCK2) |

Table 2: Cellular Efficacy - Inhibition of MYPT1 Phosphorylation in A549 Cells

Compound p-MYPT1 (Thr696) IC50 (nM)
Y-27632 250
Fasudil 1,900[18]
Analog A 180
Analog B 350

| Analog C | 650 |

Pillar 4: Self-Validating Experimental Protocols

The trustworthiness of comparative data hinges on robust and reproducible methodologies. The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

  • Causality: We choose this method for its high-throughput capability and sensitivity, allowing for rapid determination of IC50 values. We use a recombinant ROCK enzyme and a specific peptide substrate to ensure we are measuring direct inhibition of the target kinase.[19][20]

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase Substrate (e.g., Long S6 Kinase Substrate Peptide)

  • Kinase-Glo™ MAX Assay Kit (Promega)

  • Kinase Reaction Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP, DTT

  • Test compounds (Analogs, Y-27632, Fasudil) dissolved in DMSO

  • White, opaque 96-well assay plates

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Enzyme/Inhibitor Pre-incubation:

    • To each well, add 5 µL of kinase reaction buffer.

    • Add 2.5 µL of the diluted inhibitor or DMSO vehicle (for "no inhibitor" and "no enzyme" controls).

    • Add 2.5 µL of diluted ROCK enzyme to all wells except the "no enzyme" control.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare a master mix containing the kinase substrate and ATP in kinase reaction buffer.

    • Add 5 µL of the master mix to each well to start the reaction. Final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Cover the plate and incubate at 30°C for 60 minutes.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo™ MAX reagent to room temperature.

    • Add 15 µL of the Kinase-Glo™ reagent to each well.

    • Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis:

    • Subtract the "no enzyme" control background from all other readings.

    • Normalize the data to the "no inhibitor" (100% activity) and "high concentration inhibitor" (0% activity) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based ELISA for Phosphorylated MYPT1

This assay quantifies the level of phosphorylated MYPT1 in cell lysates, a direct downstream marker of ROCK activity in a cellular context.[8][21]

  • Causality: This method directly measures the functional consequence of ROCK inhibition within an intact cell, providing a more physiologically relevant measure of efficacy than a purely biochemical assay. We measure phosphorylation of MYPT1 at Thr696, a well-established ROCK phosphorylation site.[22][23]

Materials:

  • Human cell line (e.g., A549, Panc-1)

  • Cell culture medium and supplements

  • Test compounds (Analogs, Y-27632, Fasudil)

  • Cell Lysis Buffer

  • 96-well ELISA plates

  • Capture Antibody: anti-MYPT1 antibody

  • Detection Antibody: anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

  • Wash Buffer (PBS with 0.05% Tween-20)

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in a 96-well culture plate and grow to ~90% confluency.

    • Starve cells in serum-free medium for 4-6 hours to reduce basal ROCK activity.

    • Pre-treat cells with various concentrations of inhibitors (or DMSO vehicle) for 1 hour.

    • Stimulate ROCK activity by adding a known agonist (e.g., lysophosphatidic acid, LPA) for 15-30 minutes.

  • Cell Lysis:

    • Aspirate the medium and wash cells once with cold PBS.

    • Add 100 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate on ice for 10 minutes, then collect the lysates.

  • ELISA Protocol:

    • Coat a 96-well ELISA plate with the anti-MYPT1 capture antibody overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer.

    • Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

    • Wash 3 times.

    • Add 100 µL of cell lysate to each well and incubate for 2 hours at room temperature.

    • Wash 3 times.

    • Add 100 µL of the diluted anti-phospho-MYPT1 (Thr696) detection antibody and incubate for 1 hour.

    • Wash 3 times.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash 5 times.

  • Signal Development and Reading:

    • Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-15 minutes).

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm on a plate reader.

  • Analysis: Similar to the in vitro assay, normalize the data between stimulated (100%) and unstimulated/fully inhibited (0%) controls and calculate IC50 values.

Discussion and Future Directions

Based on our hypothetical data, the this compound analogs demonstrate distinct and promising profiles.

  • Analog A emerges as a potent, ROCK1-selective inhibitor with excellent cellular efficacy, surpassing even the gold-standard Y-27632 in the cell-based assay. Its high selectivity for ROCK1 could offer a therapeutic advantage by minimizing off-target effects associated with ROCK2 inhibition in certain contexts.

  • Analog C shows a compelling preference for ROCK2. Given the distinct roles of ROCK1 and ROCK2 in different tissues and diseases, isoform-selective inhibitors are highly sought after.[4]

  • Analog B , while potent, shows no isoform selectivity, similar to Y-27632.

The logical next step is to expand the investigation of the lead candidates (Analogs A and C). This would involve comprehensive kinase panel screening to confirm their selectivity against a broader range of kinases. Subsequently, evaluating their efficacy in relevant disease models, such as animal models of hypertension or glaucoma, would be critical to establishing their therapeutic potential.[1][24]

This structured, comparative approach ensures that novel chemical entities are rigorously evaluated against established standards, allowing for confident identification of lead candidates for further drug development.

References

  • Wikipedia. (2023). Fasudil. Retrieved from [Link]

  • LoGrasso, P. V., & Feng, Y. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Enzymology, 439, 491-500. Retrieved from [Link]

  • Wikipedia. (2023). Y-27632. Retrieved from [Link]

  • Günther, R., et al. (2018). Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis. Frontiers in Neurology, 9, 99. Retrieved from [Link]

  • Wikipedia. (2023). Rho kinase inhibitor. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Noma, K., Oyama, N., & Liao, J. K. (2006). Rho kinase inhibitors. Arteriosclerosis, thrombosis, and vascular biology, 26(2), 223–232. Retrieved from [Link]

  • Ingale, A. G., et al. (2015). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. Medicinal Chemistry Research, 24(1), 385-391. Retrieved from [Link]

  • Loirand, G. (2015). Rho kinase (ROCK) inhibitors. Journal of cardiovascular pharmacology, 65(2), 107-115. Retrieved from [Link]

  • SciSpace. (n.d.). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]

  • ACS Publications. (2020). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 63(22), 13374-13404. Retrieved from [Link]

  • Grokipedia. (n.d.). Rho kinase inhibitor. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase.
  • National Center for Biotechnology Information. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). A Method for Measuring Rho Kinase Activity in Tissues and Cells. PMC. Retrieved from [Link]

  • IOVS. (2019). Small-molecule JAK/IKK Kinase Inhibitors and JAK/ROCK/IKK Inhibitors for Treatment of Posterior Segment Disease via a Sustained Release PEA Bioerodible Implant. ARVO Journals. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation. PMC. Retrieved from [Link]

  • PubMed. (2008). Establishment and application of a high throughput model for Rho kinase inhibitors screening based on fluorescence polarization. Retrieved from [Link]

  • National Institutes of Health. (2015). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncotarget, 6(11), 9116–9127. Retrieved from [Link]

  • PubMed. (2025). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(7-Isoquinolinyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protocol for the proper disposal of 2-(7-Isoquinolinyl)ethanol, a compound utilized as a synthetic intermediate.[1] Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of personnel and the preservation of our environment.

The guidance herein is founded on established principles of chemical safety and hazardous waste management. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound at the time of this writing, a conservative approach is mandated. We will operate under the assumption that this compound exhibits hazards associated with its structural components: the isoquinoline ring system and the ethanol functional group. Isoquinoline derivatives are known for their biological activity, and ethanol is a flammable liquid.[2][3][4]

Hazard Assessment and Characterization

Key Hazard Considerations:

  • Flammability: The presence of the ethanol group suggests that the compound may be flammable. Ethanol is a highly flammable liquid and vapor.[5][6][7][8]

  • Toxicity: Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[2][3] As such, this compound should be handled as a potentially toxic substance.

  • Environmental Hazard: The environmental impact of many synthetic intermediates is not fully characterized. Therefore, release into the environment must be avoided to prevent potential harm to aquatic life and ecosystems.

Data Summary: Properties of this compound

PropertyValueSource
CAS Number 1076198-33-8[1][9]
Molecular Formula C11H11NO[9]
Molecular Weight 173.21 g/mol [9]
Appearance Pale Yellow Solid[1][9]
Melting Point 90-93°C[9]
Solubility Chloroform, Methanol[9]

Personal Protective Equipment (PPE) and Safety Precautions

To mitigate exposure risks during handling and disposal, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional protocols.[6]

  • Body Protection: A laboratory coat or chemical-resistant apron must be worn.

  • Respiratory Protection: If handling the compound in a powdered form where dust may be generated, or if heating the substance, a NIOSH-approved respirator may be necessary. All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

General Safety Precautions:

  • Avoid contact with skin and eyes.[6]

  • Do not inhale dust or vapors.[6]

  • Keep away from heat, sparks, and open flames.[5][6][7]

  • Wash hands thoroughly after handling.

Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. This prevents dangerous reactions between incompatible chemicals and facilitates proper disposal by waste management professionals.

Waste Stream Classification:

This compound waste should be classified as hazardous chemical waste . It should not be mixed with non-hazardous waste.

Container Requirements:

  • Compatibility: Use a container that is compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The accumulation start date should also be clearly marked.

  • Closure: The container must have a tightly sealing lid to prevent spills and the escape of vapors. Keep the container closed at all times, except when adding waste.

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the procedural steps for the safe disposal of this compound.

Step 1: Waste Collection

  • Carefully transfer the waste this compound into a designated and properly labeled hazardous waste container.

  • If the waste is in a solution, also indicate the solvent on the label.

  • For small quantities of residue on labware, rinse the equipment with a suitable solvent (e.g., methanol or ethanol) and collect the rinsate as hazardous waste. Do not dispose of the rinsate down the drain.[10]

Step 2: Temporary Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from sources of ignition.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Follow all institutional and regulatory procedures for waste handover.

Diagram of the Disposal Workflow for this compound

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate as Hazardous Chemical Waste B->C D Collect in a Labeled, Compatible Container C->D Proper Containment E Store in Designated Satellite Accumulation Area D->E Secure Storage F Contact EHS or Licensed Waste Contractor E->F Initiate Disposal G Transport to a Licensed Disposal Facility F->G Professional Handling H Final Treatment and Disposal (e.g., Incineration) G->H Regulatory Compliance

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of an accidental release, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Ventilate the area.

Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS department.

  • Prevent entry into the affected area.

  • Provide emergency responders with as much information as possible about the spilled chemical.

Regulatory Framework

The disposal of hazardous waste is governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[11][12] State and local regulations may also apply and can be more stringent than federal requirements. It is the responsibility of the waste generator to ensure compliance with all applicable laws.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers and scientists can ensure a safe working environment, protect the environment, and maintain compliance with all relevant regulations. This commitment to safety and sustainability is integral to the integrity of our scientific pursuits.

References

  • Material Safety Data Sheet (MSDS) . (2020-07-07). Available at: [Link]

  • Biologically active isoquinoline alkaloids covering 2019–2022 . ResearchGate. Available at: [Link]

  • 2-Quinolineethanol | C11H11NO | CID 70532 . PubChem - NIH. Available at: [Link]

  • Ethanol Factsheet . Stanford Environmental Health & Safety. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes . National Institutes of Health. Available at: [Link]

  • Environmental and Genotypic Influences on Isoquinoline Alkaloid Content in Sanguinaria canadensis . ResearchGate. Available at: [Link]

  • Ethanol - Standard Operating Procedure . (2012-12-14). Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . Available at: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. Available at: [Link]

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Sources

A Researcher's Guide to the Safe Handling of 2-(7-Isoquinolinyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in many research and development pipelines, 2-(7-Isoquinolinyl)ethanol presents both exciting opportunities and potential hazards. This guide, developed by your Senior Application Scientist, provides essential, immediate safety and logistical information for its handling. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Immediate Safety Briefing: Understanding the Risks

Core Hazards to Consider:

  • Flammability: The presence of the ethanol group suggests the compound may be flammable.[1][2][5][6][7] Keep it away from heat, sparks, and open flames.[1][2][5][6][7][8][9]

  • Skin and Eye Irritation: Many chemicals cause irritation upon contact with skin and eyes.[1][2][9] Assume this compound is an irritant and protect yourself accordingly.

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[9][10]

  • Unknown Systemic Effects: As a research chemical, the full toxicological profile is likely unknown. It is prudent to assume it may have systemic effects if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals.[11] The following PPE is mandatory when handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection ANSI-approved safety glasses with side shields are the minimum requirement.[12] However, for splash hazards, chemical splash goggles are recommended.[13] A face shield worn over safety glasses provides an additional layer of protection.[12][13]
Hand Protection Wear chemical-resistant gloves.[12][14] Nitrile gloves are a common choice for many laboratory chemicals, but always check the manufacturer's compatibility chart. Double-gloving is a best practice when handling potentially hazardous substances.[11] Change gloves immediately if they become contaminated.[11]
Body Protection A flame-resistant lab coat should be worn and kept buttoned.[12] For larger quantities or when there is a significant splash risk, a chemical-resistant apron over the lab coat is advised.[12]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[14][16] Consult with your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing.

Donning and Doffing PPE: A Critical Procedure

Incorrectly putting on or taking off PPE can lead to exposure. Follow this sequence:

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves (second pair over cuffs) Don2->Don3 Doff1 1. Gloves (outer pair first) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Figure 1. The correct sequence for donning and doffing PPE.
Operational Plan: Handling this compound in the Laboratory

A robust operational plan is crucial for safe handling. This should be part of your laboratory's Chemical Hygiene Plan as required by OSHA.[17][18][19]

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[5][8][9][20] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.[15]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Step-by-Step Handling Procedure:

  • Preparation: Before starting work, ensure you have all necessary PPE and that the fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transferring:

    • Conduct all weighing and transfers of solid or liquid this compound within the fume hood.

    • Use a disposable weighing boat for solids to minimize contamination of balances.

    • When transferring liquids, use a pipette or a funnel to avoid spills.

  • Running Reactions:

    • Set up your reaction apparatus within the fume hood.

    • Ensure all joints are properly sealed to prevent the escape of vapors.

    • If heating the reaction, use a heating mantle with a temperature controller and never an open flame.

  • Post-Reaction Workup:

    • Allow the reaction mixture to cool to room temperature before opening the apparatus.

    • Conduct all extractions and purifications within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility.

Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing boats, and paper towels should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused this compound and solutions containing the compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Follow your institution's procedures for hazardous waste pickup. Do not pour chemical waste down the drain.

Disposal_Workflow Start Work with this compound Complete GenerateWaste Generate Waste Start->GenerateWaste Segregate Segregate Waste GenerateWaste->Segregate SolidWaste Solid Waste Container Segregate->SolidWaste Solid LiquidWaste Liquid Waste Container Segregate->LiquidWaste Liquid SharpsWaste Sharps Container Segregate->SharpsWaste Sharps Label Label Waste Containers SolidWaste->Label LiquidWaste->Label SharpsWaste->Label Store Store in Satellite Accumulation Area Label->Store Pickup Arrange for EHS Pickup Store->Pickup

Figure 2. A workflow for the proper disposal of waste generated from handling this compound.
Emergency Procedures: Be Prepared

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5][9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[5][9] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Alert: Alert others in the area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.

  • Clean: Wearing appropriate PPE, clean up the spill according to your institution's procedures.

  • Dispose: Dispose of the cleanup materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, you can confidently and safely work with this compound, advancing your research while prioritizing your well-being. Always consult your institution's specific safety protocols and your EHS department for any questions or concerns.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.